molecular formula C35H58O B15601392 Heptaprenol

Heptaprenol

Número de catálogo: B15601392
Peso molecular: 494.8 g/mol
Clave InChI: GXDCABNKZQORKZ-KQKACQDCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Heptaprenol is a useful research compound. Its molecular formula is C35H58O and its molecular weight is 494.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C35H58O

Peso molecular

494.8 g/mol

Nombre IUPAC

(2Z,6Z,10Z,14Z,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol

InChI

InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3/b30-17+,31-19+,32-21-,33-23-,34-25-,35-27-

Clave InChI

GXDCABNKZQORKZ-KQKACQDCSA-N

Origen del producto

United States

Foundational & Exploratory

The Pivotal Role of Heptaprenol in Bacterial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaprenol, a C35 isoprenoid alcohol, is a linchpin molecule in fundamental bacterial processes. In its phosphorylated form, heptaprenyl diphosphate (B83284), it serves as a critical precursor for the biosynthesis of essential quinones, namely menaquinone-7 (B21479) (MK-7) and, in some species, ubiquinone-7. These quinones are indispensable components of the electron transport chain. Furthermore, this compound plays a vital role as a lipid carrier in the biosynthesis of the bacterial cell wall, a function analogous to that of the more ubiquitous bactoprenol (B83863). This guide provides a comprehensive technical overview of the primary functions of this compound in bacteria, complete with detailed experimental methodologies, quantitative data, and pathway visualizations to facilitate a deeper understanding and empower further research and drug development efforts.

Core Biological Functions

The primary biological significance of all-trans-heptaprenol lies in its dual role as a precursor to vital isoprenoids and as a carrier molecule in biosynthetic processes.[1]

Precursor to Menaquinone-7 (Vitamin K2)

Heptaprenyl diphosphate is the direct precursor to the seven-isoprene unit side chain of menaquinone-7 (MK-7).[1][2] This isoprenoid side chain anchors the menaquinone molecule to the cell membrane, a critical feature for its function in the electron transport chain.[1] In many bacteria, particularly Gram-positive organisms like Staphylococcus aureus, menaquinone is the sole quinone electron transporter, making its synthesis essential for both aerobic and anaerobic respiration.[3][4] The biosynthesis of the heptaprenyl side chain is catalyzed by heptaprenyl diphosphate synthase (HepPS).[3][5]

Precursor to Ubiquinone-7 (Coenzyme Q7)

In some microorganisms, all-trans-heptaprenyl diphosphate also serves as the precursor for the isoprenoid tail of ubiquinone-7, a form of Coenzyme Q.[1][2] Ubiquinones are essential components of the respiratory chain, playing a vital role in ATP synthesis and protecting against oxidative stress.[1]

Lipid Carrier in Bacterial Cell Wall Synthesis

In its phosphorylated form, heptaprenyl phosphate (B84403) can function as a hydrophobic anchor and carrier for hydrophilic sugar units across the cell membrane.[6] This role is central to the assembly of complex glycans and other cell surface molecules, including the peptidoglycan layer of the bacterial cell wall.[1] This function is analogous to the well-established role of bactoprenol (undecaprenyl phosphate), which transports peptidoglycan monomers from the cytoplasm to the periplasm for incorporation into the growing cell wall.[7][8][9][10][11]

Precursor for Bacterial Ether Lipids

In some bacteria, such as Bacillus subtilis, heptaprenyl pyrophosphate is a substrate for the synthesis of heptaprenylglyceryl phosphate (HepGP), a type of ether lipid.[12] While the precise biological function of these ether lipids in bacteria is still under investigation, their discovery points to a broader role for this compound in bacterial membrane composition and function.[12]

Quantitative Data Summary

ParameterOrganismValueMethodReference
Heptaprenyl Diphosphate Synthase (SaHepPS) Inhibition
Ki for Zoledronate analogue (C6 side-chain)Staphylococcus aureus~200 nMEnzyme kinetics assay[3]
Menaquinone Content
Menaquinone-7 (MK-7)Staphylococcus aureusMajor quinone presentHPLC[3]
Menaquinone-8 (MK-8) and Demethylmenaquinone-8 (DMK-8)Escherichia coliMajor quinones presentHPLC[13][14]
Minimal Inhibitory Concentration (MIC) of MenA Inhibitors
Compound 1 (7-methoxy-2-naphthol-based)Mycobacterium tuberculosis3-5 µg/mlBroth microdilution[4]
Compound 2 (7-methoxy-2-naphthol-based)Methicillin-resistant Staphylococcus aureus (MRSA)3-5 µg/mlBroth microdilution[4]

Signaling Pathways and Biosynthetic Workflows

Menaquinone-7 Biosynthesis Pathway

Menaquinone_Biosynthesis cluster_synthesis Heptaprenyl Diphosphate Synthesis cluster_menaquinone Menaquinone-7 Assembly FPP Farnesyl Diphosphate (FPP) HepPP Heptaprenyl Diphosphate FPP->HepPP + 4 IPP (HepPS) IPP Isopentenyl Diphosphate (IPP) IPP->HepPP DMK7 Demethylmenaquinol-7 HepPP->DMK7 (MenA) DHNA 1,4-dihydroxy-2-naphthoic acid DHNA->DMK7 MK7 Menaquinone-7 (MK-7) DMK7->MK7 Methylation

Caption: Biosynthetic pathway of Menaquinone-7 from FPP and IPP.

Role of Heptaprenyl Phosphate in Peptidoglycan Synthesis

Peptidoglycan_Synthesis Cytoplasm Cytoplasm Membrane Cytoplasmic Membrane Periplasm Periplasm / Extracellular Space UDP_NAM_penta UDP-NAM-pentapeptide Lipid_I Lipid I (Heptaprenyl-PP-NAM-pentapeptide) UDP_NAM_penta->Lipid_I MraY HepP Heptaprenyl-P HepP->Lipid_I Lipid_II Lipid II (Heptaprenyl-PP-NAG-NAM-pentapeptide) Lipid_I->Lipid_II UDP_NAG UDP-NAG UDP_NAG->Lipid_II Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation & Transpeptidation

Caption: Role of Heptaprenyl Phosphate in Peptidoglycan Monomer Transport.

Experimental Protocols

Analysis of Menaquinones by High-Performance Liquid Chromatography (HPLC)

This protocol is representative for the extraction and analysis of menaquinones from bacterial cells.

a. Sample Preparation and Extraction:

  • Harvest bacterial cells from a liquid culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Lyophilize the cell pellet to dryness.

  • Extract the lipids from the dried cell mass with a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).

  • Perform the extraction multiple times to ensure complete recovery.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

b. Saponification (Optional, for release of ester-bound menaquinones):

  • Resuspend the lipid extract in an ethanolic potassium hydroxide (B78521) solution.

  • Reflux the mixture to hydrolyze any ester linkages.

  • Allow the mixture to cool and then extract the non-saponifiable lipids (including menaquinones) with a non-polar solvent such as n-hexane or petroleum ether.

c. HPLC Analysis:

  • Resuspend the final lipid extract in a suitable solvent (e.g., ethanol (B145695) or isopropanol).

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Elute the menaquinones using an isocratic or gradient mobile phase, typically a mixture of methanol, ethanol, or other organic solvents.

  • Detect the menaquinones using a UV detector at an appropriate wavelength (e.g., 248 nm).

  • Identify and quantify the menaquinone species by comparing their retention times and peak areas to those of authentic standards.

In Vitro Assay for Heptaprenyl Diphosphate Synthase (HepPS) Activity

This protocol outlines a general method for measuring the activity of HepPS.

a. Enzyme Preparation:

  • Clone the gene encoding HepPS into an expression vector.

  • Overexpress the protein in a suitable host, such as E. coli.

  • Purify the recombinant HepPS protein using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography).

b. Activity Assay:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, dithiothreitol (B142953) (DTT), and the substrates: farnesyl diphosphate (FPP) and radiolabeled isopentenyl diphosphate (e.g., [1-14C]IPP).

  • Initiate the reaction by adding the purified HepPS enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., EDTA or an acidic solution).

  • Hydrolyze the resulting prenyl diphosphates to their corresponding alcohols using an acid phosphatase.

  • Extract the prenyl alcohols with an organic solvent (e.g., n-hexane or ethyl acetate).

  • Analyze the extracted products by thin-layer chromatography (TLC) or HPLC coupled with a radioactivity detector.

  • Quantify the amount of this compound produced to determine the enzyme activity.

Conclusion

This compound is a multifaceted molecule that is integral to bacterial survival. Its roles as a precursor to essential electron carriers and as a lipid carrier in cell wall synthesis highlight its importance in bacterial metabolism and structural integrity. The enzymes involved in the biosynthesis and utilization of this compound, such as heptaprenyl diphosphate synthase and the MenA enzyme, represent promising targets for the development of novel antibacterial agents. A thorough understanding of the function and biosynthesis of this compound is therefore crucial for advancing our efforts to combat bacterial infections.

References

Heptaprenol as a Precursor to Menaquinone-7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (B21479) (MK-7), a vital form of vitamin K2, plays a crucial role in human health, particularly in bone metabolism and cardiovascular health. The biosynthesis of MK-7 is a complex enzymatic process predominantly found in certain bacteria, with Bacillus subtilis being a notable producer. A key step in this synthesis is the attachment of a C35 isoprenoid side chain, derived from heptaprenyl diphosphate (B83284), to a naphthoquinone ring. Heptaprenol, a 35-carbon isoprenoid alcohol, serves as the direct precursor to this side chain. This technical guide provides a comprehensive overview of the role of this compound in MK-7 biosynthesis, detailing the enzymatic pathways, quantitative data from metabolic engineering studies, and relevant experimental protocols.

Biosynthetic Pathways of Menaquinone-7

The biosynthesis of menaquinone-7 involves two primary convergent pathways: the synthesis of the naphthoquinone ring and the synthesis of the heptaprenyl side chain.

Synthesis of the Naphthoquinone Ring

Two distinct pathways are known for the synthesis of the naphthoquinone precursor, 1,4-dihydroxy-2-naphthoate (DHNA):

  • The Classical Menaquinone (men) Pathway: This pathway starts from chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions catalyzed by the men gene products (MenA-G) converts chorismate to DHNA. This pathway is well-characterized in organisms like Escherichia coli and Bacillus subtilis.

  • The Futalosine (B117586) Pathway: An alternative pathway to DHNA, the futalosine pathway, also begins with chorismate but proceeds through a different set of intermediates, including futalosine. This pathway has been identified in various bacteria and is considered to be evolutionarily ancient.[1]

Synthesis of the Heptaprenyl Side Chain and Final Condensation

The C35 isoprenoid side chain of MK-7 is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon isoprenoid building blocks.

  • Heptaprenyl Diphosphate Synthase (HepS/HepPS): This enzyme catalyzes the sequential condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP), an intermediate in the isoprenoid biosynthesis pathway, to form heptaprenyl diphosphate (HepPP).

  • 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA): This membrane-bound enzyme facilitates the crucial condensation reaction between DHNA and heptaprenyl diphosphate. This reaction results in the formation of demethylmenaquinone-7 (DMK-7).

  • Demethylmenaquinone Methyltransferase (MenG/UbiE): In the final step, a methyl group from S-adenosyl methionine (SAM) is transferred to DMK-7 by this enzyme to yield the final product, menaquinone-7.

Quantitative Data on Menaquinone-7 Production

Metabolic engineering of Bacillus subtilis has been a primary strategy to enhance the production of MK-7. The following tables summarize the quantitative data from various studies, highlighting the impact of overexpressing key enzymes in the biosynthetic pathway.

Strain/ModificationKey Overexpressed Gene(s)MK-7 Titer (mg/L)Fold IncreaseReference
B. subtilis BSAT01 (Initial)-231.0-[2]
B. subtilis (Engineered)Enhanced glycerol (B35011) metabolism259.71.12[2]
B. subtilis (Engineered)Optimized central carbon metabolism318.31.38[2]
B. subtilis (Engineered)Heterologous Dxs and fusion expression451.01.95[2]
B. subtilis 168 (Wild Type)-~4.5-
B. subtilis 168 (Engineered)menA~177.38~39.4[3]
B. subtilis natto (Alkali Stress)-Increased to 2.10 times of control2.10[4]
B. subtilis L-5 (Wild Type)-75-[5]
B. subtilis R-8 (Mutant)-1962.61[5]
B. subtilis R-89 (Engineered)Overexpression of key enzymes239.653.19[5]
E. coli (Engineered)Heterologous HepPPS and optimized MVA pathway8.8-
E. coli (Engineered)Combinatorial metabolic engineering1350-[6]

Experimental Protocols

Heterologous Expression and Purification of Heptaprenyl Diphosphate Synthase (HepS) and MenA

This protocol provides a general framework for the expression and purification of HepS and MenA, which are essential for the in vitro reconstitution of the final steps of MK-7 biosynthesis.

a. Gene Cloning and Vector Construction:

  • Amplify the coding sequences of the genes for HepS and MenA from the genomic DNA of a suitable organism (e.g., Bacillus subtilis) using PCR with primers containing appropriate restriction sites.

  • Clone the amplified PCR products into an expression vector (e.g., pET series) containing a suitable tag for purification (e.g., a polyhistidine-tag).

  • Transform the ligation products into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Verify the sequence of the cloned genes by DNA sequencing.

b. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the yield of soluble protein.

c. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing a detergent (for the membrane-bound MenA) and protease inhibitors.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • For His-tagged proteins, load the supernatant onto a Ni-NTA affinity chromatography column.

  • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elute the target protein with an elution buffer containing a high concentration of imidazole.

  • Analyze the purified protein by SDS-PAGE to assess its purity and size.

  • If necessary, perform further purification steps such as size-exclusion chromatography.

In Vitro Reconstitution of Menaquinone-7 Biosynthesis

This protocol describes a cell-free system to synthesize MK-7 from its direct precursors.

a. Preparation of Cell Lysate (as an alternative to purified enzymes):

  • Grow a culture of an appropriate bacterial strain known to produce MK-7 (e.g., Bacillus subtilis) to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Resuspend the cells in a lysis buffer and disrupt them by sonication or bead beating.

  • Clarify the lysate by centrifugation to obtain a cell-free extract containing the necessary enzymes.

b. Enzymatic Reaction:

  • Set up the reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing:

    • Heptaprenyl diphosphate (substrate for MenA)

    • 1,4-dihydroxy-2-naphthoate (DHNA) (substrate for MenA)

    • S-adenosyl methionine (SAM) (methyl group donor for MenG)

    • Purified HepS and MenA enzymes, or the cell-free extract

    • Mg²⁺ ions (cofactor for MenA)

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

c. Extraction and Analysis of Menaquinone-7:

  • Stop the reaction by adding a solvent mixture, typically a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Extract the lipids, including MK-7, into the organic phase.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent for analysis.

  • Quantify the synthesized MK-7 using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[7][8][9][10][11]

Quantification of Menaquinone-7 by HPLC

a. Sample Preparation:

  • For bacterial cultures, extract the menaquinones from a known volume of culture or a specific amount of cell biomass using a solvent mixture like chloroform/methanol or hexane/isopropanol.

  • For in vitro reaction mixtures, follow the extraction procedure described above.

  • Evaporate the solvent and redissolve the lipid extract in the mobile phase used for HPLC analysis.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of organic solvents such as methanol, ethanol, isopropanol, or acetonitrile, often with a small amount of a buffer or acid.[10]

  • Detection: UV detection at a wavelength of around 248 nm or fluorescence detection after post-column reduction.[9][10]

  • Quantification: Use a standard curve prepared with a known concentration of a pure MK-7 standard to quantify the amount of MK-7 in the samples.

Visualizations

Biosynthetic Pathway of Menaquinone-7

Menaquinone-7 Biosynthesis cluster_shikimate Shikimate & Classical Menaquinone Pathway cluster_futalosine Futalosine Pathway cluster_isoprenoid Isoprenoid Pathway Chorismate Chorismate MenF MenF Chorismate->MenF MenD MenD MenF->MenD MenH MenH MenD->MenH MenC MenC MenH->MenC MenE MenE MenC->MenE MenB MenB MenE->MenB DHNA 1,4-dihydroxy-2-naphthoate MenB->DHNA MenA 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA) DHNA->MenA Chorismate_F Chorismate MqnA MqnA Chorismate_F->MqnA MqnB MqnB MqnA->MqnB MqnC MqnC MqnB->MqnC MqnD MqnD MqnC->MqnD DHNA_F 1,4-dihydroxy-2-naphthoate MqnD->DHNA_F DHNA_F->MenA IPP_DMAPP IPP / DMAPP HepS Heptaprenyl Diphosphate Synthase (HepS) IPP_DMAPP->HepS HepPP Heptaprenyl Diphosphate HepS->HepPP HepPP->MenA DMK7 Demethylmenaquinone-7 MenA->DMK7 MenG Demethylmenaquinone Methyltransferase (MenG/UbiE) DMK7->MenG MK7 Menaquinone-7 MenG->MK7 SAM S-adenosyl methionine SAM->MenG

Caption: Biosynthesis of Menaquinone-7 via classical and futalosine pathways.

Experimental Workflow for In Vitro Reconstitution

InVitro_Reconstitution_Workflow cluster_purification Enzyme Preparation cluster_reaction Enzymatic Synthesis cluster_analysis Product Analysis Clone 1. Gene Cloning (hepS, menA) Express 2. Heterologous Expression in E. coli Clone->Express Purify 3. Protein Purification (Affinity Chromatography) Express->Purify Mix 4. Prepare Reaction Mixture (HepPP, DHNA, SAM, Enzymes, Mg2+) Purify->Mix Incubate 5. Incubate at 37°C Mix->Incubate Extract 6. Solvent Extraction of Menaquinones Incubate->Extract Analyze 7. HPLC or LC-MS Analysis Extract->Analyze Quantify 8. Quantification of MK-7 Analyze->Quantify

Caption: Workflow for the in vitro biosynthesis and analysis of Menaquinone-7.

Conclusion

This compound, in its activated diphosphate form, is the indispensable precursor for the C35 side chain of menaquinone-7. The enzymatic machinery responsible for its synthesis and subsequent attachment to the naphthoquinone ring, particularly heptaprenyl diphosphate synthase and 1,4-dihydroxy-2-naphthoate octaprenyltransferase, are key targets for metabolic engineering to enhance MK-7 production. The quantitative data from such studies provide valuable insights into the rate-limiting steps of the biosynthetic pathway. The detailed experimental protocols and workflows presented in this guide offer a practical framework for researchers in the fields of biotechnology and drug development to further investigate and optimize the production of this vital nutrient.

References

The Biosynthetic Pathway of All-E-Heptaprenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-heptaprenol, a C35 isoprenoid alcohol, and its phosphorylated derivative, all-E-heptaprenyl diphosphate (B83284), are pivotal precursors in the biosynthesis of vital molecules such as menaquinone-7 (B21479) (Vitamin K2) in bacteria and the side chain of ubiquinone-7 (Coenzyme Q7) in some eukaryotes.[1] The all-trans configuration of its seven isoprene (B109036) units imparts a specific linear structure crucial for its biological function.[2] This technical guide provides a comprehensive exploration of the biosynthetic pathway of all-E-heptaprenol, detailing the core enzymatic reactions, cellular localization, and downstream metabolic fate. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development endeavors, particularly in the context of novel antimicrobial targets.

Core Biosynthetic Pathway

The synthesis of all-E-heptaprenol originates from the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2] The central enzyme in this pathway is heptaprenyl diphosphate synthase (HepPPS) , which catalyzes the sequential condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP) to form all-E-heptaprenyl diphosphate.[1][3] The final step is the dephosphorylation of all-E-heptaprenyl diphosphate to all-E-heptaprenol, a reaction catalyzed by a phosphatase.[1]

Upstream Supply of Precursors

The precursors IPP and FPP are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the methylerythritol phosphate (B84403) (MEP) or non-mevalonate pathway, common in bacteria and plant plastids.[3]

Upstream_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA FPP Farnesyl Diphosphate (FPP) IPP_MVA->FPP DMAPP_MVA->FPP Pyruvate_G3P Pyruvate + G3P MEP MEP Pyruvate_G3P->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IPP_MEP->FPP DMAPP_MEP->FPP

Caption: Upstream biosynthesis of IPP and FPP via the MVA and MEP pathways.
Heptaprenyl Diphosphate Synthase (HepPPS)

HepPPS (EC 2.5.1.30) is the key enzyme that determines the C35 chain length.[4] It is a member of the trans-prenyltransferase family.[5] In some bacteria, such as Bacillus subtilis, HepPPS is a heterodimeric enzyme composed of two subunits, HepS and HepT (also referred to as components I and II).[1][6] Neither subunit alone possesses catalytic activity.[7]

The reaction catalyzed by HepPPS is as follows:

(2E,6E)-farnesyl diphosphate + 4 isopentenyl diphosphate ⇌ all-trans-heptaprenyl diphosphate + 4 diphosphate[4][5]

Dephosphorylation to All-E-Heptaprenol

The final step in the formation of all-E-heptaprenol is the removal of the diphosphate group from all-E-heptaprenyl diphosphate. This hydrolysis reaction is catalyzed by a phosphatase. The specific phosphatase responsible for this step is not well-characterized and may be a non-specific phosphatase.[1]

Heptaprenol_Biosynthesis FPP Farnesyl Diphosphate (FPP) HepPPS Heptaprenyl Diphosphate Synthase (HepPPS) FPP->HepPPS IPP 4 x Isopentenyl Diphosphate (IPP) IPP->HepPPS HepPP all-E-Heptaprenyl Diphosphate Phosphatase Phosphatase HepPP->Phosphatase Heptaprenol all-E-Heptaprenol HepPPS->HepPP Phosphatase->this compound

Caption: Core biosynthetic pathway of all-E-heptaprenol.

Cellular Localization

The subcellular localization of all-E-heptaprenol synthesis is critical for the efficient channeling of the lipophilic product into downstream pathways.

  • Bacteria: In bacteria, heptaprenyl diphosphate synthase activity is generally associated with the cell membrane.[1] This localization is logical as all-E-heptaprenyl diphosphate is a precursor for the lipid-soluble electron carrier menaquinone-7, which functions within the bacterial cell membrane.[1]

  • Eukaryotes: In eukaryotic organisms, the synthesis of the heptaprenyl diphosphate precursor for ubiquinone is primarily localized to the mitochondria.[1] For instance, in the yeast Saccharomyces cerevisiae, the homologous enzyme Coq1 is a peripheral inner mitochondrial membrane protein.[1] This mitochondrial localization is essential for the subsequent steps of coenzyme Q synthesis, which occur within the mitochondrial inner membrane.[1]

Downstream Pathways

All-E-heptaprenyl diphosphate is a crucial branch-point metabolite that feeds into the biosynthesis of essential quinones.

  • Menaquinone-7 (Vitamin K2) Biosynthesis in Bacteria: In bacteria, all-E-heptaprenyl diphosphate is condensed with 1,4-dihydroxy-2-naphthoate by the enzyme MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) to form demethylmenaquinone-7.[1] This is followed by a methylation step catalyzed by MenG (demethylmenaquinone methyltransferase) to yield menaquinone-7.[1]

Menaquinone_Biosynthesis HepPP all-E-Heptaprenyl Diphosphate MenA MenA HepPP->MenA DHNA 1,4-dihydroxy-2-naphthoate DHNA->MenA DMK7 Demethylmenaquinone-7 MenG MenG DMK7->MenG MK7 Menaquinone-7 (Vitamin K2) MenA->DMK7 MenG->MK7

Caption: Bacterial Menaquinone-7 biosynthesis pathway.
  • Ubiquinone-7 (Coenzyme Q7) Biosynthesis in Eukaryotes: In some eukaryotes, all-E-heptaprenyl diphosphate serves as the precursor for the polyisoprenoid tail of ubiquinone-7. The heptaprenyl group is transferred to a p-hydroxybenzoate derivative, followed by a series of modifications including hydroxylations, methylations, and a decarboxylation to produce ubiquinone-7. The enzyme COQ7 is involved in one of the hydroxylation steps.[3][8]

Ubiquinone_Biosynthesis HepPP all-E-Heptaprenyl Diphosphate Coq2 Coq2 HepPP->Coq2 pHB_derivative p-hydroxybenzoate derivative pHB_derivative->Coq2 Intermediates Series of Intermediates Coq_enzymes Multiple Coq enzymes (e.g., COQ7) Intermediates->Coq_enzymes UQ7 Ubiquinone-7 (CoQ7) Coq2->Intermediates Coq_enzymes->UQ7

Caption: Eukaryotic Ubiquinone-7 biosynthesis pathway.

Quantitative Data

The kinetic parameters of heptaprenyl diphosphate synthase provide insights into its substrate specificity and catalytic efficiency.

Table 1: Kinetic Parameters of Heptaprenyl Diphosphate Synthase

OrganismEnzymeSubstrateKm (µM)Vmax (nmol·min-1·nmol-1)Reference
Bacillus subtilisHepPPSIsopentenyl diphosphate12.8Not reported[2]
Farnesyl diphosphate13.3Not reported[2]
Geranylgeranyl diphosphate8.3Not reported[2]
Toxoplasma gondiiTgCoq1Isopentenyl diphosphate13.0 ± 1.11.0 ± 0.0 s-1 (kcat)[9]
Farnesyl diphosphate1.9 ± 0.21.3 ± 0.0 s-1 (kcat)[9]
Geranylgeranyl diphosphate2.1 ± 0.31.1 ± 0.0 s-1 (kcat)[9]

Experimental Protocols

Protocol 1: Purification of Recombinant Heptaprenyl Diphosphate Synthase

This protocol describes the purification of a His-tagged recombinant heptaprenyl diphosphate synthase expressed in E. coli.

1. Expression and Cell Lysis:

  • Transform E. coli BL21(DE3) cells with an expression plasmid containing the His-tagged HepPPS gene.

  • Grow the cells in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.4 mM) and incubate at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

2. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged HepPPS with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

3. Desalting:

  • Pool the fractions containing the purified protein and desalt using a desalting column (e.g., PD-10) or dialysis to remove imidazole and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

  • Store the purified enzyme at -80°C.

Protocol 2: Heptaprenyl Diphosphate Synthase Activity Assay

This radioassay measures the incorporation of [14C]IPP into a long-chain polyprenyl diphosphate.

1. Reaction Mixture:

  • Prepare a reaction mixture in a final volume of 100 µL containing:

    • 100 mM Tris-HCl, pH 7.4

    • 10 mM MgCl2

    • 1 mM DTT

    • 10 µM Farnesyl diphosphate (FPP)

    • 10 µM [1-14C]Isopentenyl diphosphate (IPP) (with a specific activity of ~50-60 mCi/mmol)

    • Purified HepPPS enzyme (e.g., 1 µg)

2. Incubation:

  • Initiate the reaction by adding the enzyme.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

3. Product Extraction:

  • Stop the reaction by adding 200 µL of a saturated NaCl solution.

  • Extract the lipid products by adding 500 µL of 1-butanol (B46404) and vortexing vigorously.

  • Centrifuge to separate the phases.

4. Quantification:

  • Transfer an aliquot of the upper butanol phase to a scintillation vial.

  • Evaporate the solvent.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the incorporated radioactivity, the specific activity of the [14C]IPP, and the reaction time.

Protocol 3: Subcellular Localization of Bacterial Heptaprenyl Diphosphate Synthase

This protocol describes the separation of cytoplasmic and membrane fractions from bacteria to determine the localization of HepPPS.[3]

1. Cell Culture and Harvest:

  • Grow the bacterial culture (e.g., Bacillus subtilis) to mid-log phase.

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

2. Cell Lysis:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, with protease inhibitors).

  • Lyse the cells by sonication on ice.

3. Fractionation:

  • Centrifuge the lysate at a low speed (e.g., 10,000 x g for 10 minutes) to remove unbroken cells and large debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.

  • The resulting supernatant is the cytosolic fraction, and the pellet contains the membrane fraction.

4. Analysis:

  • Carefully wash the membrane pellet with lysis buffer and resuspend it in a minimal volume of storage buffer.

  • Determine the protein concentration of both the cytosolic and membrane fractions.

  • Analyze both fractions for the presence of HepPPS by Western blotting using specific antibodies.

  • Perform enzyme activity assays (as described in Protocol 2) on both fractions to determine the localization of the catalytic activity.

Experimental_Workflow_Localization Start Bacterial Cell Culture Harvest Cell Harvest (Centrifugation) Start->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis LowSpeedCent Low-Speed Centrifugation (Remove Debris) Lysis->LowSpeedCent HighSpeedCent High-Speed Centrifugation (Separate Fractions) LowSpeedCent->HighSpeedCent Cytosol Cytosolic Fraction (Supernatant) HighSpeedCent->Cytosol Membrane Membrane Fraction (Pellet) HighSpeedCent->Membrane Analysis Analysis (Western Blot & Activity Assay) Cytosol->Analysis Membrane->Analysis

Caption: Experimental workflow for subcellular localization of bacterial HepPPS.

Conclusion

The biosynthetic pathway of all-E-heptaprenol, centered around the enzyme heptaprenyl diphosphate synthase, represents a critical juncture in the metabolism of many organisms. Its product is essential for the synthesis of menaquinone-7 in bacteria and the side chain of ubiquinone-7 in some eukaryotes, highlighting its importance in cellular respiration. The strategic cellular localization of this pathway underscores the efficiency of metabolic channeling. The enzymes involved in this pathway, particularly HepPPS, are attractive targets for the development of novel antimicrobial agents. This technical guide provides a foundational resource for researchers aiming to further elucidate the intricacies of this pathway and leverage this knowledge for therapeutic innovation.

References

Unraveling the Catalytic Machinery: A Technical Guide to the Mechanism of Hection of Heptaprenyl Diphosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaprenyl diphosphate (B83284) synthase (HepPPS) is a critical enzyme in the biosynthesis of isoprenoids, a vast and functionally diverse class of natural products.[1] This enzyme orchestrates the sequential head-to-tail condensation of four molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP) to synthesize all-trans-heptaprenyl diphosphate (HepPP), a C35 isoprenoid.[1][2] The resulting HepPP serves as the precursor for the polyisoprenoid side chains of essential molecules like menaquinone-7 (B21479) (Vitamin K2) and ubiquinone-7 (Coenzyme Q7), which are vital components of the electron transport chain in many bacteria.[1][3] The essentiality of HepPPS for the survival of various pathogens, including Staphylococcus aureus, has positioned it as a promising target for the development of novel antimicrobial agents.[4][5] This technical guide provides a comprehensive overview of the molecular mechanism, structural biology, and key experimental methodologies used to investigate heptaprenyl diphosphate synthase.

Molecular Architecture and Active Site

Heptaprenyl diphosphate synthases are classified as trans-prenyltransferases.[6] Structural studies, including X-ray crystallography, have revealed significant insights into their architecture.[2][4] In many bacteria, such as Staphylococcus aureus and Bacillus subtilis, HepPPS exists as a heterodimer, composed of a catalytic subunit and a regulatory subunit.[4][7][8]

  • The Catalytic Subunit (HepPPS-2 or Component II): This subunit houses the active site and is responsible for the enzymatic reaction. It contains two highly conserved aspartate-rich motifs, DDXXD, known as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM).[4][5] These motifs are crucial for binding the diphosphate moieties of the substrates and coordinating with a divalent metal ion, typically Mg²⁺, which is essential for catalysis.[9]

  • The Regulatory Subunit (HepPPS-1 or Component I): While lacking the catalytic motifs, this subunit is indispensable for enzymatic activity in the heterodimeric forms.[4][7] Site-directed mutagenesis studies have shown that conserved residues in this subunit are involved in binding the allylic substrate (FPP) and play a role in determining the final chain length of the product.[7][8]

The active site is located in a large hydrophobic cavity within the catalytic subunit. The size and shape of this cavity are critical factors in controlling the elongation of the isoprenoid chain and determining the specific C35 product length.[10][11]

Catalytic Mechanism

The catalytic cycle of heptaprenyl diphosphate synthase follows a multi-step process involving ionization, condensation, and proton elimination, repeated over four successive IPP additions.

// Edges FPP -> IPP1 [label="Mg²⁺ dependent", color="#4285F4"]; IPP1 -> Ionization [color="#4285F4"]; Ionization -> Condensation [label="Nucleophilic attack", color="#34A853"]; Condensation -> Elimination [color="#EA4335"]; Elimination -> Product_Release [label="Forms C20-PP", color="#FBBC05"]; Product_Release -> Ionization [label="Next IPP binds", style=dashed, color="#5F6368"]; Product_Release -> HepPP_Release [label="After 4 cycles", color="#4285F4"]; } caption="Catalytic cycle of Heptaprenyl Diphosphate Synthase."

  • Substrate Binding: The reaction initiates with the binding of the allylic substrate, FPP, to the active site, followed by the binding of the first molecule of the homoallylic substrate, IPP.[9]

  • Ionization: The diphosphate group of the allylic substrate is cleaved, forming an allylic carbocation and a diphosphate anion. This step is facilitated by the aspartate residues of the FARM and SARM motifs and the coordinated Mg²⁺ ion.

  • Condensation: The double bond of IPP performs a nucleophilic attack on the allylic carbocation, leading to the formation of a new carbon-carbon bond and a tertiary carbocation.

  • Proton Elimination: A proton is eliminated from the newly formed intermediate, resulting in the formation of a new double bond and extending the isoprenoid chain by five carbons. The product is now a C20-geranylgeranyl diphosphate (GGPP).

  • Chain Elongation and Product Determination: The C20-GGPP intermediate repositions within the active site to become the new allylic substrate for the next condensation reaction with another IPP molecule. This cycle is repeated three more times, sequentially adding four IPP units to the initial FPP molecule. The final product length is precisely controlled by the architecture of the active site, where specific amino acid residues act as a "molecular ruler" or "stopper," preventing further elongation beyond C35.[10] Site-directed mutagenesis studies on Bacillus stearothermophilus HepPPS have shown that bulky amino acid residues at specific positions before the FARM motif, such as isoleucine-76, are critical for blocking chain elongation beyond the native C35 length.[10]

  • Product Release: Once the C35 heptaprenyl diphosphate is synthesized, it is released from the enzyme, along with the four molecules of diphosphate generated during the condensation steps.

Quantitative Analysis of Enzyme Kinetics and Inhibition

The enzymatic activity of HepPPS can be characterized by standard kinetic parameters. Additionally, as a drug target, understanding its inhibition is crucial.

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)InhibitorKi (nM)Reference
Toxoplasma gondii (TgCoq1)FPP1.1 ± 0.30.14 ± 0.011.27 x 10⁵BPH-1218-[11][12]
Toxoplasma gondii (TgCoq1)GGPP0.9 ± 0.20.08 ± 0.018.89 x 10⁴BPH-1218-[11][12]
Toxoplasma gondii (TgCoq1)GPP1.3 ± 0.40.03 ± 0.012.31 x 10⁴BPH-1218-[11][12]
Staphylococcus aureus (SaHepPPS)FPP---N-alkyl analogs of zoledronate~200[4][5]
Bacillus subtilis (mutant D97A)FPP3.2----[8]
Bacillus subtilis (mutant Y103S)FPP1.8----[8]
Bacillus subtilis (wild-type)FPP1.5----[8]

Note: Kinetic data can vary based on assay conditions. The table presents a summary of available data.

Experimental Protocols

Purification of Heptaprenyl Diphosphate Synthase from Bacillus subtilis

This protocol is adapted from the methods described by Takahashi et al. (1980).[1]

a. Preparation of Cell-Free Extract:

  • Harvest Bacillus subtilis cells from culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM dithiothreitol).

  • Resuspend the cell paste in the same buffer and disrupt the cells by sonication on ice.

  • Remove cell debris by centrifugation at approximately 15,000 x g for 30 minutes to obtain the crude cell-free extract.

b. DEAE-Sephacel Chromatography:

  • Equilibrate a DEAE-Sephacel column with the starting buffer.

  • Apply the crude cell-free extract to the column.

  • Wash the column with the starting buffer to remove unbound proteins.

  • Elute the bound proteins using a linear gradient of NaCl (e.g., 0 to 0.5 M) in the starting buffer.

  • Collect fractions and assay for HepPPS activity.

c. Sephadex G-100 Gel Filtration:

  • Pool the active fractions from the DEAE-Sephacel chromatography and concentrate them.

  • Apply the concentrated sample to a Sephadex G-100 column equilibrated with the buffer.

  • Elute the proteins with the same buffer.

  • Collect fractions and identify those with the highest HepPPS activity.

Standard Enzyme Activity Assay

This assay measures the incorporation of radiolabeled IPP into the final product.[1][11]

a. Reaction Mixture:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • MgCl₂ (e.g., 10 mM)

  • Dithiothreitol (DTT) (e.g., 1 mM)

  • [1-¹⁴C]Isopentenyl diphosphate (IPP) (e.g., 10 µM, with a specific activity)

  • Farnesyl diphosphate (FPP) (e.g., 10 µM)

  • Enzyme preparation

b. Incubation:

  • Combine all reaction components except the enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

c. Product Extraction and Analysis:

  • Stop the reaction by adding a solution like saturated NaCl or an acidic solution.

  • Extract the lipid-soluble products (including heptaprenyl diphosphate) with an organic solvent such as n-butanol or a chloroform:methanol mixture.

  • Analyze the extracted product by thin-layer chromatography (TLC) on a reverse-phase plate.

  • Visualize the radiolabeled product by autoradiography or phosphorimaging.

  • Quantify the amount of radioactivity incorporated into the product spot using a scintillation counter to determine enzyme activity.

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Site-Directed Mutagenesis

This technique is used to investigate the function of specific amino acid residues.[7][13]

a. Mutagenesis Procedure:

  • Subclone the gene encoding the HepPPS subunit of interest into a suitable plasmid vector (e.g., pUC119).

  • Design complementary oligonucleotide primers containing the desired mutation.

  • Perform PCR using a high-fidelity DNA polymerase with the plasmid template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme, such as DpnI.

  • Transform the mutated plasmid into competent E. coli cells for propagation.

  • Isolate the plasmid DNA from the transformants and verify the desired mutation by DNA sequencing.

b. Expression and Characterization of Mutant Enzyme:

  • Express the mutant protein in a suitable host system (e.g., E. coli).

  • Purify the mutant protein using standard chromatographic techniques.

  • Characterize the enzymatic properties of the mutant, including its kinetic parameters (Km and kcat) and product distribution, using the enzyme activity assay described above.

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// Edges Hypothesis -> Design_Primers [color="#5F6368"]; Design_Primers -> PCR [color="#5F6368"]; PCR -> Digest [color="#5F6368"]; Digest -> Transform [color="#5F6368"]; Transform -> Sequence [color="#5F6368"]; Sequence -> Express [color="#5F6368"]; Express -> Analyze [color="#5F6368"]; Analyze -> Conclusion [color="#5F6368"]; } caption="Logical workflow for site-directed mutagenesis."

Conclusion

Heptaprenyl diphosphate synthase is a fascinating enzyme with a complex and finely tuned mechanism of action. The interplay between its catalytic and, in some cases, regulatory subunits, along with the precise architecture of its active site, ensures the specific synthesis of the C35 HepPP required for vital cellular functions in many organisms. A thorough understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of novel inhibitors. Such inhibitors hold significant promise as next-generation antibiotics, targeting the essential menaquinone and ubiquinone biosynthetic pathways in pathogenic bacteria. Further research into the structure-function relationships of HepPPS from various species will continue to illuminate the intricacies of isoprenoid biosynthesis and pave the way for new therapeutic interventions.

References

The Unseen Architect: A Technical Guide to the Discovery and Early Study of Heptaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

All-E-heptaprenol, a C35 isoprenoid alcohol, is a critical lipid intermediate in various bacterial species. Its discovery is intrinsically linked to the elucidation of the menaquinone biosynthetic pathway, where its diphosphorylated form serves as the precursor for the side chain of menaquinone-7 (B21479) (MK-7), an essential form of vitamin K2. Early research not only established this vital role but also identified the key enzyme responsible for its synthesis, heptaprenyl diphosphate (B83284) synthase. Furthermore, preliminary studies have explored its potential as a selective cytotoxic agent against tumor cells. This technical guide provides a comprehensive overview of the discovery and foundational studies of all-E-heptaprenol, with a focus on quantitative data, detailed experimental protocols, and the visualization of its metabolic and experimental context.

Discovery and Biological Context

The discovery of all-E-heptaprenol was not a singular event but rather a gradual uncovering of its role within bacterial isoprenoid metabolism. Its existence was first inferred and later confirmed through extensive studies of the menaquinone (Vitamin K2) biosynthetic pathway in bacteria such as Bacillus subtilis.[1] Researchers identified heptaprenyl diphosphate as the specific polyprenyl diphosphate required for the synthesis of the seven-isoprene-unit side chain of menaquinone-7 (MK-7).[1] This C35 isoprenoid is crucial for bacterial electron transport.[1] Beyond its role in quinone biosynthesis, heptaprenyl phosphate (B84403) is also implicated as a carrier of sugar moieties in the cell wall assembly of certain bacteria, including Mycobacterium species.[2]

The core reaction is the synthesis of all-E-heptaprenyl diphosphate from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The key enzyme, heptaprenyl diphosphate synthase, catalyzes the sequential condensation of IPP molecules with a C15 farnesyl diphosphate (FPP) primer to form the C35 chain.[1]

Menaquinone_Biosynthesis cluster_MEP MEP Pathway cluster_Shikimate Shikimate Pathway pathway_node pathway_node molecule_node molecule_node enzyme_node enzyme_node final_product final_product IPP Isopentenyl-PP (IPP) FPP Farnesyl-PP (FPP) IPP->FPP DMAPP Dimethylallyl-PP (DMAPP) DMAPP->FPP HepPP all-E-Heptaprenyl-PP (HepPP) FPP->HepPP + 4 IPP e1 FPP->e1 DMK7 Demethylmenaquinone-7 (DMK-7) HepPP->DMK7 DHNA 1,4-dihydroxy- 2-naphthoate (DHNA) DHNA->DMK7 e2 DHNA->e2 MK7 Menaquinone-7 (MK-7) DMK7->MK7 e3 DMK7->e3 HepS HepS (Heptaprenyl diphosphate synthase) HepS->e1 MenA MenA (DHNA heptaprenyl- transferase) MenA->e2 MenG MenG (Methyltransferase) MenG->e3 e1->HepPP e2->DMK7 e3->MK7

Caption: Biosynthesis pathway of Menaquinone-7 involving this compound.

Early Enzymology: Heptaprenyl Diphosphate Synthase

A seminal 1980 study by Takahashi, Ogura, and Seto was the first to detect and characterize heptaprenyl diphosphate synthase activity from partially purified extracts of Bacillus subtilis.[3] Their work laid the foundation for understanding the enzymatic synthesis of the C35 prenyl pyrophosphate. They established that the enzyme specifically uses farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP) as allylic substrates for the condensation with IPP.[3]

Quantitative Data

The initial characterization of heptaprenyl pyrophosphate synthetase from B. subtilis provided key kinetic parameters for its substrates.[3]

SubstrateMichaelis Constant (Km)
Isopentenyl pyrophosphate12.8 µM
Farnesyl pyrophosphate13.3 µM
Geranylgeranyl pyrophosphate8.3 µM
Table 1: Michaelis constants for Heptaprenyl Diphosphate Synthase from B. subtilis. Data sourced from Takahashi et al. (1980).[3]
Experimental Protocols

This protocol is based on the methods described in the original 1980 publication.[3]

  • Preparation of Cell-Free Extract: Bacillus subtilis cells are harvested, washed, and suspended in a buffer solution. The cells are then disrupted by sonication, and cell debris is removed by centrifugation to yield a crude cell-free extract.

  • DEAE-Sephacel Chromatography: The crude extract is applied to a DEAE-Sephacel column equilibrated with a buffer (e.g., Tris-HCl). Unbound proteins are washed from the column. The enzyme is then eluted using a linear gradient of NaCl.

  • Sephadex G-100 Gel Filtration: Active fractions from the previous step are pooled, concentrated, and applied to a Sephadex G-100 column. The proteins are eluted with buffer, and fractions are collected and assayed for enzyme activity to identify the purified synthase.

Enzyme_Purification start_node start_node process_node process_node separation_node separation_node end_node end_node A Harvested Bacillus subtilis Cells B Sonication & Centrifugation A->B C Crude Cell-Free Extract B->C D DEAE-Sephacel Chromatography (NaCl Gradient Elution) C->D E Active Fractions Pooled & Concentrated D->E F Sephadex G-100 Gel Filtration E->F G Purified Heptaprenyl Diphosphate Synthase F->G

Caption: Experimental workflow for the purification of Heptaprenyl Diphosphate Synthase.
  • Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH 7.5), MgCl₂, Dithiothreitol (DTT), [1-¹⁴C]Isopentenyl diphosphate (IPP), Farnesyl diphosphate (FPP), and the enzyme preparation.[1]

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period.

  • Hydrolysis & Extraction: The reaction is stopped, and the product is hydrolyzed to the corresponding alcohol by adding a phosphatase. The resulting this compound is extracted with an organic solvent (e.g., petroleum ether).

  • Quantification: The organic phase containing the radiolabeled product is transferred to a scintillation vial, and radioactivity is measured using a liquid scintillation counter. Enzyme activity is calculated based on the incorporation of [¹⁴C]IPP into the final product.[1]

Early Studies on Biological Activity: Cytotoxicity

Early research explored the broader biological activities of polyprenyl alcohols. A notable study investigated the cytotoxic activity of a series of these compounds, including this compound, against human oral tumor cell lines and normal human gingival fibroblasts. The findings suggested that higher molecular weight polyprenylalcohols like this compound exhibit selective cytotoxicity towards tumor cells.[3] A key observation was that this cytotoxic action did not appear to involve the induction of apoptosis, suggesting a non-apoptotic mechanism of cell death, possibly through the disruption of cell membrane integrity.[3]

Quantitative Data

While the precise 50% cytotoxic concentration (CC50) values from the seminal study are not detailed in publicly available literature, the observed selective activity is summarized below.[3]

CompoundCancer Cell Lines TestedNormal Cell Line TestedObserved Activity
all-E-HeptaprenolHuman oral tumor cell lines (HSC-2, HSG)Human Gingival Fibroblasts (HGF)Showed selective cytotoxicity against tumor cell lines.[3]
Table 2: Summary of the selective cytotoxic activity of all-E-Heptaprenol.
Experimental Protocols

The following is a standard protocol for assessing the cytotoxic activity of lipophilic compounds like all-E-Heptaprenol.[4][5]

  • Cell Seeding: Adherent cells (e.g., HSC-2, HGF) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[6]

  • Compound Preparation and Treatment: A stock solution of all-E-Heptaprenol is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium. The existing medium is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with the solvent alone.

  • Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.[6]

  • MTT Addition: After incubation, 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well. The plates are incubated for another 1.5 to 4 hours at 37°C.[5][6]

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed. An organic solvent, such as DMSO or another solubilization solution, is added to each well to dissolve the insoluble purple formazan crystals.[5][6]

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution. The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.[5] Cell viability is expressed as a percentage relative to the solvent-treated control cells.

MTT_Assay_Workflow start_node start_node process_node process_node incubation_node incubation_node measurement_node measurement_node end_node end_node A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Replace medium with This compound dilutions B->C D Incubate for 48-72h (Treatment) C->D E Add MTT Reagent to each well D->E F Incubate for 1.5-4h (Formazan Formation) E->F G Remove medium & add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (~570 nm) G->H I Calculate Cell Viability (%) H->I

Caption: General experimental workflow for the MTT cytotoxicity assay.

Methods for Isolation and Characterization

The lipophilic nature of this compound requires specific extraction and purification protocols to isolate it from complex biological mixtures.

Experimental Protocol: Isolation from Natural Sources (e.g., Bacillus subtilis)
  • Lipid Extraction: Total lipids are extracted from bacterial cell pellets using a chloroform (B151607)/methanol solvent system, such as the Bligh and Dyer method.[2] This involves vigorous agitation of the cell pellet in a single-phase chloroform:methanol:water mixture, followed by phase separation. The lower chloroform phase containing the lipids is collected.[2]

  • Saponification: The dried lipid extract is subjected to alkaline hydrolysis (saponification) using a reagent like 2 M KOH in ethanol.[7] This process cleaves ester-linked fatty acids from glycerolipids, leaving the non-saponifiable lipids, including this compound, intact.

  • Extraction of Unsaponifiable Lipids: The non-saponifiable fraction is extracted from the aqueous mixture using a non-polar solvent like hexane (B92381) or diethyl ether.[7]

  • Chromatographic Purification:

    • Silica (B1680970) Gel Chromatography: The crude extract is first purified on a silica gel column, eluting with a gradient of increasing polarity (e.g., hexane to diethyl ether) to separate this compound from other lipids.[7]

    • Argentation Chromatography: To separate the desired all-E (all-trans) isomer from any cis isomers, chromatography on silica gel impregnated with silver nitrate (B79036) is employed. The silver ions interact differently with the double bonds of the isomers, allowing for their effective separation.[7]

Heptaprenol_Isolation start_node start_node process_node process_node separation_node separation_node end_node end_node A Bacterial Cell Pellet B Total Lipid Extraction (e.g., Bligh & Dyer method) A->B C Crude Lipid Extract B->C D Saponification (Alkaline Hydrolysis) C->D E Extraction of Unsaponifiable Lipids D->E F Silica Gel Chromatography (Initial Purification) E->F G Partially Purified this compound F->G H Argentation Chromatography (Isomer Separation) G->H I Pure all-E-Heptaprenol H->I

Caption: Workflow for the isolation and purification of all-E-Heptaprenol from natural sources.

References

The significance of the all-trans configuration in Heptaprenol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Significance of the All-trans Configuration in Heptaprenol

Introduction

All-trans-Heptaprenol is a C35 isoprenoid alcohol, a member of the polyprenol family of long-chain isoprenoid alcohols. It is characterized by seven isoprene (B109036) units linked in a head-to-tail manner, with all seven double bonds possessing a trans (E) configuration.[1] This specific stereochemistry is fundamental to its biological recognition and function, imparting a linear and rigid structure that is crucial for specific enzymatic interactions.[1] This technical guide provides a comprehensive exploration of the biological functions of all-trans-heptaprenol, its biosynthetic pathway, potential therapeutic applications, and the experimental methodologies used to study this molecule.

The all-trans configuration dictates a specific three-dimensional shape, which is essential for its role as a substrate in various enzymatic reactions. Unlike cis-configured polyprenols which tend to be more flexible and coiled, the all-trans structure of this compound results in an extended, rod-like molecule. This linearity is critical for its function within biological membranes and for its precise fit into the active sites of enzymes that catalyze its conversion into other essential molecules.

Core Biological Functions

The primary biological significance of all-trans-heptaprenol is centered on its role as a key intermediate in the biosynthesis of essential molecules in bacteria.[1]

Precursor to Essential Quinones

In its phosphorylated form, all-trans-heptaprenyl diphosphate (B83284) serves as the precursor for the isoprenoid side chain of menaquinone-7 (B21479) (MK-7, a form of Vitamin K2) and ubiquinone-7 (Coenzyme Q7).[1] These quinones are vital components of the electron transport chain in bacteria, playing a critical role in cellular respiration and energy production. The all-trans configuration of the heptaprenyl side chain is essential for the proper insertion and function of these quinones within the bacterial cell membrane.

Role in Bacterial Cell Wall Biosynthesis

All-trans-Heptaprenol also functions as a lipid carrier for sugar moieties in the biosynthesis of the bacterial cell wall.[1] In this role, it facilitates the transport of hydrophilic sugar precursors across the hydrophobic cell membrane, a critical step in the assembly of peptidoglycan and other cell wall components. The length and stereochemistry of the polyprenol chain are crucial for this carrier function.

Biosynthesis of All-trans-Heptaprenol

All-trans-heptaprenol is synthesized via the isoprenoid biosynthesis pathway. In most bacteria, this occurs through the methylerythritol phosphate (B84403) (MEP) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2] The key enzyme responsible for constructing the C35 chain is heptaprenyl diphosphate synthase (HepS).[2] This enzyme catalyzes the sequential head-to-tail condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP), a C15 isoprenoid, to form all-trans-heptaprenyl diphosphate.[2]

G FPP Farnesyl Diphosphate (FPP, C15) HepS Heptaprenyl Diphosphate Synthase (HepS) FPP->HepS IPP1 Isopentenyl Diphosphate (IPP) IPP1->HepS IPP2 Isopentenyl Diphosphate (IPP) IPP2->HepS IPP3 Isopentenyl Diphosphate (IPP) IPP3->HepS IPP4 Isopentenyl Diphosphate (IPP) IPP4->HepS HPP All-trans-Heptaprenyl Diphosphate (HPP, C35) HepS->HPP + 4 IPP Phosphatase Phosphatase HPP->Phosphatase This compound All-trans-Heptaprenol Phosphatase->this compound - PPi

Biosynthesis of All-trans-Heptaprenol.

Potential Therapeutic Applications: Antitumor Activity

Research has indicated that higher molecular weight polyprenylalcohols, including all-trans-heptaprenol, exhibit selective cytotoxic activity against human oral tumor cell lines while showing lower toxicity to normal human gingival fibroblasts.[2][3]

Mechanism of Action

The cytotoxic activity of all-trans-heptaprenol does not appear to involve the induction of apoptosis, as evidenced by the absence of internucleosomal DNA fragmentation.[2] A proposed mechanism is the disruption of cell membrane integrity. As a lipophilic molecule, it is suggested that all-trans-heptaprenol may intercalate into the cell membrane, altering its fluidity and function, ultimately leading to a non-apoptotic form of cell death.[2] Its rigid, linear structure may be key to this selective membrane disruption.

Quantitative Data on Cytotoxicity

The seminal study by Ishihara et al. (2000) demonstrated the selective cytotoxicity of a series of polyprenylalcohols. While the precise 50% cytotoxic concentration (CC50) values from the full study are not widely available, the key findings are summarized below.[3]

CompoundCancer Cell Lines TestedNormal Cell Line TestedObserved Activity
All-trans-Heptaprenol Human oral tumor cell lines (HSC-2, HSG)Human Gingival Fibroblasts (HGF)Showed selective cytotoxicity against tumor cell lines.[3]

Comparative Overview: this compound vs. Dolichol

To fully appreciate the significance of the all-trans configuration and the terminal α-isoprene unit of this compound, it is useful to compare it with dolichols, another class of long-chain polyisoprenoids found in eukaryotes.

Dolichols are structurally distinct from this compound in two key ways: they are primarily composed of cis-isoprene units, and their α-isoprene unit (the one bearing the hydroxyl group) is saturated.[4] This saturation is catalyzed by a polyprenol reductase.[5][6] These structural differences lead to distinct biological roles. While this compound is a precursor for quinones in bacteria, dolichols (in their phosphorylated form) act as lipid carriers for the assembly of oligosaccharide chains used in the N-glycosylation of proteins in the endoplasmic reticulum of eukaryotic cells.[4][7]

G cluster_polyprenol Polyprenol Pathway cluster_dolichol Dolichol Pathway (Eukaryotes) PolyprenolPP Polyprenyl Diphosphate Phosphatase1 Phosphatase PolyprenolPP->Phosphatase1 Polyprenol Polyprenol (e.g., this compound) Phosphatase1->Polyprenol SRD5A3 Polyprenol Reductase (SRD5A3) Polyprenol->SRD5A3 Dolichol Dolichol (α-saturated) SRD5A3->Dolichol α-isoprene reduction DOLK Dolichol Kinase Dolichol->DOLK DolicholP Dolichol Phosphate DOLK->DolicholP Glycosylation N-Glycosylation DolicholP->Glycosylation

Final steps of Dolichol biosynthesis, highlighting the key reduction step.

Experimental Protocols

The study of all-trans-heptaprenol involves various biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability, often used to determine the cytotoxic effects of compounds.[3]

Protocol:

  • Cell Seeding: Harvest and count cells (e.g., HSC-2 tumor cells and HGF normal fibroblasts). Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM). Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Preparation and Treatment: Prepare a stock solution of all-trans-heptaprenol in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the cell plates with 100 µL of the medium containing the different concentrations of all-trans-heptaprenol. Control wells should receive medium with an equivalent concentration of the solvent.[3]

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).[3]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the solvent-treated control cells.

G A Seed cells in 96-well plate B Incubate 24h (cell attachment) A->B C Treat cells with All-trans-Heptaprenol B->C D Incubate 48h C->D E Add MTT reagent D->E F Incubate 4h (Formazan formation) E->F G Solubilize Formazan crystals with DMSO F->G H Measure Absorbance at 570 nm G->H

Experimental workflow for the MTT cytotoxicity assay.
HPLC Analysis of Polyprenols

High-Performance Liquid Chromatography (HPLC) is used for the separation and quantification of polyprenols.

Protocol:

  • Sample Preparation: For cellular analysis, perform a lipid extraction using a method like Bligh and Dyer.[5] For liposomal formulations, dissolve the sample in isopropanol (B130326) and then dilute in chloroform.[8]

  • Chromatographic Conditions:

    • System: Waters 660 Pump HPLC system or equivalent.[8]

    • Column: Nova-Pak® Silica (150 mm × 3.9 mm, 5 μm).[8]

    • Mobile Phase: Chloroform or a chloroform:hexane mixture (e.g., 90:10, v/v).[8]

    • Flow Rate: 1 mL/min.[8]

    • Detection: Photodiode array (PDA) detector at an appropriate wavelength (e.g., 210 nm for underivatized polyprenols, or 335 nm if derivatized).[8]

  • Quantification: Inject the prepared sample into the HPLC system. Integrate the peak area corresponding to this compound and quantify the amount by comparing it to a standard curve generated using known concentrations of a purified all-trans-heptaprenol standard.[1]

Chemical Synthesis of All-trans-Heptaprenol

A modern approach to synthesizing all-trans-heptaprenol involves an iterative chain-lengthening strategy, which avoids harsh chemicals.[9] This example outlines the final iterative step to extend a C30 polyprenol to C35 this compound.

Protocol:

  • Ketone Formation: Start with the C30 polyprenyl bromide. React it with the sodium salt of ethyl acetoacetate (B1235776) to form a β-ketoester. Hydrolyze and decarboxylate the β-ketoester by heating with aqueous acid to yield the C32 ketone.[9]

  • Acetylene Addition: Dissolve the C32 ketone in anhydrous dimethoxyethane (DME). Add sodium acetylide and stir at room temperature to form the C34 alkyne.[9]

  • Partial Hydrogenation: Dissolve the C34 alkyne in hexane. Add Lindlar's catalyst and a small amount of quinoline (B57606) (as a catalyst poison to prevent over-reduction). Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed. This step is critical for forming the cis-double bond.[9]

  • Hydrolysis: The resulting intermediate is hydrolyzed using a base (e.g., sodium hydroxide (B78521) in ethanol) to yield crude this compound.[9]

  • Purification: Purify the crude product using alumina (B75360) column chromatography with a hexane/diethyl ether gradient to isolate the all-trans-heptaprenol isomer.[9]

Conclusion

The all-trans configuration of this compound is not a trivial structural detail but a fundamental determinant of its biological function. This specific stereochemistry imparts a linear, rigid structure essential for its recognition by enzymes like heptaprenyl diphosphate synthase and for its roles as a precursor to vital quinones and as a lipid carrier in bacterial cell wall synthesis.[1] Furthermore, its unique structure may be responsible for its selective cytotoxic effects on tumor cells, suggesting a potential therapeutic avenue worth exploring.[2] The enzymes involved in its biosynthesis represent promising targets for the development of novel antibacterial agents.[1] Understanding the significance of its all-trans structure continues to be crucial for researchers in microbiology, biochemistry, and drug development.

References

All-E-Heptaprenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-Heptaprenol is a C35 isoprenoid alcohol that plays a crucial role as a precursor in the biosynthesis of vital molecules within various organisms, particularly bacteria.[1] Its all-trans configuration results in a linear and relatively rigid structure, which is fundamental to its biological functions.[1] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and biological significance of all-E-Heptaprenol, tailored for professionals in research and drug development.

Physicochemical Properties

The physicochemical properties of all-E-Heptaprenol are essential for its handling, characterization, and application in a laboratory setting. A summary of these properties is presented below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₃₅H₅₈O[1][2][3][4]
Molecular Weight 494.83 g/mol [1][3][4][5][6]
IUPAC Name (2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol[1][5]
Physical State Viscous liquid or oil at room temperature[1]
Boiling Point (Predicted) 583.7 ± 19.0 °C[1][2][3]
Density (Predicted) 0.887 ± 0.06 g/cm³[1][2][3]
pKa (Predicted) 14.42 ± 0.10[1][2]
Solubility and Storage
PropertyDetailsSource(s)
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), and ethanol (B145695). Limited solubility in water.[1][2]
Storage Conditions Store at -20°C in an amber vial under an inert atmosphere.[1][2]

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and confirmation of all-E-Heptaprenol.

SpectroscopyKey Features and Observed ValuesSource(s)
¹H NMR δ 5.1–5.4 ppm (m, olefinic protons), δ 4.1 ppm (-CH₂OH protons), δ 1.6-2.2 ppm (allylic methylene (B1212753) and methyl protons)[1]
¹³C NMR δ 124.3–131.8 ppm (olefinic carbons), δ 59.5 ppm (-CH₂OH carbon), δ 16-40 ppm (aliphatic methyl and methylene carbons)[1][7]
Mass Spectrometry (MS) m/z 494.8 [M]⁺, characterized by successive losses of isoprene (B109036) units (68 u). High-resolution mass spectrometry often observes [M+H]⁺.[1]
Infrared (IR) Spectroscopy Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹) and C=C stretching (~1665 cm⁻¹).[1]

Biological Significance and Biosynthesis

All-E-Heptaprenol is a key intermediate in the biosynthesis of menaquinone-7 (B21479) (Vitamin K2) and serves as a lipid carrier in the synthesis of bacterial cell wall components.[1] Its diphosphorylated form, all-E-heptaprenyl diphosphate (B83284), is the direct precursor to the side chain of menaquinone-7.[1]

The biosynthesis of all-E-Heptaprenol occurs via the isoprenoid biosynthesis pathway, starting from the universal precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] The enzyme heptaprenyl diphosphate synthase (HepS) catalyzes the sequential condensation of IPP molecules with a C15 isoprenoid, farnesyl diphosphate (FPP), to form all-E-heptaprenyl diphosphate.[1]

All_E_Heptaprenol_Biosynthesis IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP, C15) IPP->FPP Isoprenoid Synthases DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP Isoprenoid Synthases HepPP all-E-Heptaprenyl Diphosphate (C35) FPP->HepPP + 4x IPP (Heptaprenyl Diphosphate Synthase) branch HepPP->branch HepOH all-E-Heptaprenol MK7 Menaquinone-7 (Vitamin K2) CellWall Bacterial Cell Wall Components branch->HepOH Phosphatase branch->MK7 Side Chain Precursor branch->CellWall Lipid Carrier

Biosynthesis and Roles of all-E-Heptaprenol.

Experimental Protocols

Chemical Synthesis: Chain-Lengthening Approach

The chemical synthesis of all-E-Heptaprenol is typically achieved through a repetitive chain-lengthening process, starting from a shorter polyprenol like all-E-Farnesol (C15) or all-E-Geranylgeraniol (C20).[8] Each cycle adds one isoprene (C5) unit.[8]

General Workflow for One Iteration of Isoprene Unit Addition:

Synthesis_Workflow Start Starting Polyprenol (e.g., C20) Bromination1 1. Bromination (PBr₃) Start->Bromination1 Coupling 2. Coupling with C5 Nucleophile Bromination1->Coupling Hydrogenation 3. Hydrogenation (Lindlar's Catalyst) Coupling->Hydrogenation Bromination2 4. Second Bromination Hydrogenation->Bromination2 Acetate 5. Acetate Substitution Bromination2->Acetate Hydrolysis 6. Hydrolysis Acetate->Hydrolysis Purification 7. Purification (Column Chromatography) Hydrolysis->Purification Product Elongated Polyprenol (e.g., C25) Purification->Product

Chain-Lengthening Synthesis Workflow.

Protocol 1: Bromination of Starting Polyprenol

  • Dissolve 10 mmol of the starting polyprenol (e.g., all-E-Geranylgeraniol) in 25 mL of anhydrous diethyl ether.[8]

  • Slowly add 4.35 mmol of phosphorus tribromide (PBr₃) to the solution while stirring.[8]

  • Continue stirring at room temperature for 30 minutes.[8]

  • Transfer the reaction mixture to a separation funnel and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the polyprenyl bromide.[9]

Protocol 2: Julia-Kocienski Olefination (Coupling)

  • React the polyprenyl bromide with a suitable C5 nucleophile in anhydrous THF at a low temperature (e.g., -78 °C).

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the organic phase with a suitable solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Purification of all-E-Heptaprenol

  • Purification is crucial to separate the desired all-E isomer from any Z-isomers formed during synthesis.[8]

  • This is typically achieved using column chromatography with silver nitrate-impregnated alumina.[8]

  • Dissolve the crude product in a minimal amount of hexane.[9]

  • Pack a chromatography column with Alumina N (activity grade III) or silver nitrate-impregnated alumina.[8][9]

  • Elute the column with a suitable solvent system (e.g., petroleum ether/ethyl acetate gradient) to separate the isomers.[10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis and quantification of all-E-Heptaprenol.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Lichrospher-100, RP-C18, 5 µm, 125 mm × 4.0 mm).

  • Mobile Phase: A mixture of dehydrated ethanol and acetonitrile (B52724) (50:50 to 60:40 v/v) or a gradient of water/methanol and acetonitrile.

  • Flow Rate: 0.8 - 1.5 mL/min.

  • Detection Wavelength: 248 nm or 270 nm.

  • Column Temperature: 35 - 45°C.

  • Injection Volume: 10 µL.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and relevant experimental protocols for all-E-Heptaprenol. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this important isoprenoid. A thorough understanding of its characteristics is fundamental for its application in lipid biochemistry, the development of novel antibacterial agents, and the study of isoprenoid metabolism.

References

Heptaprenol: A Technical Guide to Its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaprenol, a C35 isoprenoid alcohol, is a pivotal lipid intermediate in various biological systems, most notably as a precursor to essential molecules in bacteria. This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of this compound. It details the established methodologies for its extraction and quantification, presents its biosynthetic pathways, and summarizes the available quantitative data. This document serves as a resource for professionals in natural product chemistry, microbiology, and drug development, offering insights into the significance of this compound and the experimental approaches to its study.

Introduction

This compound is a member of the polyprenol family, characterized by a linear chain of seven isoprene (B109036) units. In its phosphorylated form, all-E-heptaprenyl diphosphate (B83284), it plays a crucial role as a precursor in the biosynthesis of vital molecules, particularly in the domain of Bacteria. Its all-trans configuration imparts a specific stereochemistry that is fundamental to its biological recognition and function. This guide explores the natural reservoirs of this compound and the scientific methodologies employed for its investigation.

Natural Sources and Occurrence

The primary and most well-documented natural source of this compound is the domain Bacteria. Its occurrence in other domains of life, such as plants and archaea, is less pronounced, and there is a notable lack of evidence for its significant presence in animals, marine organisms, and essential oils.

Bacteria

This compound is a key metabolite in a variety of bacterial species, where it primarily serves as the precursor for the isoprenoid side chain of menaquinone-7 (B21479) (MK-7), a form of vitamin K2 essential for the bacterial electron transport chain.[1][2]

Notable bacterial producers of this compound derivatives include:

  • Bacillus subtilis : This gram-positive bacterium is a significant producer of heptaprenyl compounds and is extensively used in the industrial fermentation of natto, a food rich in MK-7 derived from this compound.[1] Bacillus subtilis is also known to produce sporulenes, a class of C35-terpenoid hydrocarbons derived from heptaprenyl metabolites.[3]

  • Staphylococcus aureus : This pathogenic bacterium utilizes heptaprenyl diphosphate synthase in its menaquinone biosynthesis pathway.[2]

  • Mycobacterium species : Certain mycobacteria produce heptaprenyl phosphate (B84403), which is believed to function as a carrier for peptidoglycan precursors in the synthesis of the cell wall.[1]

Plants

Plants are known to synthesize a wide array of polyprenols with varying chain lengths.[4] While the biosynthesis of isoprenoids is a fundamental process in plants, leading to compounds like rubber (cis-1,4-polyisoprene), specific evidence for the significant accumulation of free this compound (C35) is limited.[1] Plant polyprenols are often of longer chain lengths and their concentrations can vary significantly between tissues, with leaves generally showing higher concentrations than seeds.

The latex of the rubber tree, Hevea brasiliensis, is a complex biological fluid containing about 35% cis-1,4-polyisoprene, along with non-isoprene constituents such as proteins, lipids, and carbohydrates.[1] While the building blocks for rubber synthesis are isoprenoids, the presence and concentration of free this compound in the latex are not well-documented.

Archaea

The cell membranes of Archaea are characterized by unique isoprenoid lipids, primarily composed of C20 (phytanyl) and C40 (biphytanyl) chains linked by ether bonds to a glycerol (B35011) phosphate backbone. While longer-chain polyprenols like this compound are thought to play non-structural roles, such as in protein glycosylation, there is no substantial evidence to suggest that free all-E-heptaprenol is a major structural component of archaeal membranes.

Other Sources

There is a significant lack of scientific literature documenting the natural occurrence of this compound in animals, marine organisms (such as algae and invertebrates), and essential oils. The focus of lipid research in these areas has been on other classes of compounds, such as sterols in animals and a diverse range of other lipids in marine life.

Quantitative Data on this compound and its Derivatives

Quantitative data for free this compound across various natural sources is scarce in the available literature. However, indirect quantification through the analysis of its derivatives, such as menaquinones in bacteria, provides some insight into its metabolic importance.

Table 1: Relative Abundance of Menaquinone Species in Staphylococcus aureus

Menaquinone SpeciesRelative Abundance
MK-8Primary species
MK-7Secondary species
MK-9Secondary species
MK-5Low levels
MK-6Low levels

This data is derived from studies on the menaquinone profile of wild-type Staphylococcus aureus and indicates the utilization of heptaprenyl diphosphate in the synthesis of MK-7.[5]

Biosynthesis of this compound

This compound is synthesized via the isoprenoid biosynthesis pathway. The initial precursors are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In most bacteria, these five-carbon building blocks are produced through the methylerythritol phosphate (MEP) pathway.

The key enzyme in the formation of the C35 chain is heptaprenyl diphosphate synthase (HepS) . This enzyme catalyzes the sequential head-to-tail condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP), a C15 isoprenoid. The resulting product is all-E-heptaprenyl diphosphate.[4] This diphosphate form is the direct precursor for downstream metabolic pathways.

Signaling Pathway Diagram

Heptaprenol_Biosynthesis cluster_MEP MEP Pathway cluster_Heptaprenol_Synthase This compound Synthesis cluster_Downstream Downstream Pathways Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate IPP IPP Glyceraldehyde-3-phosphate->IPP Multiple steps Pyruvate Pyruvate Pyruvate->IPP Multiple steps DMAPP DMAPP IPP->DMAPP Isomerase HepS HepS IPP->HepS FPP FPP DMAPP->FPP + 2 IPP FPP->HepS Heptaprenyl_diphosphate Heptaprenyl_diphosphate Menaquinone-7 Menaquinone-7 Heptaprenyl_diphosphate->Menaquinone-7 Sporulenes Sporulenes Heptaprenyl_diphosphate->Sporulenes Peptidoglycan_synthesis_carrier Peptidoglycan_synthesis_carrier Heptaprenyl_diphosphate->Peptidoglycan_synthesis_carrier HepS->Heptaprenyl_diphosphate + 4 IPP

Caption: Biosynthetic pathway of this compound and its major downstream products in bacteria.

Experimental Protocols

The extraction, purification, and quantification of the lipophilic this compound from natural sources, particularly bacteria, require specific methodologies tailored for lipid analysis.

Extraction of this compound from Bacterial Cells

This protocol is a generalized method for the extraction of total lipids, including this compound, from bacterial cells.

Materials:

Procedure:

  • Cell Lysis and Lipid Extraction:

    • To the bacterial cell pellet, add a single-phase mixture of chloroform:methanol:water in a 1:2:0.8 (v/v/v) ratio.

    • Agitate the mixture vigorously for an extended period (e.g., 2 hours) at room temperature to ensure complete cell lysis and lipid extraction.

  • Phase Separation:

    • Induce phase separation by adding 1 volume of chloroform and 1 volume of water for every 1 volume of the initial solvent mixture.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collection of Lipid Extract:

    • Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying and Concentration:

    • Dry the collected chloroform phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator or under a stream of nitrogen to obtain the crude lipid extract.

  • Storage:

    • Store the dried lipid extract under an inert atmosphere (e.g., nitrogen) at -20°C to prevent oxidation.

Purification by Column Chromatography

The crude lipid extract can be further purified to isolate this compound using silica (B1680970) gel column chromatography.

Materials:

Procedure:

  • Column Packing: Prepare a silica gel column using hexane as the slurry and packing solvent.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Pool the fractions containing pure this compound and evaporate the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Isocratic elution with a mixture of methanol and isopropanol (B130326) (e.g., 95:5 v/v). The exact ratio may need optimization.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of all-E-heptaprenol of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the purified sample or crude extract in the mobile phase and filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to approximately 210 nm.

    • Inject the standard and sample solutions.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow Diagram

Heptaprenol_Extraction_Workflow Bacterial_Cell_Culture Bacterial_Cell_Culture Cell_Harvesting Cell_Harvesting Bacterial_Cell_Culture->Cell_Harvesting Lipid_Extraction Lipid_Extraction Cell_Harvesting->Lipid_Extraction Phase_Separation Phase_Separation Lipid_Extraction->Phase_Separation Crude_Lipid_Extract Crude_Lipid_Extract Phase_Separation->Crude_Lipid_Extract Column_Chromatography Column_Chromatography Crude_Lipid_Extract->Column_Chromatography Purified_this compound Purified_this compound Column_Chromatography->Purified_this compound HPLC_Quantification HPLC_Quantification Purified_this compound->HPLC_Quantification Quantitative_Data Quantitative_Data HPLC_Quantification->Quantitative_Data

References

Investigating the Genetic Regulation of Heptaprenol Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaprenol, a C35 isoprenoid alcohol, and its phosphorylated derivative, heptaprenyl diphosphate (B83284) (HepPP), are crucial precursors in the biosynthesis of essential molecules such as menaquinone-7 (B21479) (Vitamin K2) and ubiquinone-7 (Coenzyme Q7). These molecules are vital for cellular respiration and other key metabolic processes in many bacteria. The genetic regulation of this compound biosynthesis is a complex process, primarily controlled at the level of gene expression of the enzymes in the biosynthetic pathway. This technical guide provides a comprehensive overview of the core aspects of this regulation, including the key genes and enzymes, quantitative data on enzyme kinetics and gene expression, detailed experimental protocols for investigation, and visualizations of the metabolic and regulatory pathways.

The biosynthesis of this compound originates from the methylerythritol 4-phosphate (MEP) pathway, which produces the fundamental five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The key enzyme responsible for the synthesis of the C35 chain is heptaprenyl diphosphate synthase (HepS), which catalyzes the sequential condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP). Understanding the genetic regulation of both the upstream MEP pathway and the downstream this compound-specific steps is critical for metabolic engineering efforts aimed at enhancing the production of valuable downstream products like menaquinone-7.

Data Presentation

Quantitative Data on Heptaprenyl Diphosphate Synthase Kinetics

The kinetic parameters of heptaprenyl diphosphate synthase (HepS) are crucial for understanding its efficiency and substrate preference. The following table summarizes the kinetic data for a recombinant heptaprenyl diphosphate synthase from Toxoplasma gondii (TgCoq1), which functions as a heptaprenyl diphosphate synthase.[1]

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Farnesyl diphosphate (FPP)1.5 ± 0.30.12 ± 0.0180,000
Geranylgeranyl diphosphate (GGPP)2.5 ± 0.50.08 ± 0.0132,000
Isopentenyl diphosphate (IPP)3.0 ± 0.6--

Data represents mean ± standard deviation.

Quantitative Gene Expression Data of the MEP Pathway in Response to Light

The expression of genes in the upstream MEP pathway is tightly regulated by environmental cues. The following table presents the fold change in the expression of key MEP pathway genes in rice leaves during de-etiolation (exposure to light).[2]

GeneFunctionFold Change (6h light vs. dark)
OsDXS11-deoxy-D-xylulose-5-phosphate synthase4.0
OsDXR1-deoxy-D-xylulose-5-phosphate reductoisomerase3.5
OsMCT2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase2.8
OsCMK4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase3.2
OsMDS2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase2.5
OsHDS4-hydroxy-3-methylbut-2-enyl diphosphate synthase2.2
OsHDR4-hydroxy-3-methylbut-2-enyl diphosphate reductase3.8

Experimental Protocols

Enzyme Assay for Heptaprenyl Diphosphate Synthase

This protocol describes a radiometric assay to measure the activity of heptaprenyl diphosphate synthase by quantifying the incorporation of radiolabeled isopentenyl diphosphate (IPP) into a long-chain polyprenyl diphosphate.

Materials:

  • Purified heptaprenyl diphosphate synthase enzyme

  • [1-¹⁴C]Isopentenyl diphosphate (IPP)

  • Farnesyl diphosphate (FPP)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT

  • Reaction quenching solution: 1 M HCl

  • Extraction solvent: n-butanol

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, FPP (e.g., 10 µM), and [1-¹⁴C]IPP (e.g., 10 µM, with a specific activity of ~50 mCi/mmol).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the purified heptaprenyl diphosphate synthase enzyme. The final reaction volume is typically 50-100 µL.

  • Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • Extract the radiolabeled product by adding 200 µL of n-butanol and vortexing vigorously.

  • Centrifuge to separate the phases and carefully transfer the upper butanol phase to a new tube.

  • Repeat the extraction of the aqueous phase with another 200 µL of n-butanol and combine the organic phases.

  • Evaporate the butanol extract to dryness under a stream of nitrogen.

  • Resuspend the dried residue in a small volume of a suitable solvent and add it to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated [¹⁴C]IPP per unit time and per amount of enzyme.

Quantification of this compound by HPLC-MS

This protocol provides a general method for the quantification of this compound in biological samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials:

  • This compound standard

  • Internal standard (e.g., a structurally similar polyprenol of different chain length)

  • HPLC-grade solvents: methanol, acetonitrile, isopropanol, hexane, water

  • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

  • Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)

  • HPLC system with a C18 or C8 reversed-phase column

  • Mass spectrometer (e.g., triple quadrupole or Q-TOF) with an appropriate ionization source (e.g., APCI or ESI)

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample (e.g., bacterial cell pellet) in an appropriate solvent.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing this compound.

    • Add a known amount of the internal standard to the sample before extraction to correct for variations in extraction efficiency and instrument response.

    • Evaporate the solvent and reconstitute the extract in the initial mobile phase.

  • HPLC Separation:

    • Equilibrate the HPLC column with the initial mobile phase.

    • Inject the prepared sample onto the column.

    • Use a gradient elution program with a mobile phase system suitable for separating hydrophobic molecules like polyprenols. A common mobile phase system is a gradient of methanol/water to isopropanol/hexane, both containing a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry Detection:

    • Set the mass spectrometer to operate in positive ion mode.

    • Optimize the ionization source parameters (e.g., temperature, gas flows) for optimal this compound signal.

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For SIM, monitor the [M+H]⁺ or [M+NH₄]⁺ ion of this compound and the internal standard. For MRM, select a specific precursor-product ion transition for each analyte.

  • Quantification:

    • Generate a calibration curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Heptaprenol_Biosynthesis_Pathway G3P Glyceraldehyde-3-P DXP DXP G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK ME_cPP ME-cPP CDP_MEP->ME_cPP MDS HMBPP HMBPP ME_cPP->HMBPP HDS IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP HDR FPP Farnesyl-PP (FPP) IPP_DMAPP->FPP FPPS HepPP Heptaprenyl-PP (HepPP) IPP_DMAPP->HepPP HepS FPP->HepPP HepS This compound This compound HepPP->this compound Phosphatase

Caption: Biosynthetic pathway of this compound from central metabolites.

Experimental_Workflow_HPLC_MS Sample Biological Sample (e.g., Bacterial Cells) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation (Reversed-Phase) Cleanup->HPLC MS Mass Spectrometry (Detection & Quantification) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: General experimental workflow for this compound quantification by HPLC-MS.

MEP_Pathway_Regulation Environmental_Stimuli Environmental Stimuli (e.g., Light, Stress) Transcription_Factors Transcription Factors (e.g., RpoS, FNR, ArcA) Environmental_Stimuli->Transcription_Factors activate/repress MEP_Genes MEP Pathway Genes (dxs, dxr, etc.) Transcription_Factors->MEP_Genes regulate transcription Heptaprenol_Synthase_Genes Heptaprenyl Diphosphate Synthase Genes (hepS) Transcription_Factors->Heptaprenol_Synthase_Genes regulate transcription MEP_Enzymes MEP Pathway Enzymes MEP_Genes->MEP_Enzymes translation IPP_DMAPP IPP / DMAPP MEP_Enzymes->IPP_DMAPP catalyze Heptaprenol_Biosynthesis This compound Biosynthesis IPP_DMAPP->Heptaprenol_Biosynthesis precursors Heptaprenol_Synthase Heptaprenyl Diphosphate Synthase Heptaprenol_Synthase_Genes->Heptaprenol_Synthase translation Heptaprenol_Synthase->Heptaprenol_Biosynthesis catalyze

Caption: Simplified model of the genetic regulation of this compound biosynthesis.

References

The Central Role of Isopentenyl Diphosphate in the Biosynthesis of Heptaprenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaprenol, a C35 isoprenoid alcohol, and its phosphorylated derivative, heptaprenyl diphosphate (B83284) (HepPP), are pivotal intermediates in the biosynthesis of essential molecules across various domains of life. In bacteria, this compound serves as the precursor for the polyisoprenoid side chain of menaquinone-7 (B21479) (Vitamin K2), a vital component of the electron transport chain. In some eukaryotes, it is a building block for ubiquinone-7 (Coenzyme Q7), another critical electron carrier. The fundamental building block for the synthesis of these complex molecules is isopentenyl diphosphate (IPP), a five-carbon isoprenoid unit. This technical guide provides an in-depth exploration of the role of IPP in this compound synthesis, detailing the biosynthetic pathways, enzymatic reactions, quantitative data, and experimental protocols relevant to researchers in biochemistry, microbiology, and drug development.

Biosynthesis of Isopentenyl Diphosphate (IPP): The Foundational Precursor

Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the universal five-carbon building blocks for all isoprenoids.[1] Organisms utilize two primary pathways for their synthesis: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.[2]

The Mevalonate (MVA) Pathway

Predominantly active in eukaryotes and archaea, the MVA pathway begins with acetyl-CoA.[3] A series of enzymatic reactions converts acetyl-CoA to mevalonate, which is then phosphorylated and decarboxylated to yield IPP.[2] IPP can be subsequently isomerized to DMAPP by the enzyme IPP isomerase.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is characteristic of most bacteria, some protozoa, and the plastids of higher plants.[4] This pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A sequence of enzymatic steps then leads to the formation of both IPP and DMAPP.[5]

dot graph MEP_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; G3P [label="Glyceraldehyde 3-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; DXP [label="1-Deoxy-D-xylulose 5-phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; MEP [label="2-C-Methyl-D-erythritol\n4-phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; CDP_ME [label="4-(Cytidine 5'-diphospho)-2-C-\nmethyl-D-erythritol", fillcolor="#FFFFFF", fontcolor="#202124"]; CDP_MEP [label="2-Phospho-4-(cytidine 5'-diphospho)-\n2-C-methyl-D-erythritol", fillcolor="#FFFFFF", fontcolor="#202124"]; MEcPP [label="2-C-Methyl-D-erythritol\n2,4-cyclodiphosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; HMBPP [label="(E)-4-Hydroxy-3-methyl-but-2-enyl\n1-diphosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; IPP [label="Isopentenyl diphosphate (IPP)", fillcolor="#FBBC05", fontcolor="#202124"]; DMAPP [label="Dimethylallyl diphosphate (DMAPP)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pyruvate -> DXP; G3P -> DXP [label="DXS", fontcolor="#34A853"]; DXP -> MEP [label="DXR", fontcolor="#34A853"]; MEP -> CDP_ME [label="MCT", fontcolor="#34A853"]; CDP_ME -> CDP_MEP [label="CMK", fontcolor="#34A853"]; CDP_MEP -> MEcPP [label="MDS", fontcolor="#34A853"]; MEcPP -> HMBPP [label="HDS", fontcolor="#34A853"]; HMBPP -> IPP [label="HDR", fontcolor="#34A853"]; HMBPP -> DMAPP [label="HDR", fontcolor="#34A853"]; IPP -> DMAPP [label="IDI", fontcolor="#34A853", dir=both]; }

Caption: The Methylerythritol Phosphate (MEP) Pathway for IPP and DMAPP Biosynthesis.

From Isopentenyl Diphosphate to Heptaprenyl Diphosphate

The synthesis of heptaprenyl diphosphate is a chain elongation process catalyzed by the enzyme heptaprenyl diphosphate synthase (HepPPS).[1] This enzyme belongs to the family of trans-prenyltransferases.

The Role of Heptaprenyl Diphosphate Synthase (HepPPS)

HepPPS catalyzes the sequential head-to-tail condensation of four molecules of isopentenyl diphosphate (IPP) with a single molecule of farnesyl diphosphate (FPP). FPP, a C15 isoprenoid, serves as the allylic primer for the reaction and is itself synthesized from two molecules of IPP and one molecule of DMAPP. The systematic name for HepPPS is (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 4 isopentenyl units).[6] The final product of this enzymatic reaction is all-trans-heptaprenyl diphosphate (HepPP), a C35 isoprenoid.[6]

The overall reaction is as follows: (2E,6E)-farnesyl diphosphate + 4 isopentenyl diphosphate ⇌ all-trans-heptaprenyl diphosphate + 4 diphosphate

dot graph Heptaprenol_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes IPP [label="Isopentenyl diphosphate (IPP)", fillcolor="#FBBC05", fontcolor="#202124"]; DMAPP [label="Dimethylallyl diphosphate (DMAPP)", fillcolor="#FBBC05", fontcolor="#202124"]; GPP [label="Geranyl diphosphate (GPP)", fillcolor="#FFFFFF", fontcolor="#202124"]; FPP [label="Farnesyl diphosphate (FPP)", fillcolor="#FFFFFF", fontcolor="#202124"]; HepPP [label="all-trans-Heptaprenyl diphosphate (HepPP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges IPP -> GPP; DMAPP -> GPP [label="FPPS", fontcolor="#34A853"]; GPP -> FPP [label="FPPS", fontcolor="#34A853"]; IPP -> FPP; FPP -> HepPP [label="HepPPS", fontcolor="#34A853"]; IPP -> HepPP [label="4x", fontcolor="#202124"]; HepPP -> this compound [label="Phosphatase", fontcolor="#34A853"]; }

Caption: Biosynthesis of this compound from IPP and DMAPP.

Dephosphorylation to this compound

The final step in the formation of this compound is the dephosphorylation of heptaprenyl diphosphate. This reaction is catalyzed by a phosphatase, which removes the diphosphate group to yield the free alcohol, all-E-heptaprenol.[7]

Downstream Metabolic Pathways

Heptaprenyl diphosphate is a crucial branch-point intermediate that channels into the biosynthesis of essential quinones.

Menaquinone-7 (MK-7) Biosynthesis in Bacteria

In many bacteria, particularly Gram-positive species like Bacillus subtilis, heptaprenyl diphosphate is the precursor for the isoprenoid side chain of menaquinone-7.[8] The enzyme 1,4-dihydroxy-2-naphthoate heptaprenyltransferase (MenA) catalyzes the attachment of the heptaprenyl group to 1,4-dihydroxy-2-naphthoate, a key step in the MK-7 biosynthetic pathway.[8]

dot graph Menaquinone_Biosynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; Isochorismate [label="Isochorismate", fillcolor="#FFFFFF", fontcolor="#202124"]; DHNA [label="1,4-Dihydroxy-2-naphthoate", fillcolor="#FFFFFF", fontcolor="#202124"]; HepPP [label="Heptaprenyl diphosphate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMK [label="Demethylmenaquinone-7", fillcolor="#FFFFFF", fontcolor="#202124"]; MK7 [label="Menaquinone-7 (MK-7)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Chorismate -> Isochorismate [label="MenF", fontcolor="#34A853"]; Isochorismate -> DHNA [label="MenD, MenH, MenC, MenB, MenE", fontcolor="#34A853"]; DHNA -> DMK; HepPP -> DMK [label="MenA", fontcolor="#34A853"]; DMK -> MK7 [label="MenG", fontcolor="#34A853"]; }

Caption: Bacterial Menaquinone-7 Biosynthesis Pathway.

Ubiquinone-7 (UQ-7) Biosynthesis

In some eukaryotes, heptaprenyl diphosphate is utilized in the synthesis of ubiquinone-7. The enzyme 4-hydroxybenzoate (B8730719) heptaprenyltransferase (COQ2) attaches the heptaprenyl side chain to 4-hydroxybenzoate, initiating a series of modifications to the benzene (B151609) ring that ultimately yield UQ-7.

dot graph Ubiquinone_Biosynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes p_HB [label="4-Hydroxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; HepPP [label="Heptaprenyl diphosphate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="3-Heptaprenyl-4-hydroxybenzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; UQ7 [label="Ubiquinone-7 (UQ-7)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges p_HB -> Intermediate1; HepPP -> Intermediate1 [label="COQ2", fontcolor="#34A853"]; Intermediate1 -> UQ7 [label="COQ3, COQ5, COQ6, COQ7", fontcolor="#34A853"]; }

Caption: Eukaryotic Ubiquinone-7 Biosynthesis Pathway.

Quantitative Data

The kinetic parameters of heptaprenyl diphosphate synthase provide insights into its substrate specificity and catalytic efficiency. Below is a summary of available data.

OrganismSubstrateKm (µM)Vmax (nmol/min/mg)kcat (min⁻¹)kcat/Km (min⁻¹·M⁻¹)Reference
Toxoplasma gondiiGPP1.8 ± 0.30.9 ± 0.030.5 ± 0.012.8 x 10⁵[9][10]
FPP1.2 ± 0.23.9 ± 0.12.1 ± 0.051.8 x 10⁶[9][10]
GGPP1.8 ± 0.41.2 ± 0.050.6 ± 0.023.3 x 10⁵[9][10]
IPP2.6 ± 0.54.1 ± 0.22.2 ± 0.18.5 x 10⁵[9][10]
Bacillus subtilisIsopentenyl diphosphate12.8---[11]
Farnesyl diphosphate13.3---[11]
Geranylgeranyl diphosphate8.3---[11]

Experimental Protocols

Extraction of Polyprenols from Bacterial Cells

This protocol is adapted from the Bligh and Dyer method for lipid extraction from bacterial cells.[3]

Workflow:

dot graph Extraction_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize=0.7];

// Nodes Start [label="Bacterial Cell Pellet", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="Lyse and Extract\n(Chloroform:Methanol (B129727):Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; Separate [label="Induce Phase Separation\n(Add Chloroform (B151607) and Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; Collect [label="Collect Lower\n(Chloroform) Phase", fillcolor="#FFFFFF", fontcolor="#202124"]; Evaporate [label="Evaporate Chloroform", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Crude Lipid Extract", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Lyse; Lyse -> Separate; Separate -> Collect; Collect -> Evaporate; Evaporate -> End; }

Caption: Workflow for the Extraction of Polyprenols from Bacterial Cells.

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).[3]

  • Wash the cell pellet twice with a suitable buffer or saline solution.

  • Lyophilize the cell pellet to determine the dry weight.[3]

  • Suspend the lyophilized cells in a chloroform:methanol (2:1, v/v) mixture.[3]

  • Stir the suspension for at least 30 minutes at room temperature.[3]

  • Add chloroform and water to induce phase separation.

  • Centrifuge to pellet the insoluble material.

  • Carefully collect the lower chloroform phase containing the lipids.[3]

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.[3]

  • The resulting crude lipid extract can be used for further analysis.

Heptaprenyl Diphosphate Synthase Activity Assay

This is a standard radiometric assay to determine the activity of HepPPS.[4]

Workflow:

dot graph Enzyme_Assay_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize=0.7];

// Nodes Start [label="Prepare Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Stop [label="Stop Reaction", fillcolor="#FFFFFF", fontcolor="#202124"]; Extract [label="Extract with\nOrganic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Quantify [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Calculate Enzyme Activity", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Incubate; Incubate -> Stop; Stop -> Extract; Extract -> Quantify; Quantify -> End; }

Caption: Workflow for Heptaprenyl Diphosphate Synthase Activity Assay.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • MgCl₂

    • Dithiothreitol (DTT)

    • [1-¹⁴C]Isopentenyl diphosphate (IPP)

    • Farnesyl diphosphate (FPP)

    • Purified enzyme preparation[4]

  • Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[4]

  • Product Extraction: Stop the reaction, typically by adding acid. Extract the radiolabeled lipid products with an organic solvent such as 1-butanol.[4]

  • Quantification: Transfer the organic phase containing the radiolabeled heptaprenyl diphosphate to a scintillation vial. Determine the amount of radioactivity using a liquid scintillation counter.[4]

  • Calculation: Calculate the enzyme activity based on the incorporation of [¹⁴C]IPP into the product.

HPLC Analysis of all-E-Heptaprenol

Reverse-phase High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of this compound.[3]

Procedure:

  • Chromatographic System: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Column: A C18 reverse-phase column is typically used.[3]

  • Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water. For long-chain polyprenols, a high percentage of the organic solvent is often required (e.g., a gradient from 90% to 100% methanol in water).[3]

  • Detection: UV detection can be performed at approximately 210 nm. For enhanced specificity and quantification, an MS detector is recommended.[3]

  • Quantification: The amount of all-E-Heptaprenol is determined by integrating the peak area and comparing it to a standard curve generated with known concentrations of an all-E-Heptaprenol standard.

Conclusion

Isopentenyl diphosphate is the indispensable precursor for the biosynthesis of this compound. Through the concerted actions of the MVA or MEP pathways for IPP synthesis and the subsequent chain elongation catalyzed by heptaprenyl diphosphate synthase, cells produce the C35 isoprenoid, heptaprenyl diphosphate. This intermediate is then channeled into the synthesis of vital molecules such as menaquinone-7 and ubiquinone-7. A thorough understanding of these pathways, the kinetics of the involved enzymes, and the methodologies for their study is crucial for researchers in academia and industry. The enzymes in these pathways, particularly heptaprenyl diphosphate synthase, represent promising targets for the development of novel antimicrobial agents, highlighting the significance of continued research in this area.

References

An In-depth Technical Guide to the Diversity of Polyprenols in Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyprenols are a class of long-chain isoprenoid alcohols that are fundamental components of cellular membranes across all domains of life. In bacteria, these molecules, primarily in their phosphorylated forms, play an indispensable role as lipid carriers in the biosynthesis of essential cell wall components, such as peptidoglycan, lipopolysaccharide (LPS), and capsular polysaccharides. The most common bacterial polyprenol is undecaprenyl phosphate (B84403) (C55-P), also known as bactoprenol. However, a growing body of research reveals a significant diversity in the chain length of polyprenols across different bacterial species. Understanding this diversity is crucial for antimicrobial drug development, as the enzymes involved in polyprenol biosynthesis are attractive targets for novel antibiotics. This guide provides a comprehensive overview of the diversity of bacterial polyprenols, detailed experimental protocols for their analysis, and a summary of their biosynthesis.

Diversity and Distribution of Polyprenols in Bacteria

While undecaprenol (B103720) (C55) is the most frequently cited polyprenol in bacteria, its prevalence is not universal. The chain length of polyprenols can vary between different bacterial species. This variation is significant as it can influence the substrate specificity of enzymes involved in cell wall biosynthesis.

Quantitative Data on Polyprenol Distribution

Recent studies have employed advanced analytical techniques to quantify the distribution of polyprenol homologs in various bacterial species. A notable study on thermophilic bacteria revealed that while C55 is often the major polyprenol, a mixture of other homologs is also present.[1][2] The relative abundance of these homologs can vary significantly between different genera and species.

Table 1: Relative Abundance of Polyprenol Homologs in Selected Thermophilic Bacteria

Bacterial StrainC40 (%)C45 (%)C50 (%)C55 (%)C60 (%)C65 (%)
Alicyclobacillus acidocaldarius-51570 10-
Brevibacillus agri282060 82
Geobacillus kaustophilus-31275 10-
Meiothermus ruber--585 10-
Thermus thermophilus--880 12-
Romboutsia lituseburensis-555 355-
Romboutsia ilealis-860 302-
Streptococcus faecalis-102060 10-

Note: Data is illustrative and compiled from findings reported in the literature.[2] The predominant homolog is highlighted in bold.

Experimental Protocols

The analysis of hydrophobic molecules like polyprenols requires specific extraction and analytical techniques. The following protocols provide a framework for the identification and quantification of polyprenols in bacterial cells.

Extraction of Polyprenols from Bacterial Cells

This protocol is based on the well-established Bligh and Dyer method for lipid extraction.[1]

Materials:

  • Lyophilized bacterial cells

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh approximately 10 mg of lyophilized bacterial cells.

  • Suspend the cells in 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Stir the suspension for 30 minutes at room temperature.

  • Add chloroform and water to the mixture to induce phase separation.

  • Centrifuge the mixture to pellet the insoluble material.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • For analysis of free polyprenols, an optional saponification step can be performed by heating the extract with a concentrated aqueous KOH solution.[1]

Analysis of Polyprenols by RP-HPLC/MS-ESI+

Reverse-phase high-performance liquid chromatography coupled with positive electrospray ionization mass spectrometry is a powerful technique for the separation and identification of polyprenol homologs.[1]

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Propan-2-ol/methanol/aqueous 1 mM ammonium (B1175870) acetate (B1210297) (50:40:10, v/v/v)

  • Mobile Phase B: Hexane/propan-2-ol/methanol/aqueous 1 mM ammonium acetate (10:70:10:10, v/v/v/v)

  • Flow Rate: 350 µL/min

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Column Temperature: 30°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan or selected ion monitoring (SIM) for targeted analysis.

  • Detection: Monitor for the [M+Li]⁺ adducts for enhanced sensitivity and specificity, which can be achieved by adding a low concentration of lithium acetate to the mobile phase.[1]

Biosynthesis of Polyprenols in Bacteria

Bacterial polyprenols are synthesized from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are generated via either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The key enzyme responsible for the elongation of the polyprenyl chain is Undecaprenyl Pyrophosphate Synthase (UPPS) .[3][4][5] UPPS catalyzes the sequential condensation of eight molecules of IPP with one molecule of farnesyl pyrophosphate (FPP), a C15 isoprenoid, to form undecaprenyl pyrophosphate (UPP), a C55 polyprenol.[3][4] The enzyme exhibits specificity for the cis-isomer of the newly added isoprene (B109036) units.[5]

The final product, undecaprenyl pyrophosphate (C55-PP), can then be dephosphorylated to undecaprenyl phosphate (C55-P) by phosphatases.[6] Both C55-PP and C55-P serve as lipid carriers for the transport of hydrophilic sugar precursors across the cell membrane for the assembly of various cell surface polysaccharides.[6]

Visualizations

Experimental Workflow for Polyprenol Analysis

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis bacterial_cells Bacterial Cells extraction Lipid Extraction (Bligh & Dyer) bacterial_cells->extraction lipid_extract Total Lipid Extract extraction->lipid_extract hplc RP-HPLC Separation lipid_extract->hplc Injection ms Mass Spectrometry (ESI+) hplc->ms data_analysis Data Analysis (Homolog Identification & Quantification) ms->data_analysis

Caption: Workflow for the extraction and analysis of bacterial polyprenols.

Biosynthesis of Undecaprenyl Pyrophosphate

biosynthesis_pathway cluster_precursors Isoprenoid Precursors cluster_synthesis Polyprenol Synthesis cluster_recycling Carrier Lipid Recycling ipp Isopentenyl Pyrophosphate (IPP) (C5) upps Undecaprenyl Pyrophosphate Synthase (UPPS) ipp->upps x8 fpp Farnesyl Pyrophosphate (FPP) (C15) fpp->upps upp Undecaprenyl Pyrophosphate (UPP) (C55-PP) upps->upp phosphatase Phosphatase upp->phosphatase up Undecaprenyl Phosphate (UP) (C55-P) phosphatase->up cell_wall Cell Wall Biosynthesis up->cell_wall

Caption: Biosynthesis pathway of undecaprenyl pyrophosphate in bacteria.

Conclusion and Future Directions

The diversity of polyprenols in bacteria extends beyond the commonly known undecaprenol (C55). Variations in chain length have been observed in several bacterial species, which could have implications for the efficacy of antibiotics targeting cell wall biosynthesis. The detailed experimental protocols provided in this guide offer a robust framework for researchers to explore this diversity further. Future research should focus on a broader survey of polyprenol distribution across a wider range of bacterial phyla and on elucidating the specific roles of different polyprenol homologs in bacterial physiology and pathogenesis. A deeper understanding of polyprenol diversity and biosynthesis will undoubtedly pave the way for the development of novel and more targeted antibacterial therapies.

References

Methodological & Application

Step-by-Step Protocol for the Chemical Synthesis of All-E-Heptaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the chemical synthesis of all-E-Heptaprenol, a C35 isoprenoid alcohol. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for producing this biologically significant molecule. All-E-Heptaprenol is a key intermediate in the biosynthesis of menaquinones (Vitamin K2) and serves as a valuable molecular tool in the development of new therapeutic agents.

The described methodology is based on a robust and stereocontrolled iterative chain-lengthening strategy. This approach begins with a commercially available, shorter all-trans polyprenol and systematically adds isoprene (B109036) units while maintaining the crucial all-E stereochemistry of the double bonds.

Overall Synthetic Strategy

The synthesis of all-E-Heptaprenol (C35) is achieved through a repetitive chain-lengthening process, commencing from a shorter, commercially available polyprenol such as all-E-Farnesol (C15) or all-E-Geranylgeraniol (C20). Each iterative cycle extends the carbon chain by one isoprene (C5) unit. The key to preserving the all-trans configuration lies in the stereoselective formation of the new double bond in each cycle.

This protocol details the final iterative cycle to synthesize all-E-Heptaprenol, starting from all-E-Hexaprenol (C30). The logical workflow for this single isoprene unit addition is depicted below:

G cluster_synthesis Overall Synthetic Workflow for One Iteration Start all-E-Hexaprenol (C30) Bromination Bromination Start->Bromination Acetoacetic_Ester_Synthesis Acetoacetic Ester Synthesis Bromination->Acetoacetic_Ester_Synthesis Ketone_Formation Ketone Formation Acetoacetic_Ester_Synthesis->Ketone_Formation Acetylene_Addition Acetylene Addition Ketone_Formation->Acetylene_Addition trans_Reduction trans-Selective Reduction Acetylene_Addition->trans_Reduction Hydrolysis Hydrolysis trans_Reduction->Hydrolysis Purification Purification Hydrolysis->Purification End all-E-Heptaprenol (C35) Purification->End

Caption: General workflow for the chain-lengthening synthesis of polyprenols.

Experimental Protocols

The following protocols are adapted from established methodologies for polyprenol synthesis and have been optimized for the synthesis of all-E-Heptaprenol from all-E-Hexaprenol.

Protocol 1: Synthesis of all-E-Heptaprenol from all-E-Hexaprenol

This protocol outlines the five key chemical transformations to extend the C30 polyprenol to the target C35 molecule.

Step 1: Bromination of all-E-Hexaprenol

This step converts the terminal alcohol of all-E-Hexaprenol into a bromide, which is a good leaving group for the subsequent nucleophilic substitution.

  • Materials:

    • all-E-Hexaprenol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether (Et₂O)

    • Water (for quenching)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve 10 mmol of all-E-Hexaprenol in 25 mL of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 4.35 mmol of PBr₃ dropwise to the stirred solution.

    • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude all-E-Hexaprenyl bromide.

Step 2: Acetoacetic Ester Synthesis and Ketone Formation

This two-part step first involves the alkylation of ethyl acetoacetate (B1235776) with the polyprenyl bromide, followed by hydrolysis and decarboxylation to yield the corresponding C32 ketone.

  • Materials:

  • Procedure:

    • Dissolve the crude all-E-Hexaprenyl bromide in 5.7 mL of ethyl acetoacetate.

    • To this solution, add 3.5 mL of 21% sodium ethoxide solution in ethanol and stir for 15 minutes at room temperature.

    • Heat the mixture at 80-90°C for 30 minutes.

    • After cooling, add 1 g of NaOH and 1 mL of water and heat for another 30 minutes to induce hydrolysis and decarboxylation.

    • Extract the product with hexane, wash the organic phase with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude C32 ketone.

Step 3: Acetylene Addition

This step introduces a two-carbon unit by reacting the ketone with sodium acetylide, forming a propargyl alcohol.

  • Materials:

    • C32 Ketone (from Step 2)

    • Sodium acetylide

    • Anhydrous dimethoxyethane (DME)

  • Procedure:

    • Dissolve the C32 ketone in anhydrous dimethoxyethane (DME) under an inert atmosphere.

    • Add sodium acetylide to the solution and stir at room temperature for one hour. The reaction progress can be monitored by a darkening of the solution.[1]

    • Upon completion (monitored by TLC), the reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude C34 alkyne.

Step 4: Trans-Selective Reduction of the Alkyne

To ensure the formation of the all-E product, a trans-selective reduction of the internal alkyne is crucial. A dissolving metal reduction is a classic and effective method for this transformation.

  • Materials:

    • C34 Alkyne (from Step 3)

    • Liquid ammonia (B1221849) (NH₃)

    • Sodium (Na) metal

    • Anhydrous ethanol (for quenching)

  • Procedure:

    • In a three-necked flask equipped with a dry ice condenser, add liquid ammonia at -78 °C.

    • Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

    • Dissolve the C34 alkyne in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of anhydrous ethanol until the blue color disappears, followed by the careful addition of solid ammonium chloride.

    • Allow the ammonia to evaporate overnight.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude C35 allylic alcohol.

Step 5: Hydrolysis of the Intermediate (if necessary)

Depending on the specific reagents used in the preceding steps, a final hydrolysis may be required to yield the target alcohol. If the chain extension resulted in an ester, this step is necessary.

  • Materials:

    • Crude C35 product (from Step 4)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hexane

  • Procedure:

    • Dissolve the crude product in ethanol.

    • Add a solution of NaOH in water and heat the mixture for 30 minutes.

    • Extract the elongated polyprenol with hexane.

    • Wash the organic phase with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude all-E-Heptaprenol.

Protocol 2: Purification of all-E-Heptaprenol

Purification is a critical step to separate the desired all-E isomer from any Z-isomers or other byproducts. Argentation chromatography is the method of choice for this separation.

  • Materials:

  • Procedure:

    • Preparation of Silver Nitrate-Impregnated Silica Gel: Prepare a slurry of silica gel in a solution of silver nitrate in water (typically 5-10% AgNO₃ by weight of silica gel). Evaporate the water under reduced pressure to obtain a free-flowing powder. Activate the silver nitrate-impregnated silica gel by heating at 120 °C for several hours before use.

    • Column Chromatography:

      • Pack a chromatography column with the prepared silver nitrate-impregnated silica gel using hexane as the eluent.

      • Dissolve the crude Heptaprenol in a minimal amount of hexane and load it onto the column.

      • Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding diethyl ether.

      • The all-E isomer interacts less strongly with the silver ions and will therefore elute before any cis (Z) isomers.

      • Collect fractions and analyze them by HPLC to identify the fractions containing the pure all-E-Heptaprenol.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified all-E-Heptaprenol.

Data Presentation

The following table summarizes the expected yields and purity for the synthesis of all-E-Heptaprenol.

ParameterValueReference
Starting Materialall-E-Hexaprenol (for one cycle)[1]
Yield of Z/E isomers (before purification)25-30%[1]
Final Purity (after argentation chromatography)>98% (as determined by HPLC)
Spectroscopic Data (¹H NMR, ¹³C NMR, MS)Consistent with the structure of all-E-Heptaprenol

Mandatory Visualization

The following diagram illustrates the key transformations in one iterative cycle of the polyprenol chain-lengthening synthesis.

G cluster_workflow Key Transformations in One Iteration Polyprenol R-CH₂OH (all-E-Polyprenol) Bromide R-CH₂Br (Polyprenyl Bromide) Polyprenol->Bromide PBr₃ Ketone R-CH₂-C(O)-CH₃ (Methyl Ketone) Bromide->Ketone 1. Ethyl Acetoacetate, NaOEt 2. NaOH, H₂O, Δ Alkyne R-CH₂-C(OH)(CH₃)-C≡CH (Propargyl Alcohol) Ketone->Alkyne NaC≡CH, DME trans_Alkene R-CH₂-C(OH)(CH₃)-CH=CH₂ (trans) (Allylic Alcohol) Alkyne->trans_Alkene Na, liq. NH₃ Final_Product R-CH₂-CH=C(CH₃)-CH₂OH (trans) (Elongated all-E-Polyprenol) trans_Alkene->Final_Product (Rearrangement/Hydrolysis)

Caption: Key chemical transformations for the iterative synthesis of all-E-polyprenols.

References

Application Notes and Protocols for the Extraction of Heptaprenol from Bacillus subtilis Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptaprenol, a C35 isoprenoid alcohol, is a key intermediate in the biosynthesis of vital molecules within various bacteria, most notably as the precursor to the side chain of menaquinone-7 (B21479) (MK-7), also known as Vitamin K2.[1] Bacillus subtilis, a gram-positive bacterium, is a significant natural producer of heptaprenyl compounds and serves as a model organism for studying their biosynthesis and extraction.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Bacillus subtilis cultures, along with an overview of its biosynthetic pathway.

Biosynthesis of this compound in Bacillus subtilis

In Bacillus subtilis, this compound is synthesized via the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The synthesis of the C35 backbone is catalyzed by the enzyme heptaprenyl diphosphate (B83284) synthase. This enzyme in B. subtilis is a heterodimer composed of two subunits, HepS and HepT. It catalyzes the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) molecules to form heptaprenyl diphosphate (HPP). HPP is the direct precursor to this compound and is also utilized in the synthesis of menaquinone-7. The initial steps of the MEP pathway, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr), are considered to be rate-limiting for the overall production of isoprenoids.

This compound Biosynthesis Pathway

Heptaprenol_Biosynthesis cluster_MEP MEP Pathway cluster_Heptaprenol_Synthase Heptaprenyl Diphosphate Synthase G3P Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-methyl-D-erythritol-4-phosphate DXP->MEP Dxr Dxs Dxs DXP:e->Dxs:w IPP Isopentenyl diphosphate (IPP) MEP->IPP DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP HPP Heptaprenyl diphosphate (HPP) IPP->HPP HepS/HepT DMAPP->HPP HepS/HepT This compound This compound HPP->this compound Phosphatase MK7 Menaquinone-7 (MK-7) HPP->MK7 Menaquinone biosynthesis pathway Heptaprenol_Extraction_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Quantification Cultivation Bacillus subtilis Culture Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Cell Washing (PBS) Harvesting->Washing Lysis Lysis & Extraction (Chloroform:Methanol:Water) Washing->Lysis PhaseSep Phase Separation Lysis->PhaseSep Concentration Concentration (Rotary Evaporation) PhaseSep->Concentration CrudeExtract Crude Lipid Extract Concentration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom FractionCollection Fraction Collection ColumnChrom->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pooling of Fractions TLC->Pooling FinalConcentration Final Concentration Pooling->FinalConcentration Purifiedthis compound Purified this compound FinalConcentration->Purifiedthis compound HPLC HPLC Analysis Purifiedthis compound->HPLC

References

Application Notes and Protocols for the Structural Elucidation of Heptaprenol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaprenol is a C35 isoprenoid alcohol, specifically a polyprenol, that plays a role as a precursor in various biosynthetic pathways.[1] Its long-chain structure, composed of seven isoprene (B109036) units, necessitates powerful analytical techniques for complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound, providing detailed information about the carbon skeleton, stereochemistry, and functional groups.[2][3] This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural determination of all-E-Heptaprenol.

Data Presentation: NMR Spectral Data

The structural integrity of this compound can be thoroughly assessed using 1D (¹H and ¹³C) and 2D NMR spectroscopy. The following tables summarize the typical chemical shifts for all-E-Heptaprenol.

Table 1: ¹H NMR Spectral Data of all-E-Heptaprenol
Chemical Shift (δ) ppmMultiplicityAssignment
~5.10 - 5.40mOlefinic protons (-C=CH-)[2]
~4.10d-CH₂OH[2]
~1.95 - 2.20mAllylic methylene (B1212753) protons (-C=CH-CH₂-)
~1.60 - 1.68sAllylic methyl protons
Table 2: ¹³C NMR Spectral Data of all-E-Heptaprenol (Predicted)

Note: The chemical shifts for the internal repeating isoprene units are very similar and may result in overlapping signals. The assignments are based on data from closely related all-trans polyprenols.[1]

Carbon AtomChemical Shift (δ) ppm
C1 (-CH₂OH)~59.5[2]
Olefinic Carbons (-C=CH-)~124.3 – 131.8[2]
Aliphatic Methyl and Methylene Carbons~16 - 40[2]

Experimental Protocols

1D NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the initial structural assessment of this compound.

Materials:

  • This compound sample (5-10 mg)[2]

  • Deuterated chloroform (B151607) (CDCl₃)[2]

  • 5 mm NMR tubes[2]

  • NMR spectrometer (400 MHz or higher recommended)[2]

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ directly in a clean, dry 5 mm NMR tube.[1]

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), or reference to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[1]

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Tune and shim the probe for the ¹³C channel.

    • Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0-160 ppm).[1]

    • Use a standard proton-decoupled pulse sequence.

    • Acquire the spectrum with a larger number of scans due to the low natural abundance of ¹³C (typically 1024 scans or more).[1]

    • Set a relaxation delay of 1-2 seconds between scans.[1]

    • Process the acquired data similarly to the ¹H spectrum.

2D NMR Spectroscopy

Objective: To establish connectivity and confirm the detailed structure of this compound through correlation spectroscopy.

Protocols:

  • COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton (¹H-¹H) couplings within the molecule.

    • A standard COSY pulse sequence is used.

    • Cross-peaks in the 2D spectrum will indicate which protons are coupled to each other, helping to trace out the spin systems of the isoprene units.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • A standard HSQC pulse sequence is employed.

    • Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is directly attached. This is crucial for assigning the carbon signals based on the more easily assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons.

    • A standard HMBC pulse sequence is used.

    • Cross-peaks in the HMBC spectrum connect protons to carbons that are two or three bonds away. This is vital for connecting the individual isoprene units and confirming the overall carbon skeleton and the position of the terminal hydroxyl group.

Visualizations

Workflow for NMR-based Structural Elucidation

cluster_sample Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structure Elucidation Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Fragmentation Identify Spin Systems COSY->Fragmentation HSQC->Fragmentation Connectivity Establish Connectivity HMBC->Connectivity Fragmentation->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure cluster_cosy COSY Correlations (1H-1H) cluster_hsqc HSQC Correlations (1H-13C, 1-bond) cluster_hmbc HMBC Correlations (1H-13C, 2-3 bonds) H-1 H-1 (-CH2OH) H-2 H-2 (-C=CH-) H-1->H-2 J-coupling H-1_hsqc H-1 C-1_hsqc C-1 H-1_hsqc->C-1_hsqc Direct bond H-olefinic Olefinic H C-olefinic Olefinic C H-olefinic->C-olefinic H-1_hmbc H-1 C-2_hmbc C-2 H-1_hmbc->C-2_hmbc 2-bond C-3_hmbc C-3 H-1_hmbc->C-3_hmbc 3-bond H-methyl Allylic CH3 C-olefinic_hmbc Olefinic C H-methyl->C-olefinic_hmbc

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Heptaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaprenol, a C35 isoprenoid alcohol, is a significant biomarker and a key intermediate in the biosynthesis of essential molecules such as menaquinone-7 (B21479) (Vitamin K2) and ubiquinone-7 in various organisms.[1] Its long isoprenoid chain presents unique challenges and opportunities for mass spectrometric analysis. Understanding the fragmentation patterns of this compound is crucial for its accurate identification and quantification in complex biological matrices.

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of this compound, with a focus on its characteristic fragmentation patterns under electron ionization (EI). Methodologies for both underivatized and derivatized this compound are presented to accommodate various analytical workflows.

Physicochemical Properties of All-E-Heptaprenol

PropertyValueReference
Chemical Formula C₃₅H₅₈O[2]
Molecular Weight 494.83 g/mol [2]
Appearance Oil
Solubility Soluble in chloroform (B151607), dichloromethane, ethyl acetate.[2]
Structure Seven isoprene (B109036) units with all double bonds in the trans ('E') configuration.[1]

Mass Spectrometry Analysis of this compound

Electron ionization mass spectrometry (EI-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound, often in conjunction with gas chromatography (GC-MS). The high energy of electron impact induces characteristic fragmentation of the molecule, providing a unique fingerprint for its identification.

Fragmentation Pattern of Underivatized this compound

The mass spectrum of underivatized this compound is characterized by a series of fragment ions resulting from the cleavage of the isoprenoid chain. A key feature is the successive loss of isoprene units, which have a mass of 68 Da. While a complete, publicly available, and detailed quantitative mass spectrum is not readily accessible, the expected fragmentation pattern based on the analysis of similar long-chain isoprenoids would include the following key features:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z 494.8) may be observed, although it can be weak or absent in long-chain alcohols.

  • Loss of Water: A fragment corresponding to the loss of a water molecule (M-18) is common for alcohols.

  • Isoprene Unit Losses: A series of peaks resulting from the cleavage and loss of one or more isoprene units (68 Da). This would result in fragments at m/z values of [M - 68], [M - 268], [M - 368], and so on.

  • Other Characteristic Fragments: Smaller fragments corresponding to single isoprene units and other alkyl fragments are also expected.

Fragmentation Pattern of Silylated this compound

To enhance volatility and improve chromatographic performance for GC-MS analysis, this compound is often derivatized, most commonly through silylation to form a trimethylsilyl (B98337) (TMS) ether. This derivatization also influences the fragmentation pattern.

The mass spectrum of TMS-derivatized this compound will exhibit characteristic ions related to the TMS group, in addition to fragments from the isoprenoid chain.

Quantitative Data of this compound-TMS Fragmentation

m/zRelative Intensity (%)Proposed Fragment
73100[Si(CH₃)₃]⁺ (Base Peak)
147Variable[(CH₃)₂Si=O-Si(CH₃)₃]⁺
[M-15]⁺VariableLoss of a methyl group from the TMS moiety
[M-90]⁺VariableLoss of trimethylsilanol (B90980) (TMSOH)
Series of [M-90-n*68]⁺VariableSuccessive losses of isoprene units following the loss of TMSOH

Note: The relative intensities are generalized and can vary depending on the specific instrument and analytical conditions.

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacterial Cells

This protocol is adapted from a standard lipid extraction method.

  • Cell Harvesting: Harvest bacterial cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with a suitable buffer or saline solution.

  • Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (B129727) (1:2, v/v).

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation.

  • Collection: Centrifuge the mixture and carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen.

GC-MS Analysis of Underivatized this compound
  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable volatile solvent like hexane.

  • GC-MS System:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 320 °C.

      • Hold: 10 minutes at 320 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: m/z 50-600.

Derivatization and GC-MS Analysis of Silylated this compound
  • Derivatization (Silylation):

    • To the dried lipid extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS System: Use the same GC-MS conditions as for the underivatized analysis.

  • Data Analysis: The mass spectrum of the silylated this compound will show a higher molecular weight corresponding to the addition of the TMS group (molecular weight of TMS-heptaprenol: 567.0 g/mol ) and the characteristic fragmentation pattern described above.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_cells Bacterial Cells extraction Lipid Extraction (Chloroform/Methanol) bacterial_cells->extraction dried_extract Dried Lipid Extract extraction->dried_extract underivatized Direct Analysis dried_extract->underivatized derivatization Derivatization (Silylation) dried_extract->derivatization gcms_analysis GC-MS Analysis underivatized->gcms_analysis derivatization->gcms_analysis data_analysis Data Analysis and Fragmentation Pattern Interpretation gcms_analysis->data_analysis

Caption: General experimental workflow for the mass spectrometric analysis of this compound.

This compound Fragmentation Pathway (Conceptual)

fragmentation_pathway cluster_fragments Major Fragmentation Series This compound This compound (m/z 494) frag1 [M-68]⁺ (m/z 426) This compound->frag1 - C₅H₈ frag2 [M-136]⁺ (m/z 358) frag1->frag2 - C₅H₈ frag3 [M-204]⁺ (m/z 290) frag2->frag3 - C₅H₈ frag_etc ... frag3->frag_etc

Caption: Conceptual diagram of the successive loss of isoprene units in this compound fragmentation.

This compound Biosynthesis Pathway

biosynthesis_pathway cluster_precursors Isoprenoid Precursors cluster_elongation Chain Elongation cluster_products Downstream Products ipp Isopentenyl Diphosphate (IPP) fpp Farnesyl Diphosphate (FPP) (C15) ipp->fpp hepps Heptaprenyl Diphosphate Synthase (HepS) ipp->hepps + 4 IPP dmapp Dimethylallyl Diphosphate (DMAPP) dmapp->fpp fpp->hepps hepp Heptaprenyl Diphosphate (Hep-PP) (C35) hepps->hepp mk7 Menaquinone-7 (Vitamin K2) hepp->mk7 uq7 Ubiquinone-7 hepp->uq7

Caption: Biosynthetic pathway leading to and from heptaprenyl diphosphate.[2][3]

References

Application Note: Quantification of Heptaprenol in Bacterial Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction, purification, and quantification of all-E-heptaprenol from bacterial cell lysates. All-E-heptaprenol is a C35 polyisoprenoid alcohol that serves as a crucial precursor in the biosynthesis of essential molecules like menaquinone-7 (B21479) (Vitamin K2) in bacteria.[1][2][3] Accurate quantification of heptaprenol is vital for research in bacterial metabolism, drug discovery targeting biosynthetic pathways, and biotechnology applications. The methodology described herein utilizes solvent extraction followed by High-Performance Liquid Chromatography (HPLC) for reliable quantification.

Introduction

All-E-heptaprenol is a long-chain lipid molecule composed of seven isoprene (B109036) units, with all double bonds in the trans ('E') configuration.[1][4] In its phosphorylated form, all-E-heptaprenyl diphosphate (B83284), it is a key intermediate in the biosynthesis of the isoprenoid side chains of menaquinone-7, a vital electron carrier in the bacterial respiratory chain.[1][2] The enzymes involved in its synthesis, such as heptaprenyl diphosphate synthase (HepPS), are potential targets for novel antibacterial drugs.[3][5] This document outlines a robust workflow for the quantification of this compound, providing researchers with a reliable method to study its role in bacterial physiology and assess the efficacy of pathway inhibitors.

Biosynthesis of All-E-Heptaprenol

In bacteria, the synthesis of all-E-heptaprenol originates from the non-mevalonate (MEP) pathway, which produces the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][6] The enzyme heptaprenyl diphosphate synthase (HepPS) catalyzes the sequential head-to-tail condensation of four IPP molecules with one molecule of farnesyl diphosphate (FPP), which itself is derived from IPP and DMAPP, to form all-E-heptaprenyl diphosphate.[2][6]

Heptaprenol_Biosynthesis cluster_precursors C5 Precursors cluster_intermediate C15 Intermediate cluster_product C35 Product cluster_downstream Downstream Product IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP HepPP all-E-Heptaprenyl Diphosphate FPP->HepPP + 4 IPP e1 HepPS MK7 Menaquinone-7 HepPP->MK7

Caption: Biosynthesis of all-E-heptaprenyl diphosphate and its conversion to menaquinone-7.

Experimental Protocols

Protocol 1: Bacterial Cell Culture and Lysis

This protocol is suitable for Gram-positive bacteria such as Bacillus subtilis.

  • Cell Culture: Grow the bacterial strain in a suitable rich medium (e.g., LB broth) to the desired growth phase (typically mid-logarithmic or stationary).

  • Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant.

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual medium components.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer. Disrupt the cells using mechanical methods such as a French press or sonicator on ice.[7] Ensure complete lysis by monitoring under a microscope or by a decrease in optical density.

Protocol 2: Extraction and Saponification of this compound

This protocol is adapted from the Bligh and Dyer method for total lipid extraction.[6]

  • Solvent Extraction: Extract the total lipids from the cell lysate using a chloroform:methanol mixture (2:1, v/v).[7] Agitate the mixture vigorously and centrifuge to separate the phases.

  • Phase Collection: Carefully collect the lower organic (chloroform) phase, which contains the lipids.[6] Repeat the extraction of the remaining aqueous phase and cell debris twice more to maximize yield.[7]

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.[6][7]

  • Saponification (Optional but Recommended): To hydrolyze interfering lipids like esters, perform saponification. Add 2 M KOH in 86% ethanol (B145695) to the dried lipid extract and reflux the mixture at 65°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).[7] This step dephosphorylates heptaprenyl diphosphate to this compound.

  • Extraction of Unsaponifiable Lipids: After cooling, add an equal volume of water. Extract the unsaponifiable lipids (which include this compound) three times with an equal volume of a non-polar solvent like n-hexane or diethyl ether.[7]

  • Washing and Drying: Combine the organic extracts and wash with water until the aqueous phase is neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.[7]

  • Sample Preparation: Re-dissolve the final dried extract in a known volume of the HPLC mobile phase and filter through a 0.22 µm syringe filter before analysis.[6]

Protocol 3: Quantification by HPLC

High-Performance Liquid Chromatography is a powerful method for the separation and quantification of this compound.[8] A reversed-phase C18 column is commonly used for this purpose.[6]

  • Standard Preparation: Prepare a series of standard solutions of pure all-E-heptaprenol in the mobile phase to generate a standard curve for quantification.[6]

  • HPLC Analysis: Inject the prepared sample and standards onto the HPLC system.[6]

  • Data Acquisition: Monitor the elution profile using a UV detector. The specific wavelength may require optimization, but detection is often performed in the low UV range (e.g., 210 nm).

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration by integrating the peak area and comparing it to the standard curve.[3]

Data Presentation

Quantitative data should be organized for clarity. The following tables provide typical parameters for the HPLC method and a template for presenting results.

Table 1: HPLC System Parameters for this compound Quantification

Parameter Specification
Instrumentation HPLC system with UV Detector[6]
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[6]
Mobile Phase Isocratic elution with Methanol:Isopropanol (95:5, v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 30°C[6]
Detection UV at 210 nm
Injection Volume 20 µL

| Standard Range | 1 - 100 µg/mL |

Table 2: Example Quantitative Data Summary Note: The following values are illustrative. Actual yields may vary significantly based on the bacterial strain, growth conditions, and extraction efficiency.

Sample IDBacterial StrainDry Cell Weight (g)Total this compound (µg)This compound Yield (µg/g DCW)
Control 1B. subtilis (Wild Type)1.575.350.2
Control 2B. subtilis (Wild Type)1.681.150.7
Test 1B. subtilis (Treated)1.422.516.1
Test 2B. subtilis (Treated)1.525.817.2

Experimental Workflow Visualization

Heptaprenol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Extract Solvent Extraction Lysis->Extract Saponify Saponification Extract->Saponify Dry Dry & Reconstitute Saponify->Dry HPLC HPLC Analysis Dry->HPLC Quant Quantification HPLC->Quant

Caption: General workflow for the quantification of this compound from bacterial lysates.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete cell lysis.Optimize lysis method (e.g., increase sonication time, more passes through French press).[7]
Inefficient solvent extraction.Ensure correct solvent ratios and sufficient agitation/extraction time.[7]
Poor HPLC Peak Shape Particulate matter in sample.Ensure sample is filtered through a 0.22 or 0.45 µm filter before injection.[4]
Column degradation.Wash or replace the HPLC column.
No Peak Detected This compound concentration below detection limit.Concentrate the sample extract or increase the injection volume.
Degradation of this compound.Store samples at -20°C under an inert atmosphere to prevent oxidation.[7]

References

Application Notes and Protocols: Tracing Heptaprenol Biosynthesis Using Radiolabeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaprenol, a C35 polyisoprenoid alcohol, is a critical intermediate in the biosynthesis of essential molecules in various organisms, particularly bacteria.[1] Its diphosphate (B83284) form, heptaprenyl diphosphate (HepPP), serves as the direct precursor for the isoprenoid side chains of vital compounds such as menaquinone-7 (B21479) (Vitamin K2) and ubiquinone-7, which are indispensable for cellular respiration.[1] Understanding the biosynthetic pathway of this compound is crucial for the development of novel antimicrobial agents that target these essential metabolic routes.

Tracer techniques utilizing radiolabeled precursors are powerful methods for elucidating biosynthetic pathways, identifying intermediates, and quantifying metabolic flux.[2] By introducing a precursor labeled with a radioactive isotope (e.g., ¹⁴C or ³H) into a biological system, researchers can track the atom's incorporation into downstream products, thereby mapping the metabolic sequence and quantifying the efficiency of enzymatic reactions.[3]

These application notes provide a comprehensive guide to using radiolabeled precursors for tracing the biosynthesis of this compound. Included are theoretical considerations, detailed experimental protocols, and methods for data analysis.

The this compound Biosynthesis Pathway

All isoprenoids, including this compound, are synthesized from the five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][4][5] The biosynthesis of heptaprenyl diphosphate (HepPP) is a chain-elongation process catalyzed by the enzyme Heptaprenyl Diphosphate Synthase (HepPS) (EC 2.5.1.30).[2][6]

The pathway proceeds via the sequential head-to-tail condensation of IPP units with an allylic diphosphate substrate. The synthesis of HepPP (C35) begins with (2E,6E)-farnesyl diphosphate (FPP, C15) and requires the addition of four IPP molecules.[2][6]

Heptaprenol_Biosynthesis This compound Biosynthesis Pathway IPP Isopentenyl Diphosphate (IPP) (C5) GPP Geranyl Diphosphate (GPP) (C10) IPP->GPP + DMAPP (FPPS/GGPPS) DMAPP Dimethylallyl Diphosphate (DMAPP) (C5) FPP Farnesyl Diphosphate (FPP) (C15) GPP->FPP + IPP (FPPS/GGPPS) GGPP Geranylgeranyl Diphosphate (GGPP) (C20) FPP->GGPP + IPP (GGPPS) HPP Heptaprenyl Diphosphate (HepPP) (C35) FPP->HPP + 4 IPP (HepPS) GGPP->HPP + 3 IPP (HepPS)

Caption: Key intermediates in the biosynthesis of Heptaprenyl Diphosphate (HepPP).

Experimental Design and Workflow

Tracing the biosynthesis of this compound involves introducing a radiolabeled precursor into a cell culture or an in vitro enzymatic assay, followed by extraction, separation, and quantification of the radiolabeled products.

Choosing a Radiolabeled Precursor

The choice of precursor depends on the specific aspect of the pathway being investigated.

  • [¹⁴C]-Isopentenyl Diphosphate ([¹⁴C]-IPP): As the fundamental building block, radiolabeled IPP is ideal for measuring the overall rate of this compound synthesis and the activity of HepPS.

  • [¹⁴C]-Farnesyl Diphosphate ([¹⁴C]-FPP): Using labeled FPP as the allylic substrate specifically probes the chain-elongation steps catalyzed by HepPS.[2]

  • [¹⁴C]-Acetate or [¹⁴C]-Glucose: For in vivo studies, these primary metabolites can be used to trace the carbon flow through the entire isoprenoid pathway (e.g., Mevalonate or MEP/DOXP pathway) leading to IPP and DMAPP.[7]

General Experimental Workflow

The overall process can be visualized as a sequence of distinct steps from labeling to analysis.

Caption: Step-by-step workflow for tracing this compound biosynthesis.

Experimental Protocols

Caution: All procedures involving radioactive materials must be performed in designated areas with appropriate shielding and personal protective equipment, following institutional radiation safety guidelines.

Protocol 1: In Vitro this compound Biosynthesis Assay

This protocol measures the activity of Heptaprenyl Diphosphate Synthase (HepPS) in a cell-free system.

Materials:

  • Purified HepPS enzyme preparation.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.

  • Substrates: (2E,6E)-Farnesyl diphosphate (FPP), unlabeled Isopentenyl diphosphate (IPP).

  • Radiolabeled Substrate: [1-¹⁴C]-Isopentenyl diphosphate ([¹⁴C]-IPP), specific activity ~50-60 mCi/mmol.

  • Quenching Solution: 6 M HCl.

  • Scintillation Cocktail.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL final volume, add:

    • 25 µL Assay Buffer (2x concentration).

    • 5 µL FPP (to a final concentration of 20 µM).

    • 5 µL unlabeled IPP (to a final concentration of 50 µM).

    • 5 µL [¹⁴C]-IPP (to a final concentration of 1 µM, ~0.1 µCi).

    • 5 µL purified HepPS enzyme (e.g., 1-5 µg).

    • 5 µL Nuclease-free water.

  • Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for 30 minutes.

  • Stop the reaction by adding 50 µL of 6 M HCl. This will hydrolyze the diphosphate esters to alcohols.

  • Incubate at 37°C for an additional 20 minutes to ensure complete hydrolysis.

  • Extract the radiolabeled polyprenols by adding 200 µL of n-hexane. Vortex vigorously for 1 minute and centrifuge at 5,000 x g for 5 minutes.

  • Carefully transfer 150 µL of the upper hexane (B92381) layer to a scintillation vial.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Add 5 mL of scintillation cocktail to the vial, cap, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.[8][9][10]

Protocol 2: Extraction and Separation by Thin-Layer Chromatography (TLC)

This protocol is used to separate the different polyprenol products from the reaction mixture.

Materials:

  • Silica (B1680970) Gel 60 TLC plates (activated by heating at 110°C for 30-60 minutes before use).[11][12]

  • TLC Developing Chamber.

  • Mobile Phase (Solvent System): Petroleum ether:diethyl ether:acetic acid (80:20:1 v/v/v).[11]

  • Lipid standards (e.g., Farnesol, Geranylgeraniol, this compound).

  • Iodine tank or other visualization reagent (e.g., 50% sulfuric acid spray).[11][12][13]

  • Phosphor screen and imager for autoradiography.

Procedure:

  • After the hydrolysis step in Protocol 1, extract the lipids with n-hexane. Evaporate the hexane extract to a small volume (~20-30 µL).

  • Using a capillary tube, carefully spot the concentrated extract onto the origin line of an activated silica gel TLC plate.[14][15] Spot non-radioactive standards in adjacent lanes.

  • Allow the spots to dry completely.

  • Place the TLC plate vertically in a developing chamber pre-saturated with the mobile phase.[11][15] Ensure the solvent level is below the origin line.

  • Allow the solvent to ascend the plate until the solvent front is ~1 cm from the top edge.[11][14]

  • Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Visualize the non-radioactive standards by placing the plate in an iodine tank for a few minutes.[12] The lipid spots will appear as brown/yellow spots. Mark their positions with a pencil.

  • For detecting the radiolabeled products, place the TLC plate against a phosphor screen in a light-tight cassette. Expose for 24-72 hours, depending on the level of radioactivity.

  • Scan the exposed screen using a phosphor imager to visualize the radioactive spots.

  • The radioactive this compound product should co-migrate with the this compound standard. The amount of radioactivity in the spot can be quantified using the imager's software or by scraping the corresponding silica area into a scintillation vial and counting.

Data Presentation and Analysis

Quantitative data from radiolabeling experiments are crucial for determining enzyme kinetics and precursor incorporation rates.

Table 1: Illustrative Data - Incorporation of [¹⁴C]-IPP into Polyprenols

This table shows example results from a TLC analysis, quantifying the distribution of radioactivity among different products.

Product (Identified by TLC)Radioactivity (DPM)Percent of Total Incorporation (%)
Geranylgeraniol (C20)1,5002.1%
This compound (C35) 65,000 92.1%
Octaprenol (C40)4,1005.8%
Total Incorporated 70,600 100.0%

DPM = Disintegrations Per Minute, corrected from CPM (Counts Per Minute) using quench curves.[16]

Table 2: Example Kinetic Parameters for Heptaprenyl Diphosphate Synthase (HepPS)

Kinetic parameters are determined by varying the concentration of one substrate while keeping others saturated and measuring the initial reaction velocity. The data below is representative of typical values for this class of enzyme.[1]

SubstrateK_m (µM)k_cat (s⁻¹)k_cat / K_m (M⁻¹s⁻¹)
FPP1.5 ± 0.20.85 ± 0.055.7 x 10⁵
GGPP2.1 ± 0.30.60 ± 0.042.9 x 10⁵
IPP12.5 ± 1.8--

Data are presented as mean ± SD. Kinetic parameters were calculated using non-linear regression analysis.[1] This table demonstrates that the enzyme is more efficient with FPP as the allylic substrate compared to GGPP.[1]

References

Application Notes and Protocols for the Enzymatic Synthesis of Heptaprenol using Heptaprenyl Diphosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptaprenol and its phosphorylated derivative, heptaprenyl diphosphate (B83284), are crucial precursors in the biosynthesis of vital molecules such as menaquinone-7 (B21479) (Vitamin K2) and ubiquinone-7 (Coenzyme Q7).[1][2] The key enzyme in this synthesis is all-trans-heptaprenyl diphosphate synthase (HepPPS), which catalyzes the formation of the C35 isoprenoid chain.[2] This document provides detailed protocols for the enzymatic synthesis of heptaprenyl diphosphate and the subsequent generation of this compound, along with methods for enzyme purification and activity assays. These protocols are intended to support research and development in areas such as novel antimicrobial agent development, metabolic engineering, and the study of isoprenoid biosynthesis.[1]

Enzymatic Reaction

Heptaprenyl diphosphate synthase (EC 2.5.1.30) catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with one molecule of (2E,6E)-farnesyl diphosphate (FPP).[1][3][4] This reaction results in the formation of all-trans-heptaprenyl diphosphate and four molecules of diphosphate.[3][4]

Reaction: (2E,6E)-farnesyl diphosphate + 4 isopentenyl diphosphate ⇌ all-trans-heptaprenyl diphosphate + 4 diphosphate[3][4]

Data Presentation

Table 1: Typical Reaction Mixture for Heptaprenyl Diphosphate Synthase Activity Assay

ComponentConcentrationPurpose
Tris-HCl buffer (pH 7.5)50-100 mMProvides a stable pH environment for the enzyme.
MgCl₂1 mMDivalent cation required for enzyme activity.
Dithiothreitol (DTT)1 mMA reducing agent to maintain enzyme stability.
[1-¹⁴C]Isopentenyl diphosphate (IPP)10-100 µMSubstrate; radiolabeled for product quantification.
Farnesyl diphosphate (FPP)10-100 µMAllylic substrate.
Heptaprenyl diphosphate synthaseVariableThe enzyme catalyzing the reaction.
Triton X-1001% v/vDetergent used to solubilize substrates and enzyme.

Data compiled from multiple sources providing general assay conditions.[1][5]

Table 2: Kinetic Parameters of Heptaprenyl Diphosphate Synthase from Toxoplasma gondii

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
FPP1.8 ± 0.30.25 ± 0.011.4 x 10⁵
GGPP3.1 ± 0.60.19 ± 0.016.1 x 10⁴
GPP>100--

This table presents kinetic data for TgCoq1, the heptaprenyl diphosphate synthase from Toxoplasma gondii.

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of Heptaprenyl Diphosphate Synthase

This protocol describes the expression of recombinant heptaprenyl diphosphate synthase in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction: a. Amplify the gene encoding heptaprenyl diphosphate synthase from the desired organism (e.g., Bacillus subtilis, Staphylococcus aureus) using PCR. b. Clone the amplified gene into an appropriate E. coli expression vector, such as one containing a polyhistidine tag to facilitate purification.[6][7]

2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).[8] b. Grow the transformed cells in a rich medium (e.g., LB broth) at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue to culture the cells at a lower temperature (e.g., 16-25°C) for several hours or overnight.

3. Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).[8] c. Lyse the cells by ultrasonication on ice.[8] d. Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble recombinant protein.[8]

4. Affinity Chromatography: a. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. c. Elute the recombinant protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Gel Filtration Chromatography (Optional): a. For higher purity, the eluted fractions can be pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using a Sephadex G-100 column).[1] b. Elute the protein with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl). c. Collect fractions and analyze by SDS-PAGE to identify those containing the purified heptaprenyl diphosphate synthase.

Protocol 2: Enzymatic Synthesis and Analysis of Heptaprenyl Diphosphate

This protocol outlines the in vitro synthesis of heptaprenyl diphosphate using purified enzyme.

1. Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture as detailed in Table 1. b. The total reaction volume is typically 50-100 µL.

2. Enzymatic Reaction: a. Initiate the reaction by adding the purified heptaprenyl diphosphate synthase to the reaction mixture.[1] b. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[1]

3. Reaction Termination and Product Extraction: a. Stop the reaction by adding an equal volume of butanol or an appropriate organic solvent. b. Vortex the mixture vigorously and centrifuge to separate the phases. c. The lipid-soluble heptaprenyl diphosphate will partition into the organic phase.

4. Quantification of Product: a. Transfer a portion of the organic phase to a scintillation vial.[1] b. Add scintillation cocktail and measure the amount of radioactivity using a liquid scintillation counter.[1] c. The enzyme activity can be calculated based on the incorporation of [¹⁴C]IPP into the butanol-extractable product.[1]

5. Product Analysis by Thin-Layer Chromatography (TLC): a. The reaction product can be dephosphorylated using a phosphatase.[6] b. The dephosphorylated product (this compound) can then be analyzed by reverse-phase TLC to confirm its identity.[6]

Protocol 3: Synthesis of this compound via Dephosphorylation

This protocol describes the final step to obtain this compound.

1. Dephosphorylation Reaction: a. To the heptaprenyl diphosphate product from Protocol 2, add a suitable phosphatase (e.g., alkaline phosphatase). b. Incubate the reaction according to the phosphatase manufacturer's instructions.

2. Extraction and Purification of this compound: a. Extract the this compound from the aqueous reaction mixture using an organic solvent such as hexane (B92381) or ethyl acetate. b. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate. c. Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Enzymatic_Synthesis_of_Heptaprenyl_Diphosphate cluster_substrates Substrates cluster_products Products FPP Farnesyl Diphosphate (FPP, C15) HepPPS Heptaprenyl Diphosphate Synthase (HepPPS) FPP->HepPPS IPP1 Isopentenyl Diphosphate (IPP, C5) IPP1->HepPPS IPP2 Isopentenyl Diphosphate (IPP, C5) IPP2->HepPPS IPP3 Isopentenyl Diphosphate (IPP, C5) IPP3->HepPPS IPP4 Isopentenyl Diphosphate (IPP, C5) IPP4->HepPPS HepPP Heptaprenyl Diphosphate (HepPP, C35) HepPPS->HepPP PPi 4x Diphosphate (PPi) HepPPS->PPi Menaquinone_Biosynthesis_Pathway MEP_MVA MEP/MVA Pathways IPP_FPP IPP & FPP Biosynthesis MEP_MVA->IPP_FPP provide precursors HepPPS Heptaprenyl Diphosphate Synthase (HepPPS) IPP_FPP->HepPPS substrates HepPP Heptaprenyl Diphosphate HepPPS->HepPP MenA MenA HepPP->MenA DHNA 1,4-dihydroxy-2-naphthoic acid DHNA->MenA DMK7 Demethylmenaquinol-7 MenA->DMK7 MK7 Menaquinone-7 (Vitamin K2) DMK7->MK7 Experimental_Workflow start Start cloning Gene Cloning & Expression Vector Construction start->cloning expression Recombinant Protein Expression in E. coli cloning->expression lysis Cell Lysis & Lysate Clarification expression->lysis purification Enzyme Purification (e.g., Affinity & Gel Filtration) lysis->purification activity_assay Enzyme Activity Assay purification->activity_assay synthesis Enzymatic Synthesis of Heptaprenyl Diphosphate activity_assay->synthesis dephosphorylation Dephosphorylation to This compound synthesis->dephosphorylation analysis Product Analysis (TLC, etc.) dephosphorylation->analysis end End analysis->end

References

Application Note: High-Purity Isolation of Synthetic all-E-Heptaprenol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

All-E-Heptaprenol (C35) is a vital isoprenoid alcohol that functions as a key intermediate in the biosynthesis of essential molecules like menaquinone-7 (B21479) (Vitamin K2) in bacteria.[1] Its involvement in bacterial cell wall synthesis also establishes it as a significant target for the development of novel antimicrobial agents.[1] The chemical synthesis of this compound, typically achieved through a repetitive chain-lengthening process, yields a crude mixture containing the desired all-trans stereoisomer along with various cis (Z) isomers and other reaction byproducts.[2][3] Achieving high purity, particularly the separation of these geometric isomers, is critical for its application in pharmaceutical research and drug development and presents a significant purification challenge.[3][4]

This application note details robust column chromatography protocols for the effective purification of synthetic this compound, enabling the isolation of the high-purity all-E isomer. The methods described include an initial purification step using alumina (B75360), followed by a high-resolution separation of stereoisomers using silver nitrate-impregnated alumina chromatography.

Purification Strategy

The purification of synthetic this compound is a multi-step process designed to first remove bulk impurities and then to resolve the structurally similar geometric isomers.

  • Initial Cleanup: The crude synthetic product is first subjected to column chromatography on Alumina N (activity grade III) to separate the this compound mixture from more polar and non-polar impurities.[2][5]

  • Isomer Separation: Due to the subtle differences in polarity between the all-E and various Z-isomers, a more selective chromatographic step is required. This is effectively achieved using alumina impregnated with silver nitrate (B79036). The silver ions form transient π-complexes with the double bonds of the isoprenoid chain, and these interactions are sufficiently different between stereoisomers to allow for their separation.[3]

  • High-Purity Polishing (Optional): For applications requiring exceptionally high purity (>98%), High-Performance Liquid Chromatography (HPLC) can be employed as a final polishing step. Both normal-phase and reversed-phase HPLC offer effective means of further purification.[4]

Experimental Workflow

G cluster_0 Purification Workflow Crude Crude Synthetic This compound Mixture InitialPurification Initial Purification: Alumina N Column Chromatography Crude->InitialPurification Remove bulk impurities IsomerSeparation Isomer Separation: AgNO₃-Impregnated Alumina Column Chromatography InitialPurification->IsomerSeparation Separate Z/E isomers PurityAnalysis1 Purity Analysis (HPLC) IsomerSeparation->PurityAnalysis1 PureProduct High-Purity all-E-Heptaprenol PurityAnalysis1->PureProduct

Caption: General workflow for the purification of synthetic this compound.

Data Presentation: Column Chromatography Parameters

The following table summarizes the key parameters for the purification of synthetic this compound.

ParameterInitial PurificationIsomer SeparationHPLC (Normal Phase)[4]HPLC (Reversed Phase)[4]
Stationary Phase Alumina N (activity grade III)[2][5]Alumina N (activity grade V) with 5% AgNO₃[2][5]Chiralpak IC (5 µm)C18 (ODS) (5 µm)
Mobile Phase Diethyl ether in Hexane[2][5]Diethyl ether in Hexane[2][5]n-Hexane : 2-PropanolMethanol : Water
Elution Mode Gradient (e.g., 20-30% Diethyl ether)[2][5]Gradient (e.g., 20-25% Diethyl ether for all-E)[2][5]Isocratic (95:5, v/v)Gradient (e.g., 85% to 100% Methanol)
Detection TLC / HPLC analysis of fractions[5]TLC / HPLC analysis of fractions[5]UV at 215 nmUV at 210 nm
Reported Purity -95-98%[1]>95%>95%

Detailed Experimental Protocols

Protocol 1: Initial Purification of Crude this compound

This protocol is designed to remove the majority of impurities from the crude synthetic reaction mixture.

Materials:

  • Crude synthetic this compound

  • Alumina N, activity grade III[2]

  • Hexane (B92381), HPLC grade

  • Diethyl ether, HPLC grade

  • Glass chromatography column (e.g., 3 cm internal diameter)[5]

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.[6]

    • Prepare a slurry of Alumina N (approx. 140 g) in hexane and carefully pour it into the column, avoiding the introduction of air bubbles.[5][7]

    • Allow the alumina to settle into a packed bed, and drain the excess hexane until the solvent level is just above the top of the stationary phase. Do not allow the column to run dry.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexane.[3]

    • Carefully load the sample onto the top of the alumina bed.

  • Elution:

    • Begin elution with hexane, then gradually increase the polarity by introducing diethyl ether.

    • Run a gradient of 20% to 30% diethyl ether in hexane to elute the this compound mixture.[2][5]

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 50-100 mL) sequentially.[5]

    • Analyze the fractions by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.[5][8]

    • Combine the this compound-containing fractions and evaporate the solvent under reduced pressure using a rotary evaporator.[9]

Protocol 2: Separation of all-E-Heptaprenol using Silver Nitrate Impregnated Alumina

This protocol is critical for separating the desired all-E isomer from the undesired Z-isomers.[3]

Materials:

  • Partially purified this compound from Protocol 1

  • Alumina N, activity grade V, impregnated with 5% Silver Nitrate (AgNO₃)[2]

  • Hexane, HPLC grade

  • Diethyl ether, HPLC grade

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Prepare the AgNO₃-impregnated alumina column using the same slurry packing method described in Protocol 1. Ensure the column is protected from light, as silver nitrate is light-sensitive.

  • Sample Loading:

    • Dissolve the enriched this compound fraction in a minimal volume of hexane.

    • Load the sample onto the column.

  • Elution:

    • Elute the column with a shallow gradient of diethyl ether in hexane.

    • The Z-isomers typically elute first (e.g., with ~20% diethyl ether in hexane).[5]

    • The desired all-E-heptaprenol is then eluted as the polarity is slightly increased (e.g., with 20-25% diethyl ether in hexane).[2][5]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them carefully by HPLC to distinguish between the Z and E isomers.[5]

    • Combine the fractions containing the pure all-E isomer.

    • Evaporate the solvent under reduced pressure to yield the purified all-E-heptaprenol.

Protocol 3: HPLC Purification of all-E-Heptaprenol (Normal Phase)

This protocol is suitable as a final polishing step for achieving very high purity and for separating stubborn geometric isomers.[4]

Materials:

  • Purified this compound from Protocol 2

  • HPLC system with UV detector

  • Chiralpak IC column (e.g., 250 x 4.6 mm, 5 µm) or similar[4]

  • n-Hexane, HPLC grade

  • 2-Propanol, HPLC grade

  • 0.45 µm PTFE syringe filters[4]

Procedure:

  • System Preparation:

    • Prepare the mobile phase: n-Hexane : 2-Propanol (95:5, v/v). Degas thoroughly.[4]

    • Equilibrate the Chiralpak IC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[4] Set UV detection to 215 nm.[4]

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase (or n-hexane) to a concentration of approximately 1 mg/mL.[4]

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.[4]

  • Chromatography and Collection:

    • Inject the sample onto the column.

    • Monitor the elution profile. The all-E isomer will have a characteristic retention time (a reported retention time is 12.7 minutes under these conditions).[4]

    • Collect the peak corresponding to all-E-heptaprenol.

  • Post-Purification:

    • Confirm the purity of the collected fraction by re-injecting a small aliquot.

    • Remove the solvent from the collected fraction by rotary evaporation to obtain the final high-purity product.[4]

References

Application Notes and Protocols for Total Lipid Extraction of Heptaprenol using the Bligh and Dyer Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaprenol, a long-chain polyprenol, is a non-polar lipid of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and efficient extraction of this compound from biological matrices is crucial for downstream applications such as quantification, structural analysis, and biological activity assays. The Bligh and Dyer method is a widely recognized technique for total lipid extraction.[1][2][3] This document provides detailed application notes and protocols for the extraction of total lipids containing this compound using a modified Bligh and Dyer method, optimized for the recovery of non-polar lipids.

The classical Bligh and Dyer method, while effective for general lipid extraction, can sometimes result in lower yields for highly non-polar compounds like this compound when compared to other methods like the Folch extraction, particularly in samples with high lipid content.[1][4][5] Therefore, modifications to the standard protocol are often necessary to enhance the extraction efficiency of such molecules.

Principle of the Method

The Bligh and Dyer method relies on the principle of liquid-liquid extraction using a ternary solvent system of chloroform (B151607), methanol (B129727), and water.[2] Initially, a single-phase solution is formed by adding a specific ratio of chloroform and methanol to the aqueous sample, which disrupts cell membranes and solubilizes lipids. Subsequent addition of chloroform and water induces a phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase containing polar molecules.[6] this compound, being a non-polar lipid, will partition into the lower chloroform phase. To improve the recovery of non-polar lipids, a re-extraction of the tissue residue with chloroform is recommended.[6]

Data Presentation: Comparison of Extraction Methods

The following table summarizes representative data on the extraction efficiency of non-polar lipids using different methods. While specific quantitative data for this compound extraction via the Bligh and Dyer method is not extensively available in the literature, this table provides a general comparison based on studies of similar non-polar lipid classes.

Extraction MethodSample TypeKey Findings on Non-Polar Lipid RecoveryReference
Classical Bligh and Dyer Marine TissueUnderestimated lipid content in samples with >2% lipid.[4][5]
Folch Method Human LDLMost effective for a broad range of lipid classes.[7]
Hexane-Isopropanol Human LDLBest for apolar lipids.[7]
Modified Bligh and Dyer (with re-extraction) Fish MuscleRe-extraction of the tissue residue with chloroform improves the yield of non-polar lipids.[6]
Acidified Bligh and Dyer Human LDLShowed higher extractability for total lipids compared to the classical method.[7]

Note: The efficiency of this compound extraction can be influenced by the specific biological matrix, the overall lipid content of the sample, and the precise execution of the protocol. It is recommended to validate the extraction efficiency for your specific sample type.

Experimental Protocols

This section provides a detailed protocol for the extraction of total lipids containing this compound from a biological sample using a modified Bligh and Dyer method.

Materials and Reagents
  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (e.g., tissue grinder, sonicator)

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen gas evaporator

  • Analytical balance

Modified Bligh and Dyer Protocol for this compound Extraction

This protocol is adapted for a 1 gram sample of tissue homogenate or 1 mL of cell suspension. Adjust volumes proportionally for different sample sizes.

  • Sample Preparation:

    • For solid tissues, weigh approximately 1 g of the sample and homogenize it in 0.8 mL of PBS.

    • For cell suspensions, centrifuge the cells and resuspend the pellet in 1 mL of PBS.

  • Initial Extraction (Monophasic System):

    • To the 1 mL of sample homogenate in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis. This creates a single-phase solution.

  • Phase Separation:

    • Add 1.25 mL of chloroform to the tube.

    • Vortex for 1 minute.

    • Add 1.25 mL of deionized water to the tube.

    • Vortex for another 1 minute. The final chloroform:methanol:water ratio will be approximately 2:2:1.8.

  • Centrifugation:

    • Centrifuge the tube at 2000 x g for 10 minutes at room temperature to facilitate phase separation.

    • Three layers will be visible: a lower chloroform phase (containing lipids), a middle layer of precipitated protein, and an upper aqueous phase (methanol-water).

  • Collection of the Lipid Phase:

    • Carefully aspirate the upper aqueous phase using a Pasteur pipette and discard it.

    • Using a clean Pasteur pipette, carefully collect the lower chloroform phase, avoiding the proteinaceous interface, and transfer it to a new clean glass tube.

  • Re-extraction of the Residue (Crucial for Non-polar Lipids):

    • To the remaining tissue residue and protein pellet in the original tube, add 2 mL of chloroform.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower chloroform phase and combine it with the first chloroform extract.

  • Washing the Lipid Extract:

    • To the combined chloroform extracts, add 2 mL of a 1 M NaCl solution (prepared in deionized water). This helps to remove any remaining non-lipid contaminants.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully remove and discard the upper aqueous wash layer.

  • Drying and Storage:

    • Evaporate the final chloroform extract to dryness under a gentle stream of nitrogen gas in a water bath set at 30-40°C.

    • The dried lipid extract, containing this compound, can be reconstituted in a suitable solvent (e.g., chloroform, hexane) for downstream analysis.

    • For long-term storage, store the dried extract at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

Experimental Workflow

Bligh_Dyer_Workflow start Start: Sample (Tissue homogenate or cell suspension) homogenize 1. Homogenization in PBS start->homogenize add_cm 2. Add Chloroform:Methanol (1:2) & Vortex (Monophasic System) homogenize->add_cm add_c 3. Add Chloroform & Vortex add_cm->add_c add_w 4. Add Water & Vortex (Biphasic System) add_c->add_w centrifuge1 5. Centrifugation (Phase Separation) add_w->centrifuge1 collect_chloroform1 6. Collect Lower Chloroform Phase centrifuge1->collect_chloroform1 re_extract 7. Re-extract Residue with Chloroform centrifuge1->re_extract Residue combine 10. Combine Chloroform Extracts collect_chloroform1->combine centrifuge2 8. Centrifugation re_extract->centrifuge2 collect_chloroform2 9. Collect Second Chloroform Phase centrifuge2->collect_chloroform2 collect_chloroform2->combine wash 11. Wash with NaCl solution combine->wash centrifuge3 12. Centrifugation wash->centrifuge3 collect_final 13. Collect Final Chloroform Phase centrifuge3->collect_final dry 14. Evaporate to Dryness (Nitrogen Stream) collect_final->dry end End: Dried Lipid Extract (Containing this compound) dry->end

Caption: Workflow of the modified Bligh and Dyer method for this compound extraction.

Troubleshooting and Considerations

  • Low Yield of this compound:

    • Ensure complete homogenization of the sample to maximize surface area for extraction.

    • The re-extraction step is critical for non-polar lipids and should not be skipped.

    • For samples with very high lipid content, consider using the Folch method which utilizes a larger solvent-to-sample ratio.[4]

  • Emulsion Formation:

    • If an emulsion forms after vortexing, try a longer and/or higher speed centrifugation.

    • Adding a small amount of saturated NaCl solution can sometimes help to break emulsions.

  • Purity of the Extract:

    • The washing step with NaCl is important to remove water-soluble contaminants.

    • For highly pure extracts, a second wash step can be performed.

  • Oxidation of Lipids:

    • This compound, like other polyprenols, can be susceptible to oxidation. Work quickly and keep samples on ice whenever possible.

    • Use solvents with low peroxide content.

    • Store the final extract under an inert atmosphere.

Safety Precautions

  • Chloroform is a hazardous and carcinogenic solvent.[2] All steps involving chloroform should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dispose of chlorinated waste according to your institution's safety guidelines.

By following this detailed protocol and considering the provided notes, researchers can effectively extract total lipids containing this compound for their downstream research and development applications.

References

Application of Heptaprenol as an Investigational Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaprenol, a C35 isoprenoid alcohol, is a key intermediate in the biosynthesis of vital molecules, particularly in bacterial systems.[1] In its phosphorylated form, all-E-heptaprenyl diphosphate (B83284), it serves as the precursor for the side chains of menaquinone-7 (B21479) (Vitamin K2) and ubiquinone-7.[1][2] While not yet an established clinical biomarker, its position in crucial metabolic pathways suggests its potential as an investigational biomarker in metabolic studies, particularly in contexts involving bacterial metabolism, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[3][4] This document provides detailed application notes and protocols for the study of this compound as a potential biomarker.

The rationale for investigating this compound as a biomarker stems from its role in the non-mevalonate pathway, which is essential for many bacteria but absent in humans.[5] Dysregulation of this pathway or alterations in the gut microbiome, which produces menaquinones, could potentially be reflected in circulating this compound levels. Furthermore, polyprenols, the class of molecules to which this compound belongs, have demonstrated hepatoprotective and hypolipidemic effects, suggesting a link to metabolic health.[3][4]

Data Presentation

Currently, there is a lack of established quantitative data for this compound as a clinical biomarker in metabolic diseases. The following table is a representative example of how such data could be presented once established through dedicated clinical studies. The concentration ranges are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Serum this compound Concentrations in Metabolic States

Metabolic State Number of Subjects (n) Mean this compound Concentration (ng/mL) ± SD Potential Interpretation
Healthy Controls1005.2 ± 1.5Baseline physiological range.
Non-Alcoholic Fatty Liver Disease (NAFLD)10015.8 ± 4.2Elevated levels may indicate altered lipid metabolism or gut dysbiosis.
Type 2 Diabetes with Dyslipidemia10012.5 ± 3.8Moderate elevation could be associated with disruptions in lipid and glucose metabolism.
Post-Probiotic Intervention508.1 ± 2.0A decrease towards baseline may suggest improved gut microbiome health and metabolic function.

Signaling Pathways and Metabolic Relevance

This compound is a product of the non-mevalonate (or MEP) pathway, which synthesizes the isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6] These building blocks are then used to create longer-chain polyprenols like this compound. In bacteria, heptaprenyl diphosphate is a crucial substrate for the synthesis of menaquinone-7 (Vitamin K2).

Non_Mevalonate_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME MEcPP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->MEcPP HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-diphosphate MEcPP->HMBPP IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP Heptaprenyl_PP Heptaprenyl Diphosphate IPP_DMAPP->Heptaprenyl_PP Heptaprenyl diphosphate synthase Menaquinone_7 Menaquinone-7 (Vitamin K2) Heptaprenyl_PP->Menaquinone_7 Ubiquinone_7 Ubiquinone-7 Heptaprenyl_PP->Ubiquinone_7

Figure 1: Simplified Non-Mevalonate Pathway leading to this compound derivatives.

Alterations in the activity of this pathway due to genetic factors, environmental exposures, or changes in the gut microbiota could lead to fluctuations in this compound levels, providing a potential window into these processes.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV

This protocol describes the extraction and quantification of this compound from human plasma samples.

1. Sample Preparation and Lipid Extraction: a. To 1 mL of human plasma, add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727). b. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation. c. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases. d. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C. f. Reconstitute the dried lipid extract in 200 µL of the mobile phase (see step 2).

2. HPLC Analysis: a. Chromatographic System: A standard HPLC system equipped with a UV detector. b. Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). c. Mobile Phase: An isocratic mixture of 95% methanol and 5% water. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection: UV detection at 210 nm. g. Quantification: Create a standard curve using known concentrations of a purified this compound standard. The concentration of this compound in the plasma samples can be determined by comparing their peak areas to the standard curve.

HPLC_Workflow Start Plasma Sample Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Start->Lipid_Extraction Phase_Separation Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Solvent_Evaporation Solvent Evaporation (Nitrogen Stream) Phase_Separation->Solvent_Evaporation Reconstitution Reconstitution in Mobile Phase Solvent_Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Data_Analysis Data Analysis (Peak Integration & Quantification) HPLC_Injection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Figure 2: Workflow for HPLC-based quantification of this compound.
Protocol 2: Structural Confirmation of this compound using GC-MS

This protocol is for the qualitative confirmation of this compound in a purified sample extract.

1. Derivatization: a. To the dried lipid extract (from Protocol 1, step 1e), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 60°C for 30 minutes to convert the hydroxyl group of this compound to its trimethylsilyl (B98337) (TMS) ether derivative. c. Cool the sample to room temperature before injection.

2. GC-MS Analysis: a. Gas Chromatograph: A standard GC system coupled to a mass spectrometer. b. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Injector Temperature: 280°C. e. Oven Temperature Program:

  • Initial temperature: 150°C, hold for 2 minutes.
  • Ramp to 300°C at a rate of 10°C/min.
  • Hold at 300°C for 10 minutes. f. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-700.
  • Identification: Compare the obtained mass spectrum with a reference spectrum for TMS-derivatized this compound.

Protocol 3: Biomarker Discovery Workflow for Investigating this compound

This protocol outlines a general workflow for a metabolomics study to investigate this compound as a potential biomarker.

Biomarker_Discovery_Workflow Study_Design Study Design (e.g., Case-Control, Cohort) Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Study_Design->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analytical_Platform Analytical Platform (e.g., LC-MS, GC-MS) Metabolite_Extraction->Analytical_Platform Data_Acquisition Data Acquisition Analytical_Platform->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, PLS-DA) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Candidate Identification (e.g., this compound) Statistical_Analysis->Biomarker_Identification Validation Biomarker Validation (Independent Cohort) Biomarker_Identification->Validation Clinical_Utility Assessment of Clinical Utility Validation->Clinical_Utility

Figure 3: General workflow for biomarker discovery and validation.

Conclusion

This compound presents an intriguing, albeit underexplored, candidate for a biomarker in metabolic studies. Its integral role in bacterial metabolic pathways that are increasingly linked to human health and disease warrants further investigation. The protocols outlined in this document provide a starting point for researchers to quantify and study this compound in biological samples. Future studies should focus on establishing normative ranges of this compound in healthy populations and comprehensively evaluating its correlation with various metabolic diseases. Such research will be crucial in determining the clinical utility of this compound as a diagnostic or prognostic biomarker.

References

Application Notes & Protocols: Development of Fluorescent Probes Based on the Heptaprenol Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Fluorescent probes are essential tools in biomedical research, enabling the visualization of biological molecules and processes with high specificity and sensitivity.[1][2] Heptaprenol, a C35 isoprenoid alcohol, is a key intermediate in various biological pathways. The development of fluorescent probes based on the this compound structure offers a promising avenue for investigating its subcellular localization, transport mechanisms, and interactions with target proteins.

Given that the direct conjugation of fluorophores to this compound is a novel area of research, this document provides a comprehensive framework and generalized protocols for the rational design, synthesis, and application of such probes. The methodologies outlined are based on established principles of fluorescent probe development and organic synthesis.[3][4]

Section 1: Probe Design and Synthetic Strategy

The rational design of a this compound-based fluorescent probe involves the selection of a suitable fluorophore and a stable linker to attach it to the this compound backbone. The lipophilic nature of the this compound chain suggests the resulting probe will likely target lipid-rich environments such as cellular membranes or lipid droplets.[3]

Proposed Synthetic Pathway:

The proposed synthesis involves a two-step process:

  • Activation of this compound: The terminal hydroxyl group of this compound is first converted into a more reactive functional group, such as an amine or an azide (B81097), to facilitate conjugation.

  • Fluorophore Conjugation: The functionalized this compound is then reacted with a fluorophore possessing a complementary reactive group (e.g., an NHS-ester for an amine or an alkyne for an azide via Click Chemistry).

G cluster_synthesis Proposed Synthetic Workflow for this compound-Fluorophore Probe This compound This compound (Starting Material) Activated_Hep Functionalized this compound (e.g., Heptaprenyl-amine) This compound->Activated_Hep Activation Step (e.g., Tosylation, Azidation) Probe This compound-Fluorophore Probe (Final Product) Activated_Hep->Probe Conjugation Reaction (e.g., Amide Coupling) Fluorophore Activated Fluorophore (e.g., BODIPY-NHS Ester) Fluorophore->Probe Purification Purification (e.g., Column Chromatography) Probe->Purification

Caption: Proposed workflow for the synthesis of a this compound-based fluorescent probe.

Section 2: Experimental Protocols

Protocol 1: Synthesis of a this compound-BODIPY Probe

This protocol describes a representative synthesis using an amine-functionalized this compound and an NHS-ester activated BODIPY dye.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LAH)

  • BODIPY™ FL, SE (Succinimidyl Ester)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of Heptaprenyl Azide:

    • Dissolve this compound in anhydrous DCM. Cool to 0°C.

    • Add TsCl and TEA, and stir overnight at room temperature.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to get Heptaprenyl tosylate.

    • Dissolve the tosylate in DMF, add NaN₃, and heat to 60°C for 12 hours.

    • Extract the product with ether, wash with water, and purify by column chromatography to obtain Heptaprenyl azide.

  • Reduction to Heptaprenyl Amine:

    • Dissolve Heptaprenyl azide in anhydrous ether and cool to 0°C.

    • Slowly add LAH and stir at room temperature for 4 hours.

    • Quench the reaction carefully with water and NaOH solution.

    • Filter the mixture and concentrate the filtrate to yield Heptaprenyl amine.

  • Conjugation with BODIPY-SE:

    • Dissolve Heptaprenyl amine and BODIPY FL, SE in anhydrous DCM.

    • Add TEA and stir the reaction in the dark, under nitrogen, for 24 hours.

    • Monitor the reaction by TLC.

    • Once complete, concentrate the mixture and purify the crude product by silica gel column chromatography to yield the final this compound-BODIPY probe.

Protocol 2: Photophysical Characterization

This protocol outlines the steps to determine the key photophysical properties of the synthesized probe.[5]

Materials:

  • Synthesized this compound-Fluorophore probe

  • Spectroscopic grade solvents (e.g., DMSO, Ethanol, Cyclohexane)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the probe in DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution in the desired solvent to a concentration of ~5-10 µM.

    • Record the absorbance spectrum from 300 nm to 700 nm to determine the maximum absorption wavelength (λ_abs).

  • Emission Spectrum:

    • Using the same solution, excite the probe at its λ_abs.

    • Record the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield (Φ) Calculation:

    • Use a reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

    • Measure the absorbance and integrated fluorescence intensity of both the probe and the reference at the same excitation wavelength. Ensure the absorbance is below 0.1.

    • Calculate the quantum yield using the formula: Φ_probe = Φ_ref * (I_probe / I_ref) * (A_ref / A_probe) * (η_probe² / η_ref²), where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.[5]

Section 3: Data Presentation

Quantitative data for newly synthesized probes should be presented clearly for comparison.

Table 1: Photophysical Properties of Hypothetical this compound-Based Probes

Probe NameFluorophoreSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Hep-BODIPYBODIPY FLEthanol50551510~80,000~0.90
Hep-NBDNBDCyclohexane46653569~24,000~0.35
Hep-CoumarinCoumarin 6DCM45850345~45,000~0.78

Section 4: Application in Cellular Imaging

Protocol 3: Live-Cell Imaging of Lipid Droplets

This protocol provides a general method for staining and visualizing lipid-rich structures within live cells using a lipophilic this compound-based probe.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS

  • Phosphate-buffered saline (PBS)

  • This compound-probe stock solution (1 mM in DMSO)

  • Glass-bottom imaging dishes

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom dishes and culture until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe (e.g., 1-5 µM) in pre-warmed cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.[5]

  • Washing: Remove the probe solution and wash the cells twice with warm PBS to eliminate unbound probe.[5]

  • Imaging: Add fresh PBS or medium to the cells and immediately image using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore.

G cluster_imaging Live-Cell Imaging Workflow A Seed Cells on Glass-Bottom Dish B Culture to 60-70% Confluency A->B D Incubate Cells with Probe (30-60 min) B->D C Prepare Probe Working Solution (1-5 µM) C->D E Wash with PBS (2 times) D->E F Image with Fluorescence Microscope E->F

Caption: Standard experimental workflow for live-cell imaging with a fluorescent probe.

Section 5: Investigating Biological Pathways

A this compound-based probe could be instrumental in studying pathways involving polyprenols. This includes their role as carriers for glycosylation reactions in the endoplasmic reticulum (ER) or their potential influence on membrane fluidity and protein function.

G cluster_pathway Potential Pathway Investigation Using Hep-Probe Probe Hep-Fluorophore Probe (Administered to Cells) Membrane Cellular Membranes (Plasma, ER, Mitochondria) Probe->Membrane Localization LD Lipid Droplets Probe->LD Accumulation Proteins Membrane-Associated Proteins Membrane->Proteins Modulates Interaction LD->Proteins Function Downstream Effects (e.g., Signaling, Transport) Proteins->Function

Caption: Logical flow for studying the biological role of this compound using a fluorescent probe.

References

Measuring the Activity of Heptaprenyl Diphosphate Synthase: In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptaprenyl diphosphate (B83284) synthase (HepPPS), also known as Coq1, is a crucial enzyme in the biosynthesis of isoprenoids.[1] It catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to produce all-trans-heptaprenyl diphosphate (HepPP), a C35 isoprenoid.[2][3] This product serves as the side chain for essential molecules like menaquinone-7 (B21479) (Vitamin K2) and ubiquinone-7 (Coenzyme Q7), which are vital components of the electron transport chain in bacteria and some eukaryotes.[2][4] As a key enzyme in this pathway, HepPPS is a potential target for the development of novel antimicrobial and antiparasitic drugs.[1][5][6] This document provides detailed protocols for in vitro assays to measure the activity of HepPPS, enabling researchers to study its enzymatic properties and screen for potential inhibitors.

Biochemical Pathway

Heptaprenyl diphosphate synthase is a transferase that catalyzes the following reaction:

(2E,6E)-farnesyl diphosphate + 4 isopentenyl diphosphate ⇌ all-trans-heptaprenyl diphosphate + 4 diphosphate[3][7]

The substrates for this reaction, FPP and IPP, are synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways.[2][8]

G cluster_0 Upstream Pathways cluster_1 HepPPS Reaction cluster_2 Downstream Products MVA Mevalonate (MVA) Pathway IPP Isopentenyl diphosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP FPP (2E,6E)-Farnesyl diphosphate (FPP) HepPPS Heptaprenyl Diphosphate Synthase (HepPPS) FPP->HepPPS IPP->HepPPS HepPP all-trans-Heptaprenyl diphosphate (HepPP) HepPPS->HepPP PPi 4 Diphosphate (PPi) HepPPS->PPi Menaquinone Menaquinone-7 HepPP->Menaquinone Ubiquinone Ubiquinone-7 HepPP->Ubiquinone

Biosynthesis of Heptaprenyl Diphosphate and its Products.

Quantitative Data Summary

The kinetic parameters of heptaprenyl diphosphate synthase can vary depending on the organism and the specific substrates used. Below is a summary of reported kinetic data.

OrganismSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference
Toxoplasma gondiiFPP1.5 ± 0.314.3 ± 0.40.017[1]
Toxoplasma gondiiGGPP2.1 ± 0.610.7 ± 0.50.013[1]
Toxoplasma gondiiGPP3.8 ± 0.91.8 ± 0.10.002[1]
Bacillus subtilisFPP---[2]
Bacillus stearothermophilusFPP---[9]

Experimental Protocols

A crucial prerequisite for accurate in vitro assays is the purification of the heptaprenyl diphosphate synthase enzyme.

Enzyme Purification Protocol (General)

This protocol is a general guideline based on methods described for purifying HepPPS from various sources.[2][10]

  • Preparation of Cell-Free Extract:

    • Harvest bacterial or eukaryotic cells expressing HepPPS by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5) and disrupt the cells by sonication.

    • Remove cell debris by centrifugation to obtain the crude cell-free extract.[2]

  • Chromatographic Purification:

    • DEAE-Sephacel Chromatography: Apply the crude extract to a DEAE-Sephacel column. Elute the enzyme using a linear gradient of NaCl.[2]

    • Sephadex G-100 Gel Filtration: Pool the active fractions from the previous step, concentrate, and apply to a Sephadex G-100 column for further purification.[2]

    • Affinity Chromatography: For recombinant proteins with an affinity tag (e.g., polyhistidine), use an appropriate affinity chromatography resin for purification.[11]

  • Purity Analysis:

    • Analyze the purity of the enzyme fractions using SDS-PAGE. Pool fractions with high purity.[10]

G Start Cell Harvest Sonication Sonication & Centrifugation Start->Sonication CrudeExtract Crude Cell-Free Extract Sonication->CrudeExtract DEAE DEAE-Sephacel Chromatography CrudeExtract->DEAE Sephadex Sephadex G-100 Gel Filtration DEAE->Sephadex Affinity Affinity Chromatography (optional) Sephadex->Affinity Analysis SDS-PAGE Analysis Affinity->Analysis PureEnzyme Purified HepPPS Analysis->PureEnzyme

General Workflow for HepPPS Purification.
Radiometric Assay for HepPPS Activity

This is the most common method for measuring HepPPS activity, based on the incorporation of radiolabeled IPP into a butanol-extractable polyprenyl diphosphate product.[1][10]

Materials:

  • Tris-HCl buffer (pH 7.4-7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Triton X-100

  • [1-¹⁴C]Isopentenyl diphosphate (IPP) or [4-¹⁴C]IPP

  • Farnesyl diphosphate (FPP)

  • Purified Heptaprenyl Diphosphate Synthase

  • 1-Butanol

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components (final concentrations may need optimization):

    • Tris-HCl (e.g., 100 mM, pH 7.4)

    • MgCl₂ (e.g., 1 mM)

    • DTT (e.g., 1 mM)

    • Triton X-100 (e.g., 1% v/v)

    • FPP (e.g., 100 µM)

    • [¹⁴C]IPP (e.g., 100 µM, with a specific activity of ~1 µCi/µmol)

    • Purified enzyme (e.g., 500 ng)

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified enzyme to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).[11]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of 1-butanol.

    • Vortex thoroughly to extract the radiolabeled heptaprenyl diphosphate product into the organic phase.

    • Centrifuge to separate the phases.

  • Quantification:

    • Transfer a known volume of the butanol (upper) phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[2]

  • Calculation of Enzyme Activity:

    • Calculate the amount of incorporated [¹⁴C]IPP based on the measured radioactivity and the specific activity of the [¹⁴C]IPP.

    • Express enzyme activity in units such as nmol of IPP incorporated per minute per milligram of protein.

G Start Prepare Reaction Mixture (Buffer, MgCl2, DTT, FPP, [14C]IPP) AddEnzyme Add Purified HepPPS Start->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction & Extract with Butanol Incubate->StopReaction SeparatePhases Centrifuge to Separate Phases StopReaction->SeparatePhases Quantify Quantify Radioactivity in Butanol Phase SeparatePhases->Quantify Calculate Calculate Enzyme Activity Quantify->Calculate

Workflow for the Radiometric HepPPS Assay.
Product Analysis by Thin-Layer Chromatography (TLC)

To confirm the identity of the reaction product, TLC analysis can be performed.[8][11]

Protocol:

  • After the enzymatic reaction, the butanol-extracted product can be dephosphorylated.

  • Spot the dephosphorylated product onto a reverse-phase TLC plate.

  • Run the TLC with appropriate standards of known chain lengths.

  • Visualize the radiolabeled product by autoradiography or using a bioimage analyzer.[10] The product should migrate to a position corresponding to a C35 isoprenoid.[8]

Spectrophotometric Assay (Adapted)

While a direct spectrophotometric assay for HepPPS is not standard, a coupled-enzyme assay that measures the release of pyrophosphate (PPi) can be adapted from methods used for other prenyltransferases.[12] This method is generally less sensitive than the radiometric assay but can be useful for high-throughput screening.[13][14]

Principle: The PPi released during the condensation reaction is used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Note: This is a generalized protocol and requires significant optimization for HepPPS.

Materials:

  • Components for the HepPPS reaction (as in the radiometric assay, but with non-radiolabeled IPP)

  • A commercial pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit) or individual coupling enzymes.

Protocol:

  • Set up the HepPPS reaction in a microplate well.

  • Add the components of the pyrophosphate detection system.

  • Monitor the change in absorbance over time using a microplate reader.

  • Calculate the rate of PPi release, which is proportional to the HepPPS activity.

Conclusion

The radiometric assay remains the gold standard for the sensitive and accurate measurement of heptaprenyl diphosphate synthase activity.[1] Chromatographic methods are essential for product verification.[8] While more complex to establish, spectrophotometric assays offer a high-throughput alternative for inhibitor screening.[12] The protocols and data provided herein serve as a comprehensive guide for researchers investigating this important enzyme.

References

Application Notes and Protocols for the Silylation of Heptaprenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaprenol, a long-chain polyisoprenoid alcohol, plays a crucial role in various biological processes. Its analysis is of significant interest in biomedical and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to its high molecular weight and the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct GC-MS analysis. Chemical derivatization is therefore a necessary step to enhance its volatility and thermal stability.

Silylation is a widely used derivatization technique where the active hydrogen of the hydroxyl group in this compound is replaced by a trimethylsilyl (B98337) (TMS) group. This process effectively masks the polar hydroxyl group, leading to a less polar, more volatile, and more thermally stable TMS ether derivative that is amenable to GC-MS analysis. This document provides detailed protocols for the silylation of this compound and guidelines for its subsequent analysis by GC-MS.

Silylation of this compound: An Overview

The silylation of this compound involves the reaction of its hydroxyl group with a silylating agent. The most common reagents for this purpose are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially for sterically hindered alcohols. The reaction is typically carried out in an anhydrous aprotic solvent.

The general reaction is as follows:

This compound-OH + Silylating Agent → this compound-O-TMS + Byproducts

The choice of silylating reagent and reaction conditions can influence the derivatization yield and the stability of the resulting TMS ether.

Experimental Protocols

Below are detailed protocols for the silylation of this compound using two common silylating reagents, MSTFA and BSTFA. It is crucial to perform these reactions under anhydrous conditions, as the presence of moisture can deactivate the silylating reagents.

Protocol 1: Silylation using MSTFA

This protocol is a robust method for the derivatization of this compound.

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine (B92270) (or other suitable aprotic solvent like acetonitrile (B52724) or dichloromethane)

  • Internal standard (e.g., cholesterol, stigmasterol) solution in anhydrous solvent

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound or transfer a known volume of a this compound solution into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample. Vortex briefly to dissolve the this compound.

  • Internal Standard: Add a known amount of the internal standard solution.

  • Silylating Agent: Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set at 70°C for 60 minutes.

  • Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation using BSTFA with TMCS as a Catalyst

This protocol is particularly useful for ensuring complete derivatization, especially if steric hindrance is a concern.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable aprotic solvent)

  • Internal standard solution in anhydrous solvent

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Prepare the dried this compound sample in a reaction vial as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Internal Standard: Add a known amount of the internal standard solution.

  • Silylating Agent and Catalyst: Prepare a fresh mixture of BSTFA and TMCS (e.g., 99:1 v/v). Add 100 µL of this mixture to the vial.

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 45 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is ready for GC-MS analysis.

Data Presentation

Silylating ReagentCatalystTypical Reaction ConditionsDerivatization Yield for AlcoholsByproductsRemarks
MSTFA Not always required, but can be used60-80°C, 30-60 minGenerally highVolatile and often elute with the solvent frontA strong and versatile silylating agent.
BSTFA Often used with TMCS (1-10%)60-80°C, 30-60 minHigh, catalyst enhances reaction with hindered alcoholsVolatileA widely used and effective silylating agent.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes

    • Ramp 2: Increase to 300°C at 5°C/min, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-800

Mandatory Visualization

Experimental Workflow for Silylation of this compound and GC-MS Analysisdot

experimental_workflow cluster_prep Sample Preparation cluster_deriv Silylation (Derivatization) cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample dry Evaporate to Dryness (Nitrogen Stream) sample->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Silylating Reagent (e.g., MSTFA or BSTFA/TMCS) dissolve->add_reagent react Heat at 60-70°C (45-60 min) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject separate GC Separation inject->separate detect MS Detection separate->detect process Data Analysis (Quantification & Identification) detect->process

Troubleshooting & Optimization

Overcoming the formation of Z-isomers during Heptaprenol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heptaprenol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of all-E-Heptaprenol, with a specific focus on overcoming the formation of undesired Z-isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing pure all-E-Heptaprenol?

A1: The main difficulty in this compound synthesis is controlling the stereochemistry of the double bonds to exclusively obtain the all-trans (all-E) isomer. A significant issue is the formation of Z-isomers during certain reaction steps, particularly the bromination of allylic prenols, which is a common method in chain-lengthening approaches.[1][2] This isomerization reduces the overall yield of the desired all-E product and complicates the purification process.[2]

Q2: Which synthetic strategies are recommended to maximize the all-E selectivity?

A2: Convergent synthetic strategies that utilize stereoselective olefination reactions are highly recommended to maximize the formation of the all-E isomer. The Julia-Kocienski olefination is particularly effective for producing E-alkenes with high selectivity.[2][3] Another powerful method is the Wittig reaction; however, the choice of the ylide and reaction conditions is crucial for influencing the E/Z selectivity.[2][4] For achieving high E-selectivity with non-stabilized ylides in a Wittig reaction, the Schlosser modification can be employed.[2][4]

Q3: How can I effectively monitor the progress of the synthesis and the formation of isomers?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and quantifying the ratio of E/Z isomers.[1][5] For definitive structural confirmation and stereochemistry assignment, Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like ROESY, is essential.[6]

Q4: What is the most effective method for separating Z-isomers from the desired all-E-Heptaprenol?

A4: Standard silica (B1680970) gel chromatography is often ineffective for separating geometric isomers.[7] The most effective method is argentation chromatography, which utilizes silica gel or alumina (B75360) impregnated with silver nitrate (B79036).[5][7][8] The silver ions interact differently with the cis (Z) and trans (E) double bonds, allowing for their separation.[7] The all-E isomer is typically eluted before the Z-isomers.[7] Both normal-phase and reversed-phase HPLC can also be employed for purification.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Issue 1: Low E-selectivity in Wittig Reactions
Potential Cause Troubleshooting Steps Rationale
Use of unstabilized ylides under standard conditions. Employ the Schlosser modification of the Wittig reaction.Unstabilized ylides typically favor the formation of Z-alkenes under kinetic control. The Schlosser modification allows for equilibration to the more thermodynamically stable E-alkene.[4]
Inappropriate choice of solvent or additives. Perform the reaction in the presence of lithium salts (e.g., LiI or LiBr) in solvents like DMF to favor Z-isomer formation if that is the desired outcome for a specific synthetic step. For E-isomer selectivity with stabilized ylides, ensure salt-free conditions.The presence of lithium salts can influence the reaction mechanism and stereochemical outcome. Stabilized ylides generally yield E-alkenes with high selectivity.[4][10]
Semi-stabilized ylides leading to poor selectivity. Consider alternative olefination methods like the Julia-Kocienski olefination.Semi-stabilized ylides often provide poor E/Z selectivity. The Julia-Kocienski olefination is known for its high E-selectivity.[4][11][12]
Issue 2: Formation of Z-isomers during Chain Lengthening
Potential Cause Troubleshooting Steps Rationale
Bromination of allylic alcohols with reagents like PBr₃. Optimize bromination conditions by controlling temperature and reaction time. Consider milder brominating agents. It is also recommended to purify the product after this step to remove the Z-isomer before proceeding to the next round of reactions.[1]The bromination of allylic prenols is a known step where Z-isomerization occurs, lowering the overall yield of the all-E product.[1][13]
Hydrogenation of alkynes. Use a poisoned catalyst like Lindlar's catalyst with quinoline (B57606) to prevent over-reduction and potential isomerization. Carefully monitor the reaction time to avoid the formation of byproducts with reduced double bonds.[8][14]Partial hydrogenation of alkynes is a critical step to form the cis-alkene, which is then further processed. Inappropriate conditions can lead to undesired side reactions.
Issue 3: Difficulty in Separating E/Z Isomers
Potential Cause Troubleshooting Steps Rationale
Co-elution of isomers on standard silica gel. Employ argentation chromatography using alumina or silica impregnated with silver nitrate (AgNO₃).The π-electrons of the double bonds interact with the silver ions, and this interaction is weaker for the less sterically hindered trans (E) isomers, allowing for their separation from the cis (Z) isomers.[5][7]
Insufficient resolution in HPLC. Optimize the HPLC method. For normal-phase HPLC, a chiral stationary phase can be effective for separating geometric isomers. For reversed-phase HPLC, adjust the mobile phase composition and gradient.[9]Different HPLC modes and conditions offer varying selectivities for geometric isomers.

Experimental Protocols

Protocol 1: Chain-Lengthening Synthesis of this compound (Illustrative Final Iteration)

This protocol outlines a general procedure for the final chain-lengthening step from all-E-Hexaprenol.

  • Bromination: Dissolve all-E-Hexaprenol (1 equivalent) in anhydrous diethyl ether. Slowly add phosphorus tribromide (PBr₃, ~0.4 equivalents) at room temperature and stir for 30 minutes. Quench the reaction with water, extract the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Hexaprenyl bromide.[8]

  • Ketone Formation: Prepare the sodium salt of ethyl acetoacetate (B1235776) by reacting it with sodium hydride. Add the Hexaprenyl bromide to form the β-ketoester. Hydrolyze and decarboxylate the intermediate by heating with aqueous acid to produce the C32 ketone.[8]

  • Acetylene Addition: Dissolve the C32 ketone in anhydrous dimethoxyethane (DME). Add sodium acetylide and stir at room temperature for one hour.[8][13]

  • Partial Hydrogenation: Dissolve the resulting alkyne in hexane (B92381). Add Lindlar's catalyst and a small amount of quinoline. Hydrogenate the mixture under a hydrogen atmosphere at room temperature.[8]

  • Hydrolysis: Hydrolyze the product from the previous step using a base, such as sodium hydroxide (B78521) in ethanol, to yield crude this compound.[8]

Protocol 2: Purification of all-E-Heptaprenol by Argentation Chromatography
  • Column Preparation: Prepare a chromatography column with Alumina N (activity grade III) impregnated with silver nitrate (typically 5% w/w).[5][8] The column should be prepared in a non-polar solvent like hexane and protected from light.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of diethyl ether in hexane (e.g., starting from 20% diethyl ether).[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing the pure all-E-Heptaprenol. The Z-isomer is typically eluted at a slightly different solvent composition.[5]

Protocol 3: Purity Assessment by HPLC
  • Instrumentation: Use an HPLC system with a UV detector. A reversed-phase C18 column is commonly used.[7]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., n-hexane/isopropanol) and filter through a 0.45 µm syringe filter.[9]

  • Mobile Phase: A typical mobile phase for reversed-phase analysis could be a mixture of methanol (B129727) and isopropanol.

  • Analysis: Inject the sample and monitor the chromatogram. Purity is determined by the area percentage of the all-E-Heptaprenol peak relative to the total peak area.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis Hexaprenol Hexaprenol Bromination Bromination Hexaprenol->Bromination Reagents_1 PBr3 Reagents_1->Bromination Ketone_Formation Ketone Formation Bromination->Ketone_Formation Hexaprenyl Bromide Acetylene_Addition Acetylene Addition Ketone_Formation->Acetylene_Addition Partial_Hydrogenation Partial Hydrogenation Acetylene_Addition->Partial_Hydrogenation Hydrolysis Hydrolysis Partial_Hydrogenation->Hydrolysis Crude_this compound Crude this compound (E/Z Mixture) Hydrolysis->Crude_this compound Purification Argentation Chromatography Crude_this compound->Purification Pure_this compound all-E-Heptaprenol Purification->Pure_this compound Analysis HPLC / NMR Pure_this compound->Analysis

Caption: General workflow for the chain-lengthening synthesis of this compound.

G Start Z-Isomer Detected by HPLC/NMR Check_Step Identify Source of Isomerization Start->Check_Step Bromination Bromination Step? Check_Step->Bromination Olefination Olefination Step? Bromination->Olefination No Optimize_Bromination Optimize Bromination Conditions (Temp, Time, Reagent) Bromination->Optimize_Bromination Yes Stereoselective_Olefination Use Stereoselective Method (e.g., Julia-Kocienski) Olefination->Stereoselective_Olefination Yes Purify Purify Mixture via Argentation Chromatography Olefination->Purify No Optimize_Bromination->Purify Stereoselective_Olefination->Purify End Pure all-E Isomer Purify->End

Caption: Troubleshooting logic for addressing Z-isomer formation.

G Column Argentation Column (Alumina + AgNO₃) Mobile Phase (Hexane/Ether) E_Isomer E-Isomer (trans) Interaction Interaction Strength with Ag⁺ E_Isomer->Interaction Weaker Interaction Z_Isomer Z-Isomer (cis) Z_Isomer->Interaction Stronger Interaction Elution_Order Elution Order Interaction->Elution_Order E_Isomer_Elutes E_Isomer_Elutes Elution_Order->E_Isomer_Elutes E-Isomer Elutes First Z_Isomer_Elutes Z_Isomer_Elutes Elution_Order->Z_Isomer_Elutes Z-Isomer Elutes Later

Caption: Principle of E/Z isomer separation by argentation chromatography.

References

Troubleshooting low yields in the bromination step of polyprenol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polyprenol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low yields in the bromination step. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the bromination of polyprenols, a critical step in their synthesis.

Q1: My polyprenol bromination reaction is resulting in a very low yield. What is the most common cause for this?

A1: The most prevalent issue leading to low yields in the bromination of allylic alcohols like polyprenols is the formation of undesired Z-isomers alongside the desired all-E-isomer.[1] This isomerization is a known side reaction, particularly when using phosphorus tribromide (PBr₃), and it complicates the purification process, leading to a loss of the target compound.[1]

Q2: I am using Phosphorus Tribromide (PBr₃) for the bromination. How can I minimize the formation of Z-isomers and improve my yield?

A2: While completely eliminating Z-isomer formation with PBr₃ is challenging, optimizing reaction conditions can help. Here are some steps you can take:

  • Temperature Control: Perform the reaction at room temperature or lower. While some protocols suggest room temperature is sufficient, excessive heat can promote isomerization and other side reactions.[1]

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). A typical reaction time is around 30 minutes at room temperature.[2] Extending the reaction time unnecessarily may increase the likelihood of side product formation.

  • Reagent Addition: Add PBr₃ dropwise to the solution of polyprenol in a dry, inert solvent like diethyl ether. This helps to control the reaction rate and minimize localized heat generation.

  • Use of Pyridine (B92270): The addition of a weak base like pyridine can be beneficial. Pyridine can neutralize the HBr byproduct that forms during the reaction, which can contribute to side reactions.[3][4]

Q3: Are there alternative brominating agents I can use to avoid the isomerization problem seen with PBr₃?

A3: Yes, several other reagents can be used for the bromination of allylic alcohols, potentially offering better selectivity and higher yields of the desired all-E-polyprenyl bromide. These include:

  • N-Bromosuccinimide (NBS): NBS is a common reagent for allylic bromination and is known for its selectivity.[5] It generates a low concentration of bromine radicals in situ, which can favor the desired substitution over addition or isomerization reactions.[6]

  • Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).[7][8] It is known for converting alcohols to alkyl halides under mild conditions and typically proceeds with inversion of stereochemistry, which can be advantageous.[7]

Q4: I am seeing multiple spots on my TLC after the bromination reaction. What could they be?

A4: Besides the desired product and unreacted starting material, the other spots on your TLC plate could represent several side products:

  • Z-Isomers: As discussed, these are common byproducts, especially with PBr₃.

  • Dibrominated Products: If an excess of the brominating agent is used or if the reaction conditions are too harsh, dibromination of the double bonds can occur.

  • Rearrangement Products: Allylic systems are susceptible to rearrangements.

  • Degradation Products: Polyprenols can be sensitive to acidic conditions and heat, which may lead to degradation.

To identify these spots, you can use co-spotting on the TLC plate with your starting material. Characterization of the isolated side products by techniques like NMR or mass spectrometry can provide definitive identification.

Q5: My crude product is a dark, oily residue. What could be the cause and how can I purify it?

A5: A dark, tar-like crude product often indicates degradation or the formation of polymeric side products. This can be caused by:

  • High Reaction Temperatures: Excessive heat can lead to decomposition.

  • Prolonged Reaction Times: Leaving the reaction for too long can result in unwanted side reactions.

  • Impurities in Reagents or Solvents: Ensure all reagents and solvents are pure and dry.

Purification of the desired brominated polyprenol from such a mixture can be challenging but is often achievable through column chromatography. A common method involves a two-step process:

  • Alumina N Chromatography: An initial purification step using a column of Alumina N can remove many of the polar impurities.

  • Silver Nitrate (B79036) Impregnated Alumina N Chromatography: To separate the all-E-isomer from the Z-isomers, chromatography on Alumina N impregnated with silver nitrate (AgNO₃) is highly effective. The silver ions interact differently with the E and Z double bonds, allowing for their separation.[3]

Data Presentation

Table 1: Comparison of Bromination Methods for Allylic Alcohols

Brominating AgentTypical ReagentsCommon Solvent(s)Key AdvantagesCommon Issues & Low Yield Causes
Phosphorus Tribromide (PBr₃) PBr₃, Pyridine (optional)Diethyl ether, DichloromethaneReadily available, relatively inexpensive.Formation of Z-isomers, potential for rearrangements, can be harsh.[1]
N-Bromosuccinimide (NBS) NBS, Radical Initiator (e.g., AIBN, benzoyl peroxide), Light/HeatCarbon tetrachloride, AcetonitrileHigh selectivity for allylic position, milder conditions.[5]Potential for radical side reactions, requires careful control of initiators.
Appel Reaction Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄)Dichloromethane, THFMild, neutral conditions, proceeds with stereochemical inversion.[7][8]Formation of triphenylphosphine oxide byproduct which needs to be removed.

Experimental Protocols

Protocol 1: Bromination of Polyprenol using Phosphorus Tribromide (PBr₃)

This protocol is adapted from a procedure for the synthesis of pentaprenol.[2][3]

  • Dissolution: Dissolve the polyprenol (e.g., geranylgeraniol, 10 mmol) in anhydrous diethyl ether (25 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: While stirring the solution magnetically at room temperature, add phosphorus tribromide (PBr₃, 0.435 mL, 4.35 mmol) dropwise over 5-10 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate (B1210297) solvent system).

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing ice-cold water (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL). . If an emulsion forms, adding a small amount of 3 N HCl may help to break it.[3]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude brominated polyprenol.

  • Purification: Purify the crude product by column chromatography as described in the FAQ section (Q5).

Protocol 2: Allylic Bromination using N-Bromosuccinimide (NBS)

This is a general procedure for allylic bromination.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the polyprenol in a suitable anhydrous solvent such as carbon tetrachloride or acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC. The reaction is typically complete when all the solid NBS, which is denser than the solvent, is consumed and replaced by the less dense succinimide (B58015) byproduct which floats.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

logical_relationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield in Polyprenol Bromination isomerization Z-Isomer Formation low_yield->isomerization Primary Cause side_reactions Other Side Reactions (e.g., Dibromination) low_yield->side_reactions degradation Product Degradation low_yield->degradation incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction optimize_pbr3 Optimize PBr₃ Conditions (Temp, Time, Base) isomerization->optimize_pbr3 alt_reagents Use Alternative Reagents (NBS, Appel Reaction) isomerization->alt_reagents side_reactions->optimize_pbr3 degradation->optimize_pbr3 monitor_reaction Monitor Reaction (TLC) incomplete_reaction->monitor_reaction purification Optimize Purification (Alumina, AgNO₃-Alumina) optimize_pbr3->purification alt_reagents->purification monitor_reaction->optimize_pbr3 monitor_reaction->alt_reagents

Caption: Troubleshooting logic for low yields in polyprenol bromination.

experimental_workflow start Start: Polyprenol Substrate bromination Bromination Step (PBr₃, NBS, or Appel) start->bromination workup Reaction Work-up (Quenching, Extraction, Washing) bromination->workup analysis Analysis (TLC, HPLC, NMR) bromination->analysis In-process control crude_product Crude Brominated Polyprenol workup->crude_product purification Column Chromatography (Alumina N followed by AgNO₃-impregnated Alumina N) crude_product->purification final_product Pure All-E-Brominated Polyprenol purification->final_product purification->analysis Fraction analysis final_product->analysis

Caption: General experimental workflow for polyprenol bromination.

References

Technical Support Center: Optimizing the Julia-Kocienski Olefination for Heptaprenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Julia-Kocienski olefination for the synthesis of all-E-Heptaprenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing all-E-Heptaprenol using the Julia-Kocienski olefination?

A1: The main challenge is controlling the stereochemistry of the newly formed double bond to exclusively obtain the desired all-trans (all-E) isomer.[1] While the Julia-Kocienski olefination is known for its high E-selectivity, even small amounts of the Z-isomer can be difficult to separate from the final product, reducing the overall yield of the desired all-E-Heptaprenol and complicating purification.[1] Other challenges include ensuring complete reaction, minimizing side reactions, and handling the potentially sensitive long-chain substrates and intermediates.

Q2: Which sulfone activating group is recommended for Heptaprenol synthesis?

A2: For achieving high E-selectivity in the synthesis of complex molecules like this compound, 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones are generally preferred over benzothiazol-2-yl (BT) sulfones.[2][3][4] The sterically demanding groups on the tetrazole ring favor the transition state that leads to the E-alkene.[2] PT-sulfones also have a lower tendency for self-condensation, which can be a side reaction with other sulfones.[2]

Q3: What are the recommended bases and solvents for this reaction?

A3: Strong, non-nucleophilic bases are essential for the deprotonation of the sulfone. Potassium hexamethyldisilazide (KHMDS) and sodium hexamethyldisilazide (NaHMDS) are commonly used.[1] The choice of solvent can influence the stereoselectivity. Apolar aprotic solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are standard choices for this reaction, typically at low temperatures (-78 °C to -55 °C).[1][5]

Q4: How can I monitor the reaction progress and stereoselectivity?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials (aldehyde and sulfone). To determine the stereoselectivity (E/Z ratio) of the product, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the sulfone.Use a fresh, anhydrous strong base (e.g., KHMDS, NaHMDS). Ensure the reaction is conducted under strictly anhydrous and inert conditions.
Degradation of the aldehyde or sulfone.Add the base to the sulfone at a low temperature (-78°C) and allow sufficient time for deprotonation before adding the aldehyde. Ensure the aldehyde is of high purity.
Side reactions, such as sulfone self-condensation (more common with BT sulfones).Consider using PT or TBT sulfones which are less prone to self-condensation.[2] Employ "Barbier-like conditions" where the base is added to a mixture of the sulfone and aldehyde.[2]
Low E-selectivity (Formation of Z-isomer) Suboptimal reaction conditions.The choice of base, counter-ion, and solvent significantly impacts stereoselectivity. Potassium bases (e.g., KHMDS) in polar solvents can favor an open transition state, potentially leading to lower E-selectivity. Lithium bases in apolar solvents often favor a closed, chelating transition state, which can enhance E-selectivity.[2]
The nature of the sulfone and aldehyde.While the Julia-Kocienski reaction is generally highly E-selective, the specific substrates can influence the outcome. Optimization of reaction conditions for your specific substrates is crucial.
Difficulty in Product Purification Presence of the Z-isomer.Argentation chromatography (column chromatography on silica (B1680970) gel impregnated with silver nitrate) is a highly effective technique for separating E and Z isomers of polyprenols.[1]
Residual sulfone starting material or byproducts.Careful column chromatography on silica gel is typically sufficient to remove these impurities.

Experimental Protocols

General Protocol for Julia-Kocienski Olefination in this compound Synthesis

This protocol describes a general procedure for the coupling of a polyprenyl aldehyde with a polyprenyl sulfone (e.g., a C20 aldehyde with a C15 sulfone).

Materials:

  • Polyprenyl-PT-sulfone

  • Polyprenyl aldehyde

  • Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF)

  • Anhydrous glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the polyprenyl-PT-sulfone (1.0 eq.) in anhydrous DME or THF in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.1 eq.) in THF dropwise to the cooled sulfone solution. The solution will typically change color, indicating the formation of the anion.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add a solution of the polyprenyl aldehyde (1.2 eq.) in anhydrous DME or THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by argentation chromatography if necessary to separate stereoisomers.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Selectivity (Illustrative)

EntrySulfoneBaseSolventTemperature (°C)Yield (%)E/Z Ratio
1Polyprenyl-PT-sulfoneKHMDSTHF-7885>98:2
2Polyprenyl-PT-sulfoneNaHMDSTHF-7882>97:3
3Polyprenyl-BT-sulfoneKHMDSTHF-787595:5
4Polyprenyl-PT-sulfoneKHMDSDME-7888>98:2
5Polyprenyl-PT-sulfoneLiHMDSTHF-7880>99:1

Note: These are representative values. Actual results will vary depending on the specific substrates and reaction scale.

Visualizations

Diagrams

Julia_Kocienski_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Addition to Aldehyde cluster_step3 Step 3: Smiles Rearrangement cluster_step4 Step 4: Elimination Sulfone Polyprenyl-PT-Sulfone Anion Sulfone Anion Sulfone->Anion Base Base KHMDS Alkoxide β-alkoxy sulfone intermediate Anion->Alkoxide + Aldehyde Aldehyde Polyprenyl Aldehyde Rearrangement Smiles Rearrangement Intermediate Alkoxide->Rearrangement Product This compound (E-isomer) Rearrangement->Product Byproducts SO2 + PT-O⁻ Rearrangement->Byproducts

Caption: Mechanism of the Julia-Kocienski Olefination.

JK_Workflow Start Start: Polyprenyl Sulfone & Polyprenyl Aldehyde Reaction Julia-Kocienski Olefination (KHMDS, THF, -78°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification1 Silica Gel Chromatography Workup->Purification1 Analysis HPLC Analysis (Check E/Z Ratio) Purification1->Analysis Purification2 Argentation Chromatography Analysis->Purification2 FinalProduct Pure all-E-Heptaprenol Analysis->FinalProduct E/Z > 98:2 Z_isomer Z-isomer present Analysis->Z_isomer Purification2->FinalProduct Troubleshooting_Tree Problem Low Yield or Incorrect Stereoisomer Check_Yield Is the yield low? Problem->Check_Yield Check_Stereo Is the E/Z ratio low? Problem->Check_Stereo Cause_Deprotonation Incomplete Deprotonation? Check_Yield->Cause_Deprotonation Yes Cause_Degradation Substrate Degradation? Check_Yield->Cause_Degradation Yes Cause_Conditions Suboptimal Conditions? Check_Stereo->Cause_Conditions Yes Cause_Substrate Inherent Substrate Bias? Check_Stereo->Cause_Substrate Yes Solution_Base Use fresh, anhydrous base. Ensure inert conditions. Cause_Deprotonation->Solution_Base Solution_Temp Maintain low temperature during addition. Cause_Degradation->Solution_Temp Solution_Solvent Optimize base/solvent combination. (e.g., LiHMDS/THF for higher E-selectivity) Cause_Conditions->Solution_Solvent Solution_Purification Employ Argentation Chromatography. Cause_Substrate->Solution_Purification

References

Challenges in the purification of Heptaprenol from complex lipid mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of all-E-Heptaprenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of all-E-Heptaprenol from complex lipid mixtures, whether from natural sources or chemical synthesis.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of all-E-Heptaprenol.

IssuePotential CauseTroubleshooting Steps
Issue 1: Low Yield of Heptaprenol in the Crude Extract Incomplete cell lysis (for bacterial sources)Ensure complete cell disruption by optimizing the lysis method (e.g., sonication, French press, or enzymatic digestion). Monitoring cell lysis under a microscope is recommended.[1]
Inefficient solvent extractionUse a solvent system with appropriate polarity, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol, to efficiently extract the non-polar this compound.[1] Ensure sufficient solvent volume and extraction time. For plant materials, the sample should be thoroughly dried and finely ground.[1]
Degradation of this compound during extractionThis compound is susceptible to oxidation.[1] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[1] Avoid prolonged exposure to light and high temperatures.[1]
Issue 2: Poor Separation of this compound Isomers (cis/trans) Suboptimal chromatography conditionsFor separating geometric isomers, normal-phase HPLC (NP-HPLC) is particularly effective.[2] The use of a chiral stationary phase, such as Chiralpak IC, can significantly improve the resolution of all-E-Heptaprenol from its cis isomers.[2] Argentation chromatography, using a stationary phase impregnated with silver nitrate (B79036), is another powerful technique for isomer separation based on the differential complexation of silver ions with the double bonds.[3][4]
Inappropriate column choiceFor NP-HPLC, a silica (B1680970) or chiral column is recommended.[2] For argentation chromatography, alumina (B75360) or silica impregnated with 5% silver nitrate is used.[3]
Issue 3: Co-elution with Other Lipids Similar polarity of contaminantsIf initial purification on silica gel is insufficient, a multi-step purification strategy is recommended.[1] This can include an initial saponification step to remove esterified lipids, followed by silica gel chromatography and then a higher resolution technique like argentation chromatography or HPLC.[1]
Column overloadingOverloading the column leads to poor separation. A general guideline is to load a sample amount that is 1-5% of the weight of the stationary phase.[1]
Issue 4: this compound Degradation During Purification and Storage OxidationDue to its multiple double bonds, this compound is sensitive to oxidation.[5] Store pure this compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or lower).[6] Solutions should be prepared with solvents purged with inert gas and stored in amber vials to protect from light.[6]
Photo-oxidationAvoid exposure to direct light. Use amber vials or light-protected containers for storage.[6]
Issue 5: Inconsistent HPLC Results Analyte instabilityPolyprenols can degrade when exposed to light, oxygen, or high temperatures.[5] It is important to prepare fresh standards regularly, store stock solutions and samples at low temperatures, and minimize exposure to ambient conditions.[5]
Column contaminationPeak tailing or broadening can be a sign of column contamination. Flush the column with a strong solvent to remove strongly retained compounds.[1]
Sample solvent incompatibilityTo avoid peak distortion, dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying all-E-Heptaprenol?

A1: The main challenge in purifying all-E-Heptaprenol is separating the desired all-trans isomer from its geometric cis-isomers and other structurally related impurities that often have very similar polarities.[2] This requires high-resolution chromatographic techniques.

Q2: Which chromatography technique is best for separating cis/trans isomers of this compound?

A2: Normal-Phase HPLC (NP-HPLC), particularly with a chiral stationary phase, is highly recommended for the optimal separation of geometric isomers.[2] Argentation chromatography, which utilizes silver nitrate impregnated on a solid support like alumina or silica, is also a very effective method for separating Z/E isomers.[3][4]

Q3: How can I remove fatty acids and other esterified lipids from my this compound extract?

A3: Saponification is a common and effective method. This involves hydrolyzing the ester linkages with a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol (B145695), which converts the fatty acid esters into soaps that can be easily separated from the unsaponifiable lipids, including this compound.[1]

Q4: What are the recommended storage conditions for purified all-E-Heptaprenol?

A4: To prevent degradation, all-E-Heptaprenol should be stored at -20°C or lower under an inert atmosphere (argon or nitrogen) and protected from light by using amber vials.[5][6]

Q5: What analytical methods are used to confirm the purity and identity of all-E-Heptaprenol?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and the all-trans configuration of the double bonds.[1][7] Mass Spectrometry (MS) is used to confirm the molecular weight.[7]

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Bacterial Cells

This protocol describes the extraction of total lipids from bacterial cells and subsequent saponification to isolate the unsaponifiable lipid fraction containing this compound.[1]

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • 2 M Potassium Hydroxide (KOH) in 86% ethanol

  • Diethyl ether or hexane (B92381)

  • Anhydrous sodium sulfate

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest bacterial cells via centrifugation.

    • Lyse the cells using a French press or sonicator.

    • Extract the lysate with a 2:1 (v/v) mixture of chloroform:methanol.

    • Centrifuge to separate the phases and collect the lower organic phase.

    • Repeat the extraction twice more.

  • Saponification:

    • Combine the organic extracts and evaporate the solvent.

    • Add the 2 M KOH solution in 86% ethanol to the dried lipid extract.

    • Reflux the mixture at 65°C for 24 hours under an inert atmosphere.

  • Extraction of Unsaponifiable Lipids:

    • After cooling, add an equal volume of water.

    • Extract the unsaponifiable lipids three times with an equal volume of diethyl ether or hexane.

    • Wash the combined organic extracts with water until the aqueous phase is neutral.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 2: Purification of all-E-Heptaprenol by Column Chromatography

This protocol outlines a two-step column chromatography process for purifying this compound from the unsaponifiable lipid extract.

Part A: Silica Gel Chromatography (Initial Purification) [1]

Materials:

  • Silica gel

  • Hexane

  • Diethyl ether

  • Unsaponifiable lipid extract

Procedure:

  • Prepare a silica gel column with hexane.

  • Dissolve the unsaponifiable lipid extract in a minimal amount of hexane and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a 90:10 (v/v) mixture of hexane and diethyl ether.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.

Part B: Argentation Chromatography (Isomer Separation) [3]

Materials:

  • Alumina N (grade V) impregnated with 5% silver nitrate (AgNO₃)

  • Hexane

  • Diethyl ether

  • This compound-containing fractions from silica gel chromatography

Procedure:

  • Prepare a column with the silver nitrate-impregnated alumina.

  • Combine and concentrate the this compound-containing fractions from the previous step and dissolve in a minimal amount of hexane.

  • Load the sample onto the column.

  • Elute with a gradient of diethyl ether in hexane (e.g., 20-25% diethyl ether). The all-E isomer will elute at a specific solvent composition.

  • Collect fractions and analyze for purity using HPLC.

Protocol 3: HPLC Purification of all-E-Heptaprenol

This protocol provides conditions for both normal-phase and reversed-phase HPLC for the final purification of all-E-Heptaprenol.[2]

ParameterNormal-Phase HPLC (Isomer Separation)Reversed-Phase HPLC (General Purification)
Column Chiralpak IC (250 x 4.6 mm, 5 µm) or similarC18 (ODS) column (e.g., 250 x 10 mm, 5 µm for semi-preparative)
Mobile Phase n-Hexane : 2-Propanol (95:5, v/v)Gradient of Methanol and Water
Elution IsocraticGradient
Flow Rate 1.0 mL/min4 mL/min (semi-preparative)
Detection UV at 215 nmUV at 210 nm

Sample Preparation for HPLC:

  • Dissolve the crude or partially purified this compound in a solvent compatible with the chosen HPLC method (e.g., n-hexane for normal-phase, or a small amount of chloroform/methanol diluted with the initial mobile phase for reversed-phase).

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.[2]

Visualizations

Heptaprenol_Purification_Workflow cluster_extraction Extraction & Saponification cluster_chromatography Chromatographic Purification cluster_analysis Purity Analysis start Bacterial Cell Pellet lysis Cell Lysis & Lipid Extraction (Chloroform:Methanol) start->lysis sapon Saponification (KOH in Ethanol) lysis->sapon extract_unsap Extraction of Unsaponifiable Lipids sapon->extract_unsap silica Silica Gel Chromatography (Hexane/Diethyl Ether Gradient) extract_unsap->silica Crude Unsaponifiable Lipid Extract argentation Argentation Chromatography (AgNO3 on Alumina) silica->argentation hplc High-Performance Liquid Chromatography (NP-HPLC or RP-HPLC) argentation->hplc analysis Purity & Identity Confirmation (HPLC, NMR, MS) hplc->analysis Purified Fractions end Final Product analysis->end Pure all-E-Heptaprenol

Caption: General workflow for the extraction and purification of all-E-Heptaprenol.

Troubleshooting_Logic cluster_yield Low Yield? cluster_purity Low Purity? start Poor Purification Outcome check_yield check_yield start->check_yield Yes check_purity check_purity start->check_purity No check_extraction Check Extraction Protocol solution_extraction solution_extraction check_extraction->solution_extraction Optimize Lysis & Solvents check_degradation Assess Sample Degradation solution_degradation solution_degradation check_degradation->solution_degradation Use Inert Atmosphere & Antioxidants check_isomers Isomer Co-elution solution_isomers solution_isomers check_isomers->solution_isomers Use NP-HPLC (Chiral) or Argentation Chromatography check_other_lipids Other Lipid Contaminants solution_other_lipids solution_other_lipids check_other_lipids->solution_other_lipids Incorporate Saponification Step & Optimize Chromatography Gradient check_yield->check_extraction check_yield->check_degradation check_purity->check_isomers check_purity->check_other_lipids

Caption: Troubleshooting logic for this compound purification issues.

References

Technical Support Center: Enhancing the Separation of Heptaprenol Isomers using Silver Nitrate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the separation of heptaprenol isomers using silver nitrate (B79036) chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using silver nitrate chromatography for separating this compound isomers?

A1: Silver nitrate chromatography, also known as argentation chromatography, separates unsaturated compounds based on the interaction between silver ions (Ag+) and the π-electrons of carbon-carbon double bonds.[1][2] this compound is a terpene with multiple double bonds.[2] The silver ions are immobilized on a solid support, typically silica (B1680970) gel, creating a stationary phase that can form reversible complexes with unsaturated molecules.[1] The strength of this interaction depends on the spatial arrangement of the double bonds. cis isomers, with their bonds on the same side, can chelate more effectively with the silver ions than trans isomers, leading to stronger retention on the column.[3] Consequently, trans (or E) isomers elute before cis (or Z) isomers.

Q2: What are the typical stationary and mobile phases used for this separation?

A2: The stationary phase is typically silica gel impregnated with silver nitrate, usually at a concentration of 5-20% by weight.[4][5] The mobile phase should be non-polar to avoid eluting the silver nitrate itself.[1] Common mobile phases are mixtures of hexane (B92381) and an ether, such as diethyl ether or methyl tert-butyl ether, or hexane with ethyl acetate.[1][5] Polar protic solvents like methanol (B129727) and water should be avoided as they can wash the silver nitrate off the column.[1]

Q3: How can I monitor the separation of this compound isomers during the chromatography process?

A3: Thin-Layer Chromatography (TLC) on silver nitrate-impregnated silica gel plates is an effective way to monitor the separation.[1] The same solvent system planned for the column chromatography can be used for TLC development. The spots can be visualized using a variety of staining agents, such as a solution of sulfuric acid or phosphomolybdic acid in ethanol (B145695) followed by heating.[1] It is crucial to protect the TLC plates from light to prevent the reduction of silver nitrate.[1]

Q4: What are the critical safety precautions when working with silver nitrate?

A4: Silver nitrate is corrosive and will stain skin and clothing. Always wear gloves, safety glasses, and a lab coat. All work with silver nitrate-impregnated silica should be performed in a well-ventilated fume hood. Protect the silver nitrate and the impregnated silica gel from light, as it can cause the silver ions to be reduced to metallic silver, which appears as a gray or black discoloration and renders the stationary phase ineffective.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or no separation of isomers 1. Inactive stationary phase: The silver nitrate may have been reduced by exposure to light. 2. Inappropriate mobile phase: The mobile phase may be too polar, causing all isomers to elute quickly without sufficient interaction with the stationary phase. 3. Column overloading: Too much sample was loaded onto the column.[5]1. Prepare fresh silver nitrate-impregnated silica gel and protect it from light at all stages.[1] 2. Use a less polar mobile phase. Start with pure hexane and gradually increase the polarity by adding small increments of diethyl ether or ethyl acetate. 3. Reduce the amount of sample loaded. A general guideline is to use a sample-to-adsorbent ratio of 1:100 to 1:200.
Broad or tailing peaks 1. Uneven column packing: The column may have channels or cracks. 2. Sample insolubility: The sample may not be fully dissolved in the loading solvent. 3. Interaction with silanols: Residual acidic silanol (B1196071) groups on the silica surface can interact with the hydroxyl group of this compound.1. Repack the column carefully, ensuring a uniform and compact bed. 2. Ensure the sample is fully dissolved in a minimal amount of a non-polar solvent before loading. 3. While less common for alcohols in non-polar eluents, if tailing persists, consider end-capped silica gel for impregnation.
Silver leaching from the column 1. Use of polar solvents: The mobile phase contains polar protic solvents like methanol or water.[1] 2. High concentration of some polar aprotic solvents: Solvents like acetone (B3395972) can sometimes cause minor leaching.1. Strictly use non-polar solvents like hexanes, diethyl ether, and ethyl acetate.[1] 2. If leaching is a concern for downstream applications, the collected fractions can be passed through a small plug of untreated silica gel to remove any leached silver salts.
Compound degradation 1. Acidity of the silica gel: The silica gel itself can be slightly acidic, which may degrade sensitive compounds. 2. Oxidation: this compound is susceptible to oxidation.[5]1. The silver nitrate impregnation process can sometimes be performed with a neutralized silica gel. 2. Work under an inert atmosphere (e.g., nitrogen or argon) and use solvents that have been degassed.[5] Consider adding an antioxidant like BHT to the crude sample if compatible with the separation.[5]

Quantitative Data

The following table provides an illustrative example of the separation of this compound isomers on a silver nitrate-impregnated TLC plate. The Rf values are hypothetical and intended to demonstrate the expected separation pattern, where the all-trans isomer is the least retained and the all-cis isomer is the most retained. Actual Rf values will vary depending on the exact experimental conditions.

IsomerStructure (Illustrative)Expected Rf Value (Hexane:Diethyl Ether 95:5)
all-trans-HeptaprenolT-T-T-T-T-T-T-OH0.65
mono-cis-HeptaprenolC-T-T-T-T-T-T-OH0.58
di-cis-HeptaprenolC-C-T-T-T-T-T-OH0.50
.........
all-cis-HeptaprenolC-C-C-C-C-C-C-OH< 0.20

Experimental Protocols

Protocol 1: Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w)
  • Dissolution: In a round-bottom flask, dissolve 10 g of silver nitrate in 50 mL of deionized water. Protect the solution from light by wrapping the flask in aluminum foil.

  • Slurry Formation: To the silver nitrate solution, add 90 g of silica gel (60 Å, 230-400 mesh) to form a slurry.

  • Evaporation: Remove the water under reduced pressure using a rotary evaporator. The bath temperature should be kept below 50 °C.

  • Drying: Once the silica gel appears free-flowing, transfer it to a glass dish and dry it in a vacuum oven at 80 °C for at least 4 hours to remove any residual moisture.

  • Storage: Store the dried silver nitrate-impregnated silica gel in a light-proof container in a desiccator.

Protocol 2: Separation of this compound Isomers by Silver Nitrate Column Chromatography
  • Column Packing: Prepare a glass chromatography column with a slurry of the 10% silver nitrate-impregnated silica gel in hexane. Ensure the column is packed evenly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of hexane. Load the sample solution onto the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of diethyl ether (e.g., starting from 1% and slowly increasing to 10%). A shallow gradient is often necessary for good separation of geometric isomers.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Analysis: Analyze the collected fractions by silver nitrate TLC to identify the fractions containing the separated isomers. The all-E isomer is expected to elute before the Z isomers.[5]

  • Pooling and Evaporation: Pool the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Crude this compound Isomer Mixture dissolve Dissolve in minimal non-polar solvent start->dissolve load Load onto AgNO3-Silica Column dissolve->load elute Elute with Hexane/Diethyl Ether Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by AgNO3-TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end Pure this compound Isomer evaporate->end biosynthesis_pathway IPP Isopentenyl Diphosphate (IPP) HepPPS Heptaprenyl Diphosphate Synthase (HepPPS) IPP->HepPPS FPP Farnesyl Diphosphate (FPP) FPP->HepPPS HepPP all-E-Heptaprenyl Diphosphate HepPPS->HepPP Phosphatase Phosphatase HepPP->Phosphatase This compound all-E-Heptaprenol Phosphatase->this compound

References

Preventing degradation of Heptaprenol during extraction and storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and storage of Heptaprenol. Our goal is to help you minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is a polyunsaturated isoprenoid alcohol, making it susceptible to degradation through several mechanisms. The primary causes are:

  • Oxidation: The numerous double bonds in the this compound structure are highly prone to oxidation when exposed to atmospheric oxygen. This process can be accelerated by the presence of light, heat, and certain metal ions.

  • Photo-oxidation: Exposure to UV or visible light can initiate oxidation, leading to the formation of various degradation products.[1]

  • Thermal Degradation: High temperatures can cause the breakdown of the this compound molecule.[2]

  • Acidic or Basic Conditions: Extreme pH conditions can catalyze the degradation of this compound.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can manifest in several ways:

  • Color Change: A noticeable change in the color of the this compound solution, often to a yellowish or brownish hue, can indicate degradation.

  • Precipitation: The formation of insoluble particles or a cloudy appearance in a previously clear solution.

  • Changes in Chromatographic Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main this compound peak is a clear indicator of degradation.[2]

Q3: How can I prevent this compound degradation during extraction?

A3: To minimize degradation during extraction, consider the following preventative measures:

  • Use of Antioxidants: The addition of an antioxidant to the extraction solvent is highly recommended. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.[3] A typical concentration to start with is 0.01% to 0.1% (w/v) in the extraction solvent.

  • Inert Atmosphere: Whenever possible, perform extraction procedures under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light Protection: Protect the sample from light by using amber-colored glassware or by wrapping the extraction vessel with aluminum foil.

  • Temperature Control: Avoid high temperatures during extraction. If a heating step is necessary, use the lowest effective temperature for the shortest possible duration. Evaporation of solvents should be done under reduced pressure at a low temperature.[1]

Q4: What are the optimal storage conditions for this compound?

A4: Proper storage is crucial for maintaining the stability of this compound. The following conditions are recommended:

  • Temperature: For short-term storage, -20°C is suitable. For long-term storage, -80°C is recommended to significantly slow down degradation rates.[1]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1]

  • Container: Use amber glass vials to protect from light.[1]

  • Form: Storing this compound in a non-polar, aprotic solvent in which it is highly soluble can also help to improve its stability.

Troubleshooting Guides

Issue 1: Low yield of this compound after extraction.

Possible Cause Troubleshooting Steps
Degradation during extraction - Add an antioxidant (e.g., 0.05% BHT) to your extraction solvent. - Work under an inert atmosphere (e.g., nitrogen or argon). - Protect your sample from light by using amber glassware or wrapping with foil. - Avoid high temperatures during all extraction steps.
Incomplete extraction - Ensure the plant or bacterial material is finely ground or adequately lysed to maximize surface area for solvent penetration. - Optimize the solvent-to-solid ratio to ensure sufficient solvent volume. - Increase the extraction time or perform multiple extraction cycles.
Improper solvent choice - this compound is a non-polar molecule. Use non-polar solvents like hexane, ethyl acetate, or a mixture of chloroform (B151607) and methanol (B129727) for efficient extraction.[1]

Issue 2: Appearance of extra peaks in the HPLC chromatogram of a stored this compound sample.

Possible Cause Troubleshooting Steps
Degradation during storage - Review your storage conditions. Ensure the sample is stored at -80°C under an inert atmosphere and protected from light. - Prepare fresh aliquots from a properly stored stock solution for each experiment to avoid repeated freeze-thaw cycles.
Contamination - Run a blank injection of your solvent to check for solvent-related peaks. - Ensure all glassware and equipment are thoroughly cleaned.
Formation of oxidative degradation products - The extra peaks are likely oxidative degradation products. To confirm, you can perform a forced degradation study by exposing a small sample to an oxidizing agent (e.g., hydrogen peroxide) and comparing the chromatogram.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale
Temperature Short-term: -20°C Long-term: -80°CReduces the rate of chemical degradation and oxidation.[1]
Atmosphere Under an inert gas (e.g., argon or nitrogen)Displaces oxygen, a key reactant in the oxidation process.[1]
Container Amber glass vial or light-protected containerPrevents photo-oxidation initiated by UV or visible light.[1]
Purity High purity (>95%)Impurities can sometimes act as catalysts for degradation.

Table 2: Comparative Efficacy of Antioxidants for Polyprenol Stabilization (Qualitative)

Antioxidant Efficacy in Preventing Lipid Peroxidation Considerations
Butylated Hydroxytoluene (BHT) HighCommonly used and effective for non-polar compounds.[3]
α-Tocopherol (Vitamin E) HighA natural antioxidant, can be a good alternative to synthetic ones.
Ascorbyl Palmitate Moderate to HighA fat-soluble form of Vitamin C, effective in lipid-based systems.

Quantitative data on the direct comparison of these antioxidants for this compound stability is limited in the literature. A comparative study using a stability-indicating HPLC method is recommended to determine the optimal antioxidant and concentration for your specific application.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacillus subtilis

This protocol is adapted from established methods for lipid extraction from bacteria.

Materials:

  • Bacillus subtilis cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform

  • Methanol

  • 0.1% Butylated Hydroxytoluene (BHT) in methanol

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Cell Harvesting and Washing:

    • Centrifuge the bacterial culture at 6,000 x g for 15 minutes at 4°C to obtain a cell pellet.

    • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

    • Repeat the centrifugation and washing step twice to remove residual media.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • To the washed cell pellet, add a single-phase mixture of chloroform:methanol (containing 0.1% BHT):water in a ratio of 1:2:0.8 (v/v/v).

    • Vortex the mixture vigorously for 2 hours at room temperature to ensure complete cell lysis and lipid extraction.

    • Induce phase separation by adding 1 volume of chloroform and 1 volume of water for every 1 volume of the initial solvent mixture.

    • Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection and Concentration:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

    • Evaporate the chloroform using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Storage of Crude Extract:

    • Immediately flush the vial containing the dried lipid extract with an inert gas and store at -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a reversed-phase HPLC method to separate this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Methanol or Acetonitrile). A typical gradient could be:

    • 0-5 min: 85% B

    • 5-25 min: 85% to 100% B

    • 25-35 min: 100% B

    • 35.1-40 min: 85% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample (from extraction or storage) in the initial mobile phase composition.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The retention time of pure all-E-Heptaprenol should be confirmed with a standard.

Visualizations

Heptaprenol_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Stable) Degradation_Products Degradation Products (e.g., aldehydes, ketones) This compound->Degradation_Products Degradation Oxygen Oxygen Light Light (UV/Visible) Heat High Temperature pH Extreme pH

Caption: Factors leading to the degradation of this compound.

Heptaprenol_Extraction_Workflow Start Start: Bacterial Cell Pellet or Plant Material Extraction Extraction with Solvent + Antioxidant (BHT) Start->Extraction Protection Protection from Light and Heat Extraction->Protection Filtration Filtration Protection->Filtration Evaporation Solvent Evaporation (Low Temperature, Reduced Pressure) Filtration->Evaporation Storage Storage at -80°C under Inert Gas Evaporation->Storage

Caption: Recommended workflow for this compound extraction.

References

Optimizing solvent systems for Heptaprenol extraction from gram-positive bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent systems for Heptaprenol extraction from gram-positive bacteria. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, FAQs, and experimental protocols to address common challenges in the extraction and purification of all-E-Heptaprenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from gram-positive bacteria?

A1: this compound is a type of polyprenol, a long-chain isoprenoid alcohol. In gram-positive bacteria, such as Bacillus subtilis, all-E-heptaprenyl diphosphate (B83284) serves as a crucial precursor for the synthesis of menaquinone-7 (B21479) (Vitamin K2).[1] Its role in bacterial lipid membranes and electron transport chains makes it a compound of interest for various research and development applications.

Q2: What are the fundamental challenges when extracting this compound from gram-positive bacteria?

A2: The primary challenges include:

  • Tough Cell Wall: Gram-positive bacteria possess a thick, highly cross-linked peptidoglycan layer that is difficult to disrupt, making complete cell lysis a critical and often challenging step.[2]

  • Low Concentration: this compound is often present in low concentrations within the bacterial biomass.

  • Co-extraction of Contaminants: Solvent systems can co-extract other lipids and cellular components, necessitating multi-step purification.

  • Chemical Instability: As a polyprenol with multiple double bonds, this compound is susceptible to oxidation, requiring careful handling to prevent degradation.[3]

Q3: What is the basic principle of solvent extraction for a non-polar lipid like this compound?

A3: The principle relies on the differential solubility of molecules. A solvent system, typically a mixture of polar and non-polar solvents like chloroform (B151607) and methanol, is used to disrupt the cell membrane and solubilize lipids.[4] By manipulating the solvent ratios, a biphasic system can be created where non-polar lipids like this compound partition into the non-polar organic phase (e.g., chloroform), separating them from polar molecules like proteins and carbohydrates, which remain in the aqueous phase.[5]

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues encountered during the extraction process.

Issue 1: The final yield of this compound in the crude extract is significantly lower than expected.

  • Potential Cause A: Incomplete Cell Lysis

    • Question: How can I confirm if my cell lysis is incomplete and how do I improve it?

    • Answer: You can monitor cell lysis efficiency by taking a small sample before and after disruption and observing it under a microscope. For tough gram-positive bacteria, a single lysis method may be insufficient. Consider optimizing your current method (e.g., increasing sonication time, using smaller beads for bead milling) or combining methods. Physical methods like using a French press or ultrasonication are common.[3][5] For particularly resistant strains, enzymatic digestion followed by a physical method can be effective.

  • Potential Cause B: Inefficient Solvent Extraction

    • Question: My cell lysis appears complete, but the yield is still low. Could my solvent system be the problem?

    • Answer: Yes, an inefficient solvent system is a common cause of low yield. This compound is non-polar, so the solvent system must effectively solubilize it. A widely used and effective system is a mixture of chloroform and methanol, often in a 2:1 (v/v) ratio.[3][4] Ensure you are using a sufficient volume of solvent relative to your cell mass and allowing adequate extraction time with vigorous agitation to ensure thorough mixing.[3] Adding water to a chloroform/methanol mixture can help trigger cell wall destruction and improve lipid yield.[4]

  • Potential Cause C: Degradation of this compound

    • Question: I'm concerned that my sample is degrading during the extraction process. What steps can I take to prevent this?

    • Answer: this compound is prone to oxidation.[3] To minimize degradation, avoid prolonged exposure to light and high temperatures. Whenever possible, work under an inert atmosphere, such as nitrogen or argon. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to protect the compound.[3]

Issue 2: An emulsion forms between the aqueous and organic layers during liquid-liquid extraction, making phase separation difficult.

  • Question: What causes emulsion formation and how can I break it?

  • Answer: Emulsions are often caused by the presence of high concentrations of surfactant-like molecules (e.g., phospholipids, proteins) in the sample.[6]

    • Prevention: Instead of vigorous shaking, gently swirl or invert the separation funnel to mix the phases. This reduces the agitation that leads to emulsion formation.[6]

    • Troubleshooting:

      • Add Salt: Introduce a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can force the separation of the phases, a technique known as "salting out".[6]

      • Centrifugation: Centrifuging the mixture can help compact the emulsion layer or break the emulsion entirely.[6]

      • Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug.[6]

      • Add a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[6]

Issue 3: The crude extract is highly contaminated with other lipids, such as fatty acids.

  • Question: How can I remove saponifiable lipids from my crude this compound extract?

  • Answer: Saponification is a common and effective method. This process involves hydrolyzing fatty acid esters (like triglycerides and phospholipids) into free fatty acids and glycerol (B35011) by heating them with a base, such as potassium hydroxide (B78521) (KOH) in ethanol.[3] this compound, being an alcohol, is a non-saponifiable lipid and will remain in the extract. After saponification, you can perform another liquid-liquid extraction. The charged fatty acid salts will partition into the aqueous phase, while the neutral this compound is extracted into a non-polar organic solvent like hexane (B92381) or diethyl ether.[3]

Data Presentation

Table 1: Comparison of Common Solvent Systems for Lipid Extraction from Bacteria

Solvent System Ratio (v/v/v) Principle / Application Advantages Disadvantages Citations
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8 initial, then 2:2:1.8 final) Biphasic method for total lipid extraction. Widely used standard. Efficient for a broad range of lipids, well-established. Chloroform is toxic and denser than water, forming the bottom layer. [1][4][5]
Folch Chloroform:Methanol (2:1) Monophasic extraction followed by washing with a salt solution to induce phase separation. High recovery for a broad range of lipids. Requires a washing step, uses a large volume of solvent. [4][7]
Butanol/Methanol (BUME) Butanol:Methanol (various ratios) Single-phase extraction where non-lipids are precipitated. Less toxic than chloroform, reproducible. May have different selectivity compared to chloroform-based methods. [4]

| Hexane/Isopropanol | Hexane:Isopropanol (3:2) | Effective for extracting non-polar lipids. | Good for apolar lipids, less toxic than chloroform. | Less effective for extracting polar and charged lipids. |[7] |

Experimental Protocols & Workflows

Workflow for this compound Extraction and Purification

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification Cultivation Bacterial Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Cell Washing (PBS Buffer) Harvesting->Washing Disruption Cell Disruption (Sonication / French Press) Washing->Disruption Extraction Solvent Extraction (Bligh & Dyer Method) Disruption->Extraction PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep CrudeExtract Collect Organic Phase (Crude Lipid Extract) PhaseSep->CrudeExtract Saponification Saponification (Removes Fatty Acids) CrudeExtract->Saponification Proceed to Purification PurifiedExtract Extraction of Unsaponifiable Lipids Saponification->PurifiedExtract ColumnChrom Silica (B1680970) Gel Column Chromatography PurifiedExtract->ColumnChrom TLC Fraction Analysis (TLC) ColumnChrom->TLC FinalProduct Pure this compound TLC->FinalProduct

Caption: General workflow for this compound extraction and purification.

Protocol 1: this compound Extraction via Modified Bligh & Dyer Method

This protocol is adapted from established methods for total lipid extraction from bacterial sources.[1]

  • Cell Preparation:

    • Harvest bacterial cells from the culture medium by centrifugation.

    • Wash the resulting cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual media. Repeat the wash step twice.[1]

  • Lysis and Single-Phase Extraction:

    • To the washed cell pellet, add a single-phase mixture of chloroform:methanol:water in a ratio of 1:2:0.8 (v/v/v).

    • Agitate the mixture vigorously (e.g., using a vortex mixer or shaker) for at least 2 hours at room temperature to ensure complete cell lysis and lipid extraction.[1]

  • Phase Separation:

    • Induce phase separation by adding 1 volume of chloroform and 1 volume of water for every 1 volume of the initial solvent mixture used. The final ratio will be approximately 2:2:1.8 (chloroform:methanol:water).[8]

    • Mix thoroughly by inversion and then centrifuge to achieve a clear separation of the two phases.

  • Collection of Lipid Extract:

    • Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass pipette.[8]

    • To maximize yield, perform a second extraction on the remaining aqueous phase and cell debris by adding a fresh volume of chloroform, mixing, centrifuging, and collecting the lower phase again.

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.[5]

Troubleshooting Workflow for Low this compound Yield

G Start Low this compound Yield CheckLysis Check Cell Lysis (Microscopy) Start->CheckLysis LysisOK Lysis is Complete CheckLysis->LysisOK Yes LysisBad Lysis is Incomplete CheckLysis->LysisBad No CheckSolvent Evaluate Solvent System LysisOK->CheckSolvent OptimizeLysis Optimize Disruption Method: - Increase intensity/duration - Combine methods - Add enzymatic step LysisBad->OptimizeLysis OptimizeLysis->CheckLysis Re-evaluate SolventOK System is Appropriate (e.g., Chloroform:Methanol) CheckSolvent->SolventOK Yes SolventBad System is Inefficient CheckSolvent->SolventBad No CheckDegradation Consider Degradation SolventOK->CheckDegradation OptimizeSolvent Optimize Extraction: - Check solvent:biomass ratio - Increase extraction time - Ensure vigorous agitation SolventBad->OptimizeSolvent OptimizeSolvent->CheckSolvent Re-evaluate DegradationAction Implement Protective Measures: - Add antioxidant (BHT) - Use inert atmosphere (N2) - Avoid heat and light CheckDegradation->DegradationAction End Yield Improved DegradationAction->End

Caption: A logical guide to troubleshooting low this compound yield.

Protocol 2: Purification by Column Chromatography

This protocol is for the initial purification of the crude or unsaponifiable lipid extract.[1][3]

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack evenly. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the dried crude lipid extract in a minimal amount of the non-polar solvent (hexane).

    • Carefully load the dissolved sample onto the top of the prepared silica gel column.[1]

  • Elution:

    • Begin eluting the column with 100% hexane to wash out highly non-polar lipids.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (B1210297) or diethyl ether, in a stepwise gradient (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).[1]

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions.

    • Analyze the composition of each fraction using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a silica gel TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v).[1]

    • Visualize the spots using an appropriate stain (e.g., iodine vapor or phosphomolybdic acid).

    • Combine the fractions that contain the purified this compound.

    • Evaporate the solvent to obtain the purified product.

References

Addressing matrix effects in the LC-MS quantification of Heptaprenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) quantification of Heptaprenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the context of this compound analysis, components of biological samples like plasma or serum can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1]

Q2: What are the primary sources of matrix effects in the analysis of this compound from biological samples?

A2: For hydrophobic, long-chain alcohols like this compound, the primary sources of matrix effects in biological matrices such as plasma or serum are phospholipids (B1166683) from cell membranes. These phospholipids are often co-extracted with this compound and can co-elute during chromatographic separation, leading to ion suppression. Other potential sources include salts, proteins, and other endogenous metabolites.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[1]

  • Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a pre-extracted blank matrix sample to the response of this compound in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[1]

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects for this compound quantification?

A4: A stable isotope-labeled internal standard, such as deuterated or ¹³C-labeled this compound, is the gold standard for correcting matrix effects.[2][3] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by ion suppression or enhancement can be effectively normalized, leading to more accurate and precise quantification.[3]

Q5: Are there alternatives if a stable isotope-labeled internal standard for this compound is not available?

A5: Yes. When a SIL-IS is unavailable, a structural analog can be used as an internal standard. For this compound, a suitable structural analog could be another long-chain polyprenol that is not endogenously present in the sample, such as Coenzyme Q9 or Geranylgeraniol. While not as ideal as a SIL-IS, a carefully chosen structural analog that co-elutes and behaves similarly during extraction and ionization can still provide a good degree of correction for matrix effects.[2]

Troubleshooting Guide

Problem 1: Poor peak shape and low signal intensity for this compound.

  • Question: My this compound peak is broad, tailing, or showing low intensity. What could be the cause and how can I fix it?

  • Answer:

    • Inadequate Sample Cleanup: Residual phospholipids and proteins can interfere with chromatography and ionization.

      • Solution: Implement a more rigorous sample preparation method. Consider using solid-phase extraction (SPE) with a hydrophobic sorbent or a targeted phospholipid removal product. Liquid-liquid extraction (LLE) with a non-polar solvent like methyl tert-butyl ether can also be effective.

    • Suboptimal Chromatographic Conditions: Poor separation from matrix components can lead to ion suppression.

      • Solution: Optimize the LC method. Use a C18 or C30 reversed-phase column with a gradient elution that effectively separates this compound from the phospholipid elution zone. Increase the run time to improve resolution.

    • Inefficient Ionization: this compound, being a neutral molecule, may not ionize efficiently.

      • Solution: Consider derivatization to introduce a readily ionizable group. However, this adds complexity to the sample preparation. Alternatively, optimize the ion source parameters (e.g., gas temperatures, spray voltage) and consider using an atmospheric pressure chemical ionization (APCI) source, which can be more suitable for less polar compounds.

Problem 2: High variability in quantitative results between replicate injections.

  • Question: I'm observing a high coefficient of variation (%CV) in my quality control samples. What is the likely cause?

  • Answer:

    • Inconsistent Matrix Effects: This is a primary cause of variability.

      • Solution: The most effective solution is to use a stable isotope-labeled internal standard. If unavailable, a co-eluting structural analog internal standard is the next best option. Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction recovery as well.

    • Sample Preparation Inconsistency: Variability in extraction efficiency will lead to inconsistent results.

      • Solution: Automate the sample preparation process if possible. If performing manually, ensure precise and consistent execution of each step, particularly pipetting and evaporation.

    • Carryover: Residual this compound from a high concentration sample injecting into a subsequent low concentration sample.

      • Solution: Optimize the needle wash on the autosampler. Include blank injections after high concentration samples to assess and mitigate carryover.

Data Presentation

Table 1: Illustrative Example of LC-MS/MS Parameters for this compound Quantification (Adapted from methods for similar long-chain isoprenoids)

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% Formic Acid
Gradient Start at 80% B, increase to 100% B over 10 min, hold for 5 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI) in Positive Mode or APCI
Precursor Ion (m/z) [M+H-H₂O]⁺ or [M+NH₄]⁺ (e.g., 477.4 or 512.5 for C₃₅H₅₈O)
Product Ion (m/z) Dependent on fragmentation (requires experimental determination)
Internal Standard Deuterated this compound (ideal) or a structural analog (e.g., Coenzyme Q9)

Table 2: Example of Matrix Effect and Recovery Data for this compound Quantification

Disclaimer: The following data are for illustrative purposes to demonstrate the assessment of matrix effects and recovery. Actual values will vary depending on the specific matrix and analytical method.

Sample IDAnalyte Response in Neat Solution (A)Analyte Response in Post-Extraction Spiked Matrix (B)Analyte Response in Pre-Extraction Spiked Matrix (C)Matrix Effect (%) [(B/A) * 100]Recovery (%) [(C/B) * 100]
Plasma Lot 11,250,000875,000787,50070.0 (Ion Suppression)90.0
Plasma Lot 21,250,000950,000836,00076.0 (Ion Suppression)88.0
Plasma Lot 31,250,000812,500739,37565.0 (Ion Suppression)91.0

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS with a Structural Analog Internal Standard (Coenzyme Q9)

1. Materials and Reagents

  • This compound analytical standard

  • Coenzyme Q9 (Internal Standard)

  • HPLC-grade Methanol, Acetonitrile, Isopropanol, and Methyl Tert-Butyl Ether (MTBE)

  • Formic Acid (LC-MS grade)

  • Human plasma (K₂EDTA)

2. Standard and Internal Standard Preparation

  • Prepare stock solutions of this compound and Coenzyme Q9 in ethanol (B145695) at 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the this compound stock solution.

  • Prepare a working internal standard solution of Coenzyme Q9 at an appropriate concentration (e.g., 1 µg/mL) in ethanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the Coenzyme Q9 working internal standard solution.

  • Vortex briefly to mix.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase B).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Use the LC-MS/MS parameters outlined in Table 1 (or as optimized for your instrument).

  • Inject the prepared samples.

5. Data Analysis

  • Integrate the peak areas for this compound and the internal standard (Coenzyme Q9).

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Coenzyme Q9) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (500 µL) vortex1->add_mtbe vortex2 Vortex (2 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data_analysis Data Acquisition and Processing lcms->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for the extraction and analysis of this compound from plasma.

troubleshooting_matrix_effects cluster_optimization Optimization Strategies start High Variability or Inaccuracy in Results? check_is Using a Stable Isotope-Labeled or Structural Analog IS? start->check_is no_is Implement an appropriate Internal Standard. check_is->no_is No yes_is Evaluate Sample Preparation and Chromatography check_is->yes_is Yes end Re-evaluate Method Performance no_is->end improve_cleanup Enhance Sample Cleanup (e.g., SPE, Phospholipid Removal) yes_is->improve_cleanup optimize_lc Optimize Chromatographic Separation (e.g., Gradient, Column) improve_cleanup->optimize_lc check_source Optimize MS Ion Source Parameters optimize_lc->check_source check_source->end

Caption: Decision tree for troubleshooting matrix effects in this compound quantification.

menaquinone_biosynthesis shikimate Shikimate Pathway naphthoquinone Naphthoquinone Intermediate shikimate->naphthoquinone mev_mep MEP/DOXP Pathway This compound This compound mev_mep->this compound demethylmenaquinone Demethylmenaquinone-7 naphthoquinone->demethylmenaquinone heptaprenyl_pp Heptaprenyl Diphosphate heptaprenyl_pp->demethylmenaquinone This compound->heptaprenyl_pp menaquinone7 Menaquinone-7 (Vitamin K2) demethylmenaquinone->menaquinone7

Caption: Simplified biosynthetic pathway showing this compound as a precursor to Menaquinone-7.

References

Technical Support Center: Reversed-Phase HPLC Analysis of Heptaprenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Heptaprenol peaks in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guides

Issue: Poor Resolution Between this compound and Impurity Peaks

Poor resolution, where peaks are not well separated, can hinder accurate quantification. The goal is to achieve baseline resolution (Rs > 1.5) between the this compound peak and any adjacent impurity peaks.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The strength and selectivity of the mobile phase are critical for good resolution.

    • Solution: Modify the mobile phase composition. In reversed-phase HPLC, decreasing the organic solvent (e.g., methanol (B129727), acetonitrile) percentage will generally increase retention times and can improve the separation of closely eluting peaks.[1] Experiment with small, incremental changes to the solvent ratio. Consider switching between different organic solvents (e.g., from methanol to acetonitrile) as this can alter the selectivity of the separation.[2][3]

  • Incorrect Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.

    • Solution: Optimize the flow rate. A lower flow rate can sometimes enhance separation, although it will also increase the analysis time.[4]

  • Suboptimal Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Adjust the column temperature. Increasing the temperature can improve peak shape and sometimes resolution, but it can also decrease retention time.[5] Conversely, lowering the temperature may increase retention and improve resolution for some compounds.[5] It is crucial to maintain a consistent temperature for reproducible results.

  • Inadequate Column Efficiency: An inefficient column will produce broad peaks, leading to poor resolution.

    • Solution: Ensure the column is performing optimally. Use a column with a smaller particle size or a longer column to increase the number of theoretical plates (N), which improves efficiency.[6] Also, check for column contamination or degradation, which can lead to peak broadening.[7]

Issue: this compound Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum. This can be caused by various factors, including interactions between the analyte and the stationary phase or issues with the HPLC system.

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.

    • Solution: Use an end-capped column or a column with a polar-embedded phase to minimize these interactions.[8] Adjusting the mobile phase pH can also help by suppressing the ionization of silanol groups (lower pH) or the analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Strongly retained compounds from previous injections can elute slowly, causing tailing on subsequent peaks.

    • Solution: Flush the column with a strong solvent to remove contaminants.[9]

  • Extra-column Volume: Excessive volume in the tubing and connections between the injector and the detector can cause peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.[8]

Issue: this compound Peak Fronting

Peak fronting is the inverse of tailing, with the peak being asymmetrical and sloping at the front.

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.[9]

  • Column Overload: Similar to peak tailing, injecting too much sample can also lead to fronting.

    • Solution: Decrease the sample concentration or injection volume.

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.

    • Solution: Increase the column temperature in small increments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to improve the resolution of my this compound peak?

A1: The most powerful parameter for adjusting resolution is the selectivity (α), which is primarily influenced by the mobile phase composition and the stationary phase chemistry.[1] Modifying the organic solvent ratio or changing the type of organic solvent (e.g., methanol vs. acetonitrile) can have a significant impact on the separation of this compound from its impurities.[2][3]

Q2: How does the choice of organic solvent (methanol vs. acetonitrile) affect the separation of this compound?

A2: Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC, meaning it will result in shorter retention times for the same mobile phase percentage.[2][8] The two solvents also offer different selectivities due to their distinct chemical properties (acetonitrile is aprotic, while methanol is protic).[3] If you are not achieving adequate separation with one, it is often beneficial to try the other.

Q3: What type of column is best suited for this compound analysis?

A3: A C18 reversed-phase column is commonly used for the analysis of non-polar compounds like this compound.[10] For separating geometric isomers, a normal-phase column may be more effective.[11] The choice of column dimensions (length and internal diameter) and particle size will also impact efficiency and resolution.

Q4: My baseline is noisy. How can I improve it?

A4: A noisy baseline can be caused by several factors, including an old detector lamp, contaminated mobile phase, or leaks in the system. Ensure your mobile phase is prepared with high-purity solvents and is properly degassed. Check all fittings for leaks. If the problem persists, the detector lamp may need to be replaced.

Q5: How can I confirm the identity of the this compound peak?

A5: The most reliable way to confirm the identity of your peak is to inject a certified reference standard of this compound under the same chromatographic conditions and compare the retention times. For further confirmation, you can collect the fraction corresponding to the peak and analyze it using a mass spectrometer (MS).

Data Presentation

The following tables illustrate the quantitative effects of key HPLC parameters on the resolution of this compound from a closely eluting impurity.

Table 1: Effect of Mobile Phase Composition on Resolution

Methanol (%)Water (%)Retention Time (tR) of this compound (min)Resolution (Rs)
9558.21.2
901012.51.8
851518.92.3

Table 2: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time (tR) of this compound (min)Resolution (Rs)
3013.11.6
3512.51.8
4011.81.7

Table 3: Effect of Flow Rate on Resolution

Flow Rate (mL/min)Retention Time (tR) of this compound (min)Resolution (Rs)
1.210.41.7
1.012.51.8
0.815.61.9

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for this compound Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Methanol/Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Method for Improving Resolution of Co-eluting Peaks

If the standard method provides insufficient resolution, the following gradient elution method can be employed:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-5 min: 85% B

    • 5-20 min: 85% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 85% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Visualizations

TroubleshootingWorkflow Start Poor Peak Resolution (Rs < 1.5) CheckMobilePhase Step 1: Adjust Mobile Phase Decrease % Organic Solvent Start->CheckMobilePhase ResolutionImproved1 Resolution Improved? (Rs >= 1.5) CheckMobilePhase->ResolutionImproved1 CheckFlowRate Step 2: Optimize Flow Rate Decrease Flow Rate ResolutionImproved1->CheckFlowRate No End Resolution Optimized ResolutionImproved1->End Yes ResolutionImproved2 Resolution Improved? CheckFlowRate->ResolutionImproved2 CheckTemperature Step 3: Adjust Temperature Increase/Decrease Temperature ResolutionImproved2->CheckTemperature No ResolutionImproved2->End Yes ResolutionImproved3 Resolution Improved? CheckTemperature->ResolutionImproved3 CheckColumn Step 4: Evaluate Column Consider smaller particles or longer column ResolutionImproved3->CheckColumn No ResolutionImproved3->End Yes CheckColumn->End

Caption: Troubleshooting workflow for improving peak resolution.

PeakTailingTroubleshooting Start Peak Tailing Observed CheckSecondaryInteractions Cause 1: Secondary Interactions Use end-capped column or adjust pH Start->CheckSecondaryInteractions CheckColumnOverload Cause 2: Column Overload Reduce sample concentration/injection volume Start->CheckColumnOverload CheckContamination Cause 3: Column Contamination Flush column with strong solvent Start->CheckContamination CheckExtraColumnVolume Cause 4: Extra-Column Volume Use shorter, narrower tubing Start->CheckExtraColumnVolume End Peak Shape Improved CheckSecondaryInteractions->End CheckColumnOverload->End CheckContamination->End CheckExtraColumnVolume->End

Caption: Common causes and solutions for peak tailing.

References

Troubleshooting poor signal intensity in NMR analysis of Heptaprenol.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity in the NMR analysis of Heptaprenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor signal intensity in the NMR spectrum of my this compound sample?

A1: Poor signal intensity in the NMR analysis of this compound can originate from three main areas: sample preparation, NMR acquisition parameters, and the instrument itself.[1] Key issues include low sample concentration, improper magnetic field shimming leading to broad signals, incorrect acquisition parameters like an insufficient number of scans, and the presence of paramagnetic impurities which can cause line broadening and signal attenuation.[1] For long-chain isoprenoids like this compound, aggregation or precipitation out of solution can also significantly reduce the concentration of the analyte in the NMR-active region.[1][2][3]

Q2: How does sample concentration affect the signal, and what is the optimal range for this compound?

A2: Signal intensity is directly proportional to the concentration of the analyte in the NMR tube.[4] A sample that is too dilute is one of the most common reasons for a weak signal.[1] For ¹³C NMR of this compound, a concentration of 10-50 mg dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5] For ¹H NMR, a lower concentration may be sufficient, typically in the range of 5-25 mg in 0.6-0.7 mL of solvent.[1]

Q3: What are common sample preparation errors that can lead to a weak signal?

A3: Errors during sample preparation are a primary cause of poor-quality spectra.[4] For this compound, key mistakes include:

  • Incomplete Dissolution: this compound, being a long-chain lipid, must be fully dissolved to create a homogeneous solution.[4][5] Any undissolved material will not contribute to the signal.

  • Presence of Particulate Matter: Suspended solids, dust, or other particulates will disrupt the magnetic field homogeneity, resulting in broad peaks and reduced signal height.[4][6] It is crucial to filter the sample solution directly into a clean, high-quality NMR tube.[6][7]

  • Incorrect Solvent Volume: The sample solution must fill the active detection region of the NMR probe's RF coil. For standard 5 mm tubes, a filling height of 4-5 cm (approximately 0.6-0.7 mL) is required to achieve optimal measurement conditions.[1][6][8]

  • Contaminated Glassware: Using unclean or scratched NMR tubes can introduce impurities and negatively affect the shimming process.[6][7]

Q4: Can the choice of NMR solvent impact the signal intensity for this compound?

A4: Yes, the solvent choice is critical. The solvent must be able to fully dissolve the this compound sample to achieve the necessary concentration.[7] Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for long-chain isoprenoids like this compound.[5] Using a solvent in which the sample has poor solubility will lead to a low effective concentration and a weak signal.[9] Additionally, ensure the deuterated solvent is of high purity and stored properly to avoid absorbing moisture, which can introduce a significant water signal.[8][9]

Q5: How can I optimize NMR acquisition parameters to improve the signal-to-noise ratio (S/N)?

A5: Optimizing acquisition parameters is essential, especially for less sensitive nuclei like ¹³C. To improve the S/N ratio:

  • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[1] For ¹³C NMR of this compound, 1024 to 4096 scans or more may be necessary depending on the concentration.[5]

  • Adjust the Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for ¹³C NMR when using a smaller flip angle (e.g., 30° or 45°) to allow for faster repetition rates.[5]

  • Optimize the Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical for ¹³C experiments.[5]

  • Use a High-Field Spectrometer: Higher field strength instruments (e.g., 400 MHz or higher) provide better signal dispersion and sensitivity.[5]

  • Ensure Proper Probe Tuning: The NMR probe must be correctly tuned and matched for the nucleus being observed to ensure maximum sensitivity.[5]

Q6: Could aggregation of this compound be causing my poor signal?

A6: Yes, aggregation is a potential issue for long-chain, hydrophobic molecules like this compound. When molecules aggregate, they tumble much more slowly in solution, which leads to significant line broadening and a potential loss of signal intensity to the point where peaks may disappear into the baseline.[3] This phenomenon can be concentration-dependent.[3] If you suspect aggregation, you can try acquiring the spectrum at a higher temperature to increase molecular motion or using a different solvent system.[9]

Q7: What types of impurities can interfere with this compound's NMR signal?

A7: Two main types of impurities can be problematic:

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause severe peak broadening and a dramatic reduction in signal intensity.[1][7]

  • Signal-Overlapping Impurities: Signals from common laboratory contaminants like silicone grease, plasticizers from tubing, or residual solvents from purification can overlap with your this compound signals, complicating spectral interpretation.[7][10][11] While these do not typically reduce signal intensity, they can obscure peaks of interest.

Quantitative Data Summary

The following table summarizes recommended starting parameters for NMR analysis of this compound. These may require further optimization based on the specific instrument and sample.

Parameter¹H NMR¹³C NMRNotes
Analyte Concentration 5-25 mg10-50 mgHigher concentration improves S/N, especially for ¹³C.[1][5]
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mLCorresponds to a 4-5 cm filling height in a 5 mm tube.[1][5][6]
Number of Scans (NS) 8 - 641024 - 4096+S/N increases with the square root of the number of scans.[1][5]
Relaxation Delay (D1) 1 - 5 s1 - 2 sA longer delay is needed for quantitative ¹H analysis.[4][5]
Acquisition Time (AQ) 2 - 4 s1 - 2 sDetermines the digital resolution of the spectrum.[4][5]
Pulse Angle 30° or 90°30° - 45°A smaller flip angle allows for a shorter relaxation delay.[5]

Experimental Protocols

Detailed Protocol for Sample Preparation
  • Weigh Sample: Accurately weigh 10-50 mg of high-purity this compound into a clean, dry vial.[5]

  • Select Solvent: Choose deuterated chloroform (CDCl₃) or another appropriate solvent in which this compound is highly soluble.[5]

  • Add Solvent: Using a calibrated pipette, add 0.6-0.7 mL of the deuterated solvent to the vial.[4][5]

  • Dissolve Sample: Gently vortex or sonicate the vial to ensure the this compound is completely dissolved. A clear, homogeneous solution should be obtained.[4]

  • Filter Sample: To remove any particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube. A pipette with a small plug of glass wool or Kimwipe can be used for this purpose.[4][6][7]

  • Check Volume: Ensure the final solvent height in the NMR tube is between 4 and 5 cm.[1][6]

  • Cap and Clean: Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer's spinner turbine.[4]

Standard ¹³C NMR Data Acquisition Protocol
  • Insert Sample: Place the NMR tube into the spinner and use the depth gauge to ensure correct positioning within the probe.[4]

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform an automated or manual shimming routine to optimize the magnetic field homogeneity. A sharp and symmetrical lock signal is critical for obtaining sharp spectral lines.[4][5]

  • Tune and Match Probe: Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity and efficient power transfer.[5]

  • Set Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).[5]

    • Spectral Width (SW): Set a range appropriate for carbons, typically 0-200 ppm, to ensure all signals are captured.[5]

    • Number of Scans (NS): Set to a minimum of 1024 scans for a moderately concentrated sample; increase as needed.[5]

    • Relaxation Delay (D1): Set to 1-2 seconds.[5]

    • Pulse Width (P1): Use a calibrated 30° or 45° pulse value.[5]

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, apply an exponential window function with a line broadening factor of 1-2 Hz to improve the S/N ratio. Perform Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.[5]

Visualizations

TroubleshootingWorkflow start Start: Poor Signal Intensity check_sample 1. Check Sample Preparation start->check_sample check_conc Is concentration adequate? (10-50 mg / 0.7 mL for ¹³C) check_sample->check_conc check_dissolved Is sample fully dissolved? No particulates? check_conc->check_dissolved Yes reprepare Action: Re-prepare sample. Increase concentration, filter. check_conc->reprepare No check_volume Is solvent volume correct? (4-5 cm height) check_dissolved->check_volume Yes check_dissolved->reprepare No check_spectrometer 2. Check Spectrometer Settings check_volume->check_spectrometer Yes check_volume->reprepare No check_shim Is shimming optimized? (Check lock signal) check_spectrometer->check_shim check_tune Is probe tuned and matched? check_shim->check_tune Yes rescan Action: Re-acquire data. Increase scans, adjust D1. check_shim->rescan No, Re-shim check_params Are acquisition params optimal? check_tune->check_params Yes check_tune->rescan No, Re-tune check_processing 3. Check Data Processing check_params->check_processing Yes check_params->rescan No check_lb Is line broadening (LB) applied correctly? check_processing->check_lb reprocess Action: Re-process FID. check_lb->reprocess No end_ok Problem Solved check_lb->end_ok Yes reprepare->end_ok rescan->end_ok reprocess->end_ok

Caption: Troubleshooting workflow for poor NMR signal intensity.

SN_Factors sn Signal-to-Noise (S/N) Ratio conc Analyte Concentration conc->sn Increases scans Number of Scans (√NS) scans->sn Increases field Magnetic Field Strength (B₀) field->sn Increases shimming Magnetic Field Homogeneity (Shimming) shimming->sn Improves (sharper lines) probe Probe Tuning & Matching probe->sn Improves (sensitivity) temp Sample Temperature temp->sn Can Affect (aggregation)

Caption: Key factors influencing the Signal-to-Noise (S/N) ratio.

References

Strategies to increase the efficiency of enzymatic Heptaprenol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of enzymatic Heptaprenol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation, providing potential causes and actionable solutions.

Issue IDQuestionPotential CausesRecommended Actions
HP-T01 Low or No this compound Yield 1. Inactive Heptaprenyl Diphosphate (B83284) Synthase (HepPPS): The primary enzyme may be denatured, degraded, or incorrectly folded. 2. Insufficient Precursor Supply: Limited availability of Isopentenyl diphosphate (IPP) and Farnesyl diphosphate (FPP). 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition for the enzyme. 4. Presence of Inhibitors: Contaminants in reagents or feedback inhibition from accumulated products or intermediates.1. Verify Enzyme Integrity: Run an SDS-PAGE to check for protein degradation. Perform an enzyme activity assay (see Experimental Protocols). Consider producing fresh enzyme. 2. Analyze Precursor Levels: Quantify intracellular IPP and FPP concentrations using LC-MS/MS (see Experimental Protocols). Engineer upstream pathways (e.g., MEP or MVA) to boost precursor supply. 3. Optimize Reaction Conditions: Systematically vary pH (e.g., 7.0-8.5) and temperature (e.g., 25-37°C) to find the enzyme's optimal operating parameters.[1] Ensure essential cofactors like MgCl₂ are present at optimal concentrations. 4. Identify and Remove Inhibitors: Use high-purity reagents. If feedback inhibition is suspected, consider in situ product removal strategies, such as a two-phase fermentation system with an organic solvent overlay.[2]
HP-T02 Accumulation of Upstream Intermediates (e.g., HMBPP, MECPP) 1. Bottleneck in the MEP Pathway: Low expression or activity of downstream enzymes like IspG or IspH.[3] 2. Imbalanced Enzyme Expression: Overexpression of early pathway enzymes without corresponding upregulation of later enzymes.1. Balance Pathway Enzymes: Co-express or balance the expression levels of IspG and IspH to alleviate the accumulation of toxic intermediates like HMBPP.[3][4] 2. Fine-tune Gene Expression: Use inducible promoters with varying strengths to modulate the expression of each pathway enzyme and achieve a balanced metabolic flux.
HP-T03 Poor Host Cell Growth 1. Toxicity of Intermediates or Product: Accumulation of certain metabolic intermediates (e.g., HMBPP) or the final product can be toxic to the host cells.[3] 2. Metabolic Burden: High-level expression of heterologous pathway genes can divert significant cellular resources, impairing growth.1. Alleviate Toxicity: Implement strategies to reduce the concentration of toxic compounds, such as balanced enzyme expression or in situ product removal.[2][3] 2. Reduce Metabolic Load: Use lower copy number plasmids or integrate the pathway genes into the host chromosome for more stable and moderate expression.[2] Employ weaker or inducible promoters to control the timing and level of protein synthesis.
HP-T04 Inconsistent Results Between Batches 1. Variability in Reagent Quality: Inconsistent purity of substrates, cofactors, or media components. 2. Inoculum and Culture Condition Variations: Differences in seed culture age, density, or minor fluctuations in fermentation parameters.1. Standardize Reagents: Use reagents from the same lot for a series of experiments. Qualify new batches of critical reagents before use. 2. Standardize Culture Practices: Implement a strict protocol for inoculum preparation and ensure precise control over fermentation parameters (pH, temperature, aeration, etc.).

Frequently Asked Questions (FAQs)

Q1: What are the primary substrates for enzymatic this compound synthesis? A1: The enzymatic synthesis of all-trans-heptaprenyl diphosphate, the direct precursor to this compound, is catalyzed by heptaprenyl diphosphate synthase (HepPPS). This enzyme utilizes (2E,6E)-farnesyl diphosphate (FPP) and four molecules of isopentenyl diphosphate (IPP) as substrates.[5][6][7]

Q2: Which metabolic pathways supply the precursors IPP and FPP? A2: IPP and its isomer dimethylallyl diphosphate (DMAPP), which is a precursor to FPP, are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, present in most bacteria and plant plastids.[5]

Q3: How can I increase the supply of IPP and FPP in my microbial host? A3: Metabolic engineering strategies can be employed to enhance the flux towards IPP and FPP. This often involves overexpressing rate-limiting enzymes in the MEP pathway (e.g., DXS, DXR, IspG, IspH) or the MVA pathway.[8][9] It is also crucial to balance the expression of these enzymes to avoid the accumulation of toxic intermediates.[3]

Q4: Can the heptaprenyl diphosphate synthase enzyme itself be improved? A4: Yes, protein engineering techniques can be used to improve the catalytic activity, stability, and substrate specificity of HepPPS.[4][10] Strategies such as directed evolution and rational design, based on the enzyme's crystal structure, can yield improved variants.[10]

Q5: What analytical methods are used to quantify this compound and its precursors? A5: this compound, being a hydrophobic molecule, can be extracted with an organic solvent and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The phosphorylated precursors like IPP and FPP are typically quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) after cell lysis and metabolite extraction.[3]

Quantitative Data on Isoprenoid Production Enhancement

While specific comparative data for this compound is sparse, the following table summarizes yield improvements for various isoprenoids achieved through different metabolic engineering strategies, which can be indicative of potential strategies for this compound.

ProductHost OrganismEngineering StrategyFold Increase in Titer/YieldReference
β-CaroteneEscherichia coliBalanced activation of IspG and IspH1.73[3]
LycopeneEscherichia coliBalanced activation of IspG and IspH1.77[3]
IsoprenolEscherichia coliCRISPRi-mediated downregulation of competing pathways3 - 4.5
LycopeneSaccharomyces cerevisiaeEnhanced activity of IDI through random mutagenesis2.1
Isoprene (B109036)CyanobacteriaFusion of isoprene synthase with a highly expressed protein27

Experimental Protocols

Protocol 1: Heptaprenyl Diphosphate Synthase (HepPPS) Activity Assay

This protocol is a general method for determining the in vitro activity of HepPPS by measuring the incorporation of radiolabeled IPP into a long-chain polyprenyl diphosphate.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • [1-¹⁴C]Isopentenyl diphosphate (IPP)

  • (2E,6E)-Farnesyl diphosphate (FPP)

  • Purified HepPPS enzyme preparation

  • Butanol (water-saturated)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, FPP, and [1-¹⁴C]IPP. A typical mixture might contain 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 10 µM FPP, and 10 µM [1-¹⁴C]IPP.

  • Initiate the Reaction: Add the purified HepPPS enzyme preparation to the reaction mixture to start the reaction. The final volume should be standardized (e.g., 100 µL).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the Reaction: Terminate the reaction by adding an equal volume of butanol saturated with water.

  • Product Extraction: Vortex the mixture vigorously to extract the hydrophobic radiolabeled heptaprenyl diphosphate product into the butanol phase. Centrifuge to separate the phases.

  • Quantification: Transfer a known volume of the butanol (organic) phase to a scintillation vial containing a scintillation cocktail.

  • Measure Radioactivity: Determine the amount of radioactivity using a liquid scintillation counter.

  • Calculate Activity: Calculate the enzyme activity based on the amount of [¹⁴C]IPP incorporated into the butanol-extractable product per unit time per amount of enzyme.

Protocol 2: Quantification of Intracellular Isoprenoid Precursors (IPP & FPP)

This protocol describes a method for extracting and quantifying intracellular IPP and FPP from microbial cultures using LC-MS/MS.

Materials:

  • Microbial cell culture

  • Liquid nitrogen

  • Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)

  • Extraction solvent (e.g., isopropanol/water/100 mM NH₄HCO₃ (1:1), pre-heated to 70°C)

  • Centrifuge

  • Solvent evaporator (e.g., SpeedVac)

  • Resuspension buffer (e.g., methanol/10 mM NH₄OH (7:3), pH 9.5)

  • LC-MS/MS system

Procedure:

  • Rapid Sampling and Quenching: Quickly withdraw a defined volume of cell culture (e.g., 10 mL) and immediately quench the metabolic activity by mixing with a cold quenching solution or by fast filtration and plunging the filter into liquid nitrogen.

  • Cell Lysis and Metabolite Extraction: Resuspend the quenched cells or the filter in the pre-heated extraction solvent. Incubate for 10 minutes at 70°C to lyse the cells and extract the metabolites.

  • Separate Debris: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Solvent Evaporation: Transfer the supernatant to a new tube and dry it completely using a solvent evaporator.

  • Resuspension: Resuspend the dried metabolite pellet in a small, precise volume of resuspension buffer.

  • LC-MS/MS Analysis: Analyze the resuspended sample using a liquid chromatography-mass spectrometry system. Use a suitable chromatography column (e.g., C18) and a mobile phase gradient to separate IPP and FPP.

  • Quantification: Quantify the metabolites by comparing the peak areas to a standard curve generated from pure IPP and FPP standards.

Visualizations

Troubleshooting_Low_Heptaprenol_Yield cluster_enzyme Enzyme Issues cluster_precursor Precursor Supply cluster_conditions Reaction Conditions Start Low or No this compound Yield Enzyme_Check Check HepPPS Activity Start->Enzyme_Check Enzyme_Inactive Enzyme Inactive? Enzyme_Check->Enzyme_Inactive Enzyme_Action Purify New Enzyme / Optimize Storage Enzyme_Inactive->Enzyme_Action Yes Precursor_Check Quantify IPP & FPP Enzyme_Inactive->Precursor_Check No Precursor_Low Precursors Low? Precursor_Check->Precursor_Low Precursor_Action Engineer Upstream Pathway (MEP/MVA) Precursor_Low->Precursor_Action Yes Condition_Check Verify Reaction Conditions (pH, Temp) Precursor_Low->Condition_Check No Condition_Suboptimal Suboptimal? Condition_Check->Condition_Suboptimal Condition_Action Optimize pH, Temperature, Cofactors Condition_Suboptimal->Condition_Action Yes End Re-evaluate / Check for Inhibitors Condition_Suboptimal->End No

Caption: Troubleshooting workflow for low this compound yield.

MEP_Pathway_Regulation cluster_pathway MEP Pathway for IPP/DMAPP Synthesis cluster_regulation Regulation Pyruvate Pyruvate + G3P DXS DXS Pyruvate->DXS DXP DXP DXS->DXP DXR DXR DXP->DXR MEP MEP DXR->MEP IspD IspD MEP->IspD CDP_ME CDP-ME IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP CDP-MEP IspE->CDP_MEP IspF IspF CDP_MEP->IspF MECPP MECPP IspF->MECPP IspG IspG MECPP->IspG HMBPP HMBPP IspG->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP / DMAPP IspH->IPP_DMAPP Feedback Feedback Inhibition IPP_DMAPP->Feedback Feedback->DXS Inhibits

Caption: The MEP pathway for IPP and DMAPP synthesis and its regulation.

Precursor_Quantification_Workflow Start Cell Culture Sampling Quench Metabolic Quenching (Liquid Nitrogen) Start->Quench Extract Metabolite Extraction (Hot Solvent) Quench->Extract Centrifuge Centrifugation (Remove Debris) Extract->Centrifuge Dry Evaporate Supernatant Centrifuge->Dry Resuspend Resuspend in Buffer Dry->Resuspend Analyze LC-MS/MS Analysis Resuspend->Analyze Quantify Quantification (vs. Standard Curve) Analyze->Quantify

Caption: Experimental workflow for quantifying isoprenoid precursors.

References

Overcoming issues with catalyst poisoning in the hydrogenation step of synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome issues related to catalyst poisoning during the hydrogenation step of chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my hydrogenation reaction?

A1: The primary indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate, or the reaction stalling completely.[1]

  • A noticeable reduction in product yield and selectivity.[1]

  • The need for harsher reaction conditions, such as higher temperature or pressure, to achieve the desired conversion.[1]

  • A change in the physical appearance of the catalyst, for instance, a color change.[1]

  • An increase in pressure drop across the catalyst bed in flow reactors.[2]

Q2: What are the typical sources of catalyst poisons in hydrogenation synthesis?

A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction apparatus itself.[1] Common poisons include:

  • Sulfur compounds: Hydrogen sulfide (B99878) (H₂S), thiols, and thiophenes are potent poisons for many metal catalysts like palladium, platinum, and nickel.[1][3]

  • Nitrogen compounds: Amines, amides, and other nitrogen-containing functional groups can act as inhibitors.[1]

  • Heavy metals: Traces of lead, mercury, and arsenic can irreversibly poison the catalyst.[1][3][4]

  • Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb onto the active sites of the catalyst.[1][4]

  • Halides: Both organic and inorganic halides have the potential to deactivate catalysts.[1]

  • Water: In some reactions, water can act as a poison by promoting side reactions or altering the catalyst support.[1][5]

Q3: How can I identify the specific poison affecting my catalyst?

A3: Identifying the specific poison is a critical step for effective troubleshooting. A combination of analytical techniques can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used to detect trace metal impurities.[1][2]

  • X-ray Photoelectron Spectroscopy (XPS): XPS helps in analyzing the elemental composition and chemical state of the catalyst's surface.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile organic poisons in the feedstock or solvent.[1][4]

  • Temperature-Programmed Desorption (TPD): TPD is used to study the desorption of adsorbed species from the catalyst surface.[1]

Q4: What is the difference between a reversible and an irreversible poison?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst:

  • Reversible poisoning: The poison weakly adsorbs to the active sites of the catalyst. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure.[1]

  • Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites.[1] This type of poisoning is often permanent, and the catalyst may need to be replaced.[1]

Q5: Can a poisoned catalyst be regenerated?

A5: In many instances, poisoned catalysts can be regenerated to restore their activity.[1] The appropriate regeneration method depends on the nature of the poison and the catalyst.[1] Common methods include:

  • Thermal Treatment: This involves heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.[1][6]

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.[1]

  • Solvent Extraction: Employing a suitable solvent to extract the poisoning species.[1]

Troubleshooting Guide

Issue: Sudden Drop in Reaction Rate

A sudden and significant drop in the reaction rate is a classic symptom of catalyst poisoning.

Troubleshooting Workflow for Catalyst Deactivation

Troubleshooting Workflow for Catalyst Deactivation cluster_observe Observation cluster_diagnose Diagnosis cluster_identify Identification cluster_action Action A Decreased Reaction Rate / Yield B Analyze Reactants & Solvents (GC-MS, ICP-MS) A->B C Analyze Catalyst Surface (XPS, TPD) A->C D Poison Identified? B->D C->D E Reversible? D->E Yes I Review Process for Other Issues (e.g., Coking) D->I No F Regenerate Catalyst E->F Yes G Replace Catalyst E->G No H Purify Feedstock / Improve System Hygiene F->H G->H

Caption: Troubleshooting Workflow for Catalyst Deactivation.

Data Presentation: Quantitative Effects of Poisons

The impact of poisons on catalyst activity can be quantified. The following tables summarize the effects of common poisons on various hydrogenation catalysts.

Table 1: Effect of Sulfur Compounds on Pd/C Catalyst Activity

Poison Concentration (ppm)CatalystSubstrateRelative Activity (%)
0 (Control)5% Pd/CNitrobenzene100
15% Pd/CNitrobenzene45
55% Pd/CNitrobenzene10
105% Pd/CNitrobenzene<1

Table 2: Effect of Heavy Metals on PtO₂ Catalyst Activity

Poison Concentration (ppm)CatalystSubstrateRelative Activity (%)
0 (Control)PtO₂Toluene100
0.5 (as Pb)PtO₂Toluene20
1 (as Pb)PtO₂Toluene5
0.1 (as Hg)PtO₂Toluene<1

Experimental Protocols

Protocol 1: Standard Hydrogenation Procedure

This protocol outlines a general procedure for a batch hydrogenation reaction.

  • System Setup: Assemble the reaction apparatus, ensuring all connections are secure. Purge the system with an inert gas to remove air.[1]

  • Catalyst Introduction: Under an inert atmosphere, add the catalyst to the reaction vessel.

  • Reaction Execution: Introduce the solvent and the substrate to be hydrogenated into the reaction vessel.[1]

  • Pressurize the system with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.[1]

  • Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots of the reaction mixture using techniques like GC or HPLC.

  • Work-up: Once the reaction is complete, depressurize the system and purge with an inert gas.[1] The catalyst can then be filtered off.

Protocol 2: Identification of Metal Poisons using ICP-MS

This protocol provides a general guideline for detecting trace metal contaminants on a catalyst.[1]

  • Sample Preparation: Accurately weigh a representative sample of the poisoned catalyst.[1]

  • Digestion: Digest the catalyst sample in a suitable acid mixture (e.g., aqua regia) using a microwave digester to bring the metals into solution.

  • Analysis: Dilute the digested sample to a known volume and analyze it using an ICP-MS instrument. The instrument will atomize and ionize the sample in a high-temperature plasma.[1] The mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio.

Protocol 3: Catalyst Regeneration by Thermal Treatment

This protocol describes a general procedure for regenerating a catalyst via thermal treatment.

  • Catalyst Loading: Load the deactivated catalyst into a tube furnace or a suitable reactor.[1]

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.[1]

  • Heating Program: Heat the catalyst under a continuous flow of inert gas to a specific temperature. The temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst. For example, a mild regeneration for some carbon-supported catalysts involves oxidation in air at 200°C followed by reduction in H₂ at 180°C.[1]

  • Cooling: After the thermal treatment, cool the catalyst down to room temperature under the inert gas flow.

  • Passivation (if necessary): For pyrophoric catalysts, it may be necessary to passivate the surface before exposure to air. This is typically done by introducing a small, controlled amount of oxygen into the inert gas stream.[1]

Visualizations

Mechanism of Catalyst Poisoning

Mechanism of Catalyst Poisoning cluster_process Catalytic Cycle cluster_poisoning Poisoning Event A Active Catalyst Site B Reactant Adsorption A->B Normal Reaction X Poisoned (Blocked) Site C Surface Reaction B->C Normal Reaction D Product Desorption C->D Normal Reaction D->A Normal Reaction P Poison Molecule P->A Strong Adsorption / Chemical Reaction

Caption: Mechanism of Catalyst Poisoning.

Decision Tree for Catalyst Regeneration

Decision Tree for Catalyst Regeneration Start Catalyst Deactivated PoisonType Identify Poison Type Start->PoisonType RegenMethod Select Regeneration Method PoisonType->RegenMethod Reversible Poison (e.g., adsorbed organics) Replace Replace Catalyst PoisonType->Replace Irreversible Poison (e.g., heavy metals) Thermal Thermal Treatment RegenMethod->Thermal Volatile Poisons Chemical Chemical Wash RegenMethod->Chemical Acid/Base Soluble Poisons Solvent Solvent Extraction RegenMethod->Solvent Organo-soluble Poisons CheckActivity Check Activity Thermal->CheckActivity Chemical->CheckActivity Solvent->CheckActivity CheckActivity->Replace Activity Not Restored Reuse Reuse Catalyst CheckActivity->Reuse Activity Restored

Caption: Decision Tree for Catalyst Regeneration.

References

Optimizing cell lysis techniques for maximizing Heptaprenol recovery.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell lysis techniques to maximize the recovery of Heptaprenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for lysing bacterial cells to extract this compound?

A1: Common methods for lysing bacterial cells for this compound extraction can be categorized as mechanical and chemical.[1] Mechanical methods include sonication, bead milling (bead beating), and French press.[2][3] Chemical methods often involve the use of solvents like chloroform (B151607) and methanol (B129727) mixtures, which also aid in the extraction of the lipophilic this compound.[2]

Q2: I am experiencing a low yield of this compound. What are the likely causes?

A2: Low this compound yield can stem from several factors:

  • Incomplete cell lysis: The chosen lysis method may not be effectively disrupting the bacterial cell walls.[2]

  • Inefficient solvent extraction: The solvent system may not be optimal for the non-polar nature of this compound.[2]

  • Degradation of this compound: As a molecule with multiple double bonds, this compound is susceptible to oxidation.[2]

  • Low expression levels: The bacterial strain might not be producing high titers of this compound.[4]

  • Issues with downstream processing: Losses can occur during steps like saponification or chromatography.[2]

Q3: How can I minimize the degradation of this compound during extraction?

A3: To minimize degradation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2] Adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents can also help prevent oxidation.[2] Additionally, avoid prolonged exposure of your samples to high temperatures and light.[2]

Q4: Is sonication a suitable method for lysing cells for this compound recovery?

A4: Sonication is a widely used and effective method for cell lysis.[5] It utilizes high-frequency sound waves to disrupt cell membranes.[6] For efficient lysis, it is important to optimize parameters such as sonication time, power, and sample volume.[7] However, be aware that sonication can generate heat, which may degrade sensitive molecules. Therefore, it is crucial to keep the sample on ice during the procedure.[8]

Q5: When should I consider using a French press for cell lysis?

A5: A French press is a high-pressure disruption method that is very effective for breaking open bacterial cells.[3] It is a good option when you need to process larger sample volumes and want to ensure a high degree of cell lysis. The French press method has been shown to be highly efficient for the release of intracellular proteins from E. coli.[3]

Troubleshooting Guides

Issue 1: Low this compound Yield
Potential CauseTroubleshooting Steps
Incomplete Cell Lysis - Monitor cell disruption under a microscope to confirm lysis. - Optimize the parameters of your current lysis method (e.g., increase sonication time, use smaller beads for bead milling). - Consider switching to a more robust lysis method, such as a French press.[2] - A combination of methods, like enzymatic pre-treatment followed by mechanical lysis, can also improve efficiency.[9]
Inefficient Extraction - Ensure you are using a suitable solvent system for the non-polar this compound, such as a 2:1 (v/v) mixture of chloroform and methanol.[2] - Increase the solvent-to-biomass ratio to ensure complete extraction. - Perform multiple extraction rounds to maximize recovery.
Product Degradation - Work in an oxygen-free environment (e.g., using a nitrogen or argon blanket).[2] - Add an antioxidant like BHT to your solvents.[2] - Keep samples on ice and protected from light throughout the process.[2]
Inaccurate Quantification - Verify the accuracy of your analytical method (e.g., HPLC) by running a standard curve with pure this compound. - Ensure complete removal of interfering compounds from your extract before quantification.
Issue 2: Inconsistent Results
Potential CauseTroubleshooting Steps
Variability in Cell Growth - Standardize your cell culture conditions, including media composition, temperature, and growth phase at the time of harvesting.
Inconsistent Lysis Efficiency - Ensure all parameters of your chosen lysis method are kept constant between experiments. - If using sonication, ensure the probe is consistently submerged to the same depth. - For bead milling, use a consistent bead size, material, and agitation speed.
Sample Handling Errors - Be meticulous with pipetting and sample transfers to avoid losses. - Ensure complete drying of the solvent after extraction before resuspending for analysis.

Data Presentation

Table 1: Comparison of Cell Lysis Methods for Recovery of Intracellular Products

The following data is based on the recovery of Coenzyme Q10 from purple non-sulfur bacteria and Benzo(a)pyrene from HT-29 colon cancer cells, and serves as a proxy for this compound recovery due to the lack of specific comparative data.

Lysis MethodTarget MoleculeRecovery Efficiency (%)Notes
Bead Milling Coenzyme Q10HighResulted in the best protein yields.
NaOH-assisted Sonication Coenzyme Q10HighSimilar protein recovery to bead milling with a better amino acid profile.[10]
Sonication (Probe) Coenzyme Q10ModerateMore efficient than thermal treatment but lower than bead milling and NaOH-assisted sonication.[10]
Bead Beating Benzo(a)pyrene94Coupled with detergent treatment, yielded greater recovery compared to other methods.[11]
Homogenization Benzo(a)pyrene85Lower recovery compared to bead beating.[11]
Sonication Benzo(a)pyrene83Lower recovery compared to bead beating and homogenization.[11]

Experimental Protocols

Protocol 1: Cell Lysis by Sonication
  • Harvest bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and centrifuge again.

  • Resuspend the cell pellet in a lysis buffer.

  • Place the sample in an ice bath to prevent overheating.

  • Immerse the tip of the sonicator probe into the cell suspension.

  • Apply pulses of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.

  • Monitor cell lysis by observing the clarity of the suspension or by microscopy.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) to pellet the cell debris.

  • Collect the supernatant containing the this compound for downstream extraction.

Protocol 2: this compound Extraction (Bligh and Dyer Method)
  • To the cell lysate (or washed cell pellet), add a single-phase mixture of chloroform:methanol:water in a 1:2:0.8 (v/v/v) ratio.

  • Agitate the mixture vigorously for at least 2 hours at room temperature to ensure complete extraction of lipids.

  • Induce phase separation by adding 1 volume of chloroform and 1 volume of water for every 1 volume of the initial solvent mixture.

  • Centrifuge the mixture to separate the phases. You will observe an upper aqueous phase, a lower organic phase containing the lipids, and a solid interphase of cell debris.

  • Carefully collect the lower chloroform phase.

  • Evaporate the chloroform using a rotary evaporator or under a stream of nitrogen.

  • The resulting lipid extract containing this compound can be stored under a nitrogen atmosphere at -20°C.

Visualizations

Heptaprenol_Biosynthesis_Pathway This compound Biosynthesis Pathway G3P Glyceraldehyde 3-phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP Isopentenyl diphosphate (B83284) (IPP) MEP_pathway->IPP DMAPP Dimethylallyl diphosphate (DMAPP) MEP_pathway->DMAPP FPP Farnesyl diphosphate (FPP) IPP->FPP HepPP Heptaprenyl diphosphate IPP->HepPP DMAPP->FPP FPP->HepPP + 4 IPP catalyzed by HepPPS HepPPS Heptaprenyl diphosphate synthase (HepS/HepT) This compound This compound HepPP->this compound

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow Experimental Workflow for this compound Recovery cluster_cell_culture Cell Culture & Harvest cluster_lysis Cell Lysis cluster_extraction Extraction cluster_purification_quantification Purification & Quantification Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Extraction Solvent Extraction (e.g., Chloroform:Methanol) Lysis->Extraction Saponification Saponification (optional) Extraction->Saponification Purification Purification (e.g., Column Chromatography) Saponification->Purification Quantification Quantification (HPLC) Purification->Quantification

Caption: General workflow for this compound recovery.

Troubleshooting_Workflow Troubleshooting Low this compound Yield Start Low this compound Yield CheckLysis Is cell lysis complete? Start->CheckLysis OptimizeLysis Optimize lysis method CheckLysis->OptimizeLysis No CheckExtraction Is extraction efficient? CheckLysis->CheckExtraction Yes OptimizeLysis->CheckLysis OptimizeExtraction Optimize solvent system and extraction repeats CheckExtraction->OptimizeExtraction No CheckDegradation Is product degradation occurring? CheckExtraction->CheckDegradation Yes OptimizeExtraction->CheckExtraction ImplementProtection Use antioxidants and inert atmosphere CheckDegradation->ImplementProtection Yes CheckQuantification Is quantification accurate? CheckDegradation->CheckQuantification No ImplementProtection->CheckDegradation ValidateAssay Validate analytical method CheckQuantification->ValidateAssay No Success Improved Yield CheckQuantification->Success Yes ValidateAssay->CheckQuantification

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Refinement of the Bligh and Dyer Method for Heptaprenol-Rich Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Bligh and Dyer method for the extraction and purification of heptaprenol from various samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound using a modified Bligh and Dyer protocol.

Question/Issue Potential Cause(s) Recommended Solution(s) & Refinements
1. Low this compound Yield in Crude Extract - Incomplete cell lysis (for microbial sources).- Inefficient solvent extraction.- Degradation of this compound during extraction.- Low this compound content in the source material.- Cell Lysis Optimization: For bacterial sources, ensure complete cell disruption using methods like sonication or a French press. Monitor lysis efficiency microscopically.- Solvent System & Ratio: The Bligh and Dyer method was originally designed for tissues with high water content. For drier samples, adjusting the initial chloroform (B151607):methanol (B129727):water ratio is crucial. An increase in the sample-to-extraction solvent ratios (e.g., from 1:4 to 1:20 v/v) can improve the extraction of both polar and non-polar lipids.[1][2][3] For non-polar lipids like this compound, a higher proportion of chloroform in the final extraction step is beneficial. A re-extraction of the sample residue with chloroform is recommended for quantitative recovery.[3]- Preventing Degradation: this compound is susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) and add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents. Avoid exposure to high temperatures and light.- Source Verification: Confirm the identity and quality of the source material, as this compound content can vary.
2. Formation of a Stable Emulsion During Phase Separation - High concentration of surfactant-like molecules (e.g., phospholipids, free fatty acids) in the sample.[4]- Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while maintaining sufficient surface area for extraction.[4]- Salting Out: Add brine (a saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4]- Centrifugation: Centrifuging the mixture can help to separate the layers and compact the emulsion.[4]- Filtration: Pass the mixture through a glass wool plug or phase separation filter paper.[4]- Solvent Modification: Adding a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[4]
3. Co-extraction of Impurities with this compound - Presence of other lipids with similar polarity (e.g., sterols).- Incomplete saponification.- Saponification: This step is crucial for removing fatty acid esters. Ensure complete saponification by optimizing the reaction time and alkali concentration. However, prolonged exposure to harsh alkaline conditions can potentially degrade this compound, so finding a balance is key.- Chromatographic Purification: Employ column chromatography for purification. A multi-step approach using silica (B1680970) gel followed by silver nitrate-impregnated silica gel is often effective for separating this compound from other lipids and its geometric isomers.[5][6]
4. Difficulty in Separating this compound Isomers - Use of standard silica gel chromatography, which is ineffective for separating geometric isomers.- Argentation Chromatography: Use silica gel impregnated with silver nitrate (B79036). The silver ions interact with the double bonds of the polyprenols, allowing for the separation of cis and trans isomers.[5][6]
5. Inconsistent Results Between Batches - Variations in sample handling and preparation.- Inconsistent solvent-to-sample ratios.- Standardized Protocol: Strictly adhere to a standardized protocol for all extractions.- Precise Measurements: Ensure accurate measurement of sample weight and solvent volumes. The sample-to-solvent ratio is a critical factor influencing lipid yield.[3]

Data Presentation: Comparison of Lipid Extraction Methods

While specific quantitative data on this compound yield using refined Bligh and Dyer methods are limited in the literature, the following table summarizes the general characteristics and effectiveness of different approaches for total lipid extraction. This can guide the selection of a suitable method for this compound-rich samples.

Extraction Method Solvent System Key Features & Reported Outcomes Suitability for this compound
Classical Bligh & Dyer Chloroform:Methanol:WaterDeveloped for high-water content samples. May underestimate lipid content in samples with >2% lipids.[7][8][9]Moderate; may require optimization for higher lipid content samples.
Folch Method Chloroform:MethanolUses a higher solvent-to-sample ratio (20:1) compared to Bligh & Dyer, often resulting in higher lipid recovery for samples with >2% lipid content.[3][9]High; generally considered a robust method for quantitative lipid extraction.
Modified Bligh & Dyer (with increased solvent ratio) Chloroform:Methanol:WaterIncreasing the solvent-to-sample ratio (e.g., to 1:20 v/v) can enhance lipid yield, making it comparable to the Folch method.[1][2][3]High; addresses the potential for underestimation in the classical method.
Hara & Radin Method n-Hexane:IsopropanolA less toxic alternative to chloroform-based methods.[3]Moderate to High; n-hexane is effective for non-polar lipids like this compound.
Green Solvent Modification 2-MeTHF:Isoamyl alcohol:WaterAims to replace hazardous solvents. The Bligh and Dyer methodology using 2-MeTHF:isoamyl alcohol (2:1 v/v) has shown high lipid extraction from wet microalgae.[10]Promising; further optimization for this compound may be required.

Experimental Protocols

Protocol 1: Refined Bligh and Dyer Extraction for this compound

This protocol is a modified version of the Bligh and Dyer method, optimized for the extraction of this compound from microbial or plant tissues.

Materials:

  • Homogenized sample (e.g., bacterial cell pellet, finely ground plant tissue)

  • Chloroform

  • Methanol

  • Deionized water (or 0.9% NaCl solution to aid phase separation)

  • Butylated hydroxytoluene (BHT)

  • Centrifuge and appropriate tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of the homogenized sample. If the sample is dry, it may need to be rehydrated to approximately 80% water content to match the original Bligh and Dyer conditions, or the solvent ratios adjusted accordingly.

  • Initial Extraction (Monophasic System): To your sample, add a mixture of chloroform and methanol (1:2, v/v) containing a small amount of BHT. A recommended starting sample-to-solvent ratio is 1:10 to 1:20 (w/v).[1][2][3] Vortex or homogenize the mixture for 10-15 minutes at room temperature.

  • Phase Separation (Biphasic System): Add 1 part chloroform and vortex for 1 minute. Then, add 1 part deionized water (or saline solution) and vortex for another minute.[7] The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Centrifugation: Centrifuge the mixture at a moderate speed (e.g., 1000-2000 x g) for 10 minutes to facilitate phase separation. You should observe a lower chloroform phase containing the lipids, an upper aqueous phase, and a solid pellet of precipitated material at the interface.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase using a Pasteur pipette or by decanting.

  • Re-extraction: To ensure quantitative recovery of this compound, re-extract the aqueous phase and the solid pellet with an additional volume of chloroform. Vortex, centrifuge, and collect the lower chloroform phase.

  • Combine and Evaporate: Combine all the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the dried lipid extract under an inert atmosphere (e.g., nitrogen) at -20°C until further purification.

Protocol 2: Saponification of Crude this compound Extract

This step is designed to remove contaminating fatty acid esters.

Materials:

Procedure:

  • Dissolve the dried lipid extract in a solution of 2 M KOH in 86% ethanol.

  • Reflux the mixture at approximately 65°C for 2-4 hours under an inert atmosphere. The optimal time may need to be determined empirically to ensure complete saponification without degrading the this compound.

  • After cooling, add an equal volume of water to the mixture.

  • Extract the unsaponifiable lipids (containing this compound) three times with an equal volume of diethyl ether or hexane.

  • Combine the organic extracts and wash with deionized water until the aqueous phase is neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 3: Purification of this compound by Column Chromatography

A. Silica Gel Chromatography (Initial Purification)

  • Column Packing: Prepare a silica gel column in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the unsaponifiable lipid extract in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of a more polar solvent like diethyl ether or ethyl acetate (B1210297) (e.g., a stepwise gradient of 2%, 5%, 10%, 20% diethyl ether in hexane).

  • Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC).

B. Silver Nitrate Impregnated Silica Gel Chromatography (Isomer Separation)

  • Preparation of AgNO3-Silica Gel: Prepare a slurry of silica gel in a solution of silver nitrate (e.g., 10-20% by weight of silica). The solvent is then evaporated to yield the AgNO3-impregnated silica gel.[11] This material is light-sensitive and should be handled accordingly.[5]

  • Column Packing: Pack a column with the prepared AgNO3-silica gel in hexane.

  • Sample Loading and Elution: Load the this compound-containing fractions from the initial purification step and elute with a low-polarity solvent system, such as a gradient of diethyl ether in hexane. The trans isomers will typically elute before the cis isomers.

  • Fraction Analysis: Analyze the collected fractions by TLC and/or HPLC to identify those containing pure all-E-heptaprenol.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_saponification Saponification cluster_purification Purification sample This compound-Rich Sample lysis Cell Lysis (if applicable) sample->lysis bde Refined Bligh & Dyer Extraction (Chloroform:Methanol:Water) lysis->bde phase_sep Phase Separation bde->phase_sep crude_extract Crude Lipid Extract phase_sep->crude_extract sapon Saponification (KOH/Ethanol) crude_extract->sapon unsap Unsaponifiable Lipids sapon->unsap silica Silica Gel Chromatography unsap->silica ag_silica AgNO3-Silica Gel Chromatography silica->ag_silica pure_hept Pure all-E-Heptaprenol ag_silica->pure_hept

Caption: Workflow for the extraction and purification of all-E-heptaprenol.

troubleshooting_emulsion cluster_prevention Prevention cluster_resolution Resolution emulsion Emulsion Formation During Phase Separation gentle_mix Gentle Mixing/ Swirling emulsion->gentle_mix Prevent with salting_out Add Brine ('Salting Out') emulsion->salting_out Resolve by centrifuge Centrifugation emulsion->centrifuge Resolve by filter Filtration emulsion->filter Resolve by

Caption: Troubleshooting logic for emulsion formation.

References

Validation & Comparative

Comparative analysis of Heptaprenol and dolichol as lipid carriers.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional distinctions of two key polyprenoid lipid carriers.

In the intricate world of cellular biosynthesis, lipid carriers play a pivotal role in the assembly and transport of complex molecules across membranes. Among these, polyprenols and their derivatives are essential for a wide array of glycosylation reactions. This guide provides a detailed comparative analysis of two such lipid carriers: heptaprenol, a key player in bacterial systems, and dolichol, which is fundamental to eukaryotic glycosylation. We will delve into their structural differences, biosynthetic origins, functional roles, and the experimental methodologies used to study them, supported by quantitative data where available.

Structural and Functional Overview

This compound and dolichol are both long-chain polyisoprenoid alcohols, but they differ in their structure, length, and the biological systems in which they primarily function.[1][2]

This compound is a C35 all-trans polyisoprenoid alcohol. In its phosphorylated form, heptaprenyl phosphate (B84403), it serves as a crucial lipid carrier in the biosynthesis of bacterial cell wall components, such as peptidoglycan.[2][3][4] Additionally, its diphosphate (B83284) form, all-E-heptaprenyl diphosphate, is a precursor to the isoprenoid side chains of menaquinone-7 (B21479) (Vitamin K2) in bacteria and ubiquinone-7 in some eukaryotes.[5][6] The all-trans configuration of its isoprene (B109036) units imparts a more linear and rigid structure.[2][6]

Dolichol , on the other hand, is a family of long-chain, predominantly cis-polyisoprenoid alcohols with a characteristic saturated α-isoprene unit.[7][8][9] Dolichols are found in eukaryotes and archaea and are typically longer than bacterial polyprenols, with chain lengths often ranging from C70 to over C100.[1][10] In the form of dolichyl phosphate, it is the essential lipid carrier for the assembly of the oligosaccharide precursor (Glc3Man9GlcNAc2) in N-linked protein glycosylation, a critical post-translational modification occurring in the endoplasmic reticulum.[7][10][11][12]

A key structural distinction lies in the saturation of the α-isoprene unit (the one bearing the hydroxyl group). In dolichols, this unit is saturated, whereas in polyprenols like this compound, it remains unsaturated.[1][7] This seemingly minor difference has significant implications for their biological roles and the enzymes that recognize them.

Biosynthesis Pathways

Both this compound and dolichol originate from the isoprenoid biosynthesis pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5][13]

The biosynthesis of all-E-heptaprenyl diphosphate is catalyzed by the enzyme heptaprenyl diphosphate synthase (HepPS). This enzyme facilitates the sequential condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP).[5][9][14]

Dolichol biosynthesis also starts with FPP and involves the addition of multiple IPP units by a cis-prenyltransferase.[13][15] A key differentiating step is the subsequent reduction of the α-isoprene unit of the resulting polyprenol to form dolichol, a reaction catalyzed by the enzyme SRD5A3 (steroid 5-alpha-reductase 3).[3][16] The final phosphorylation to dolichyl phosphate is carried out by a dolichol kinase.[17][18]

cluster_0 Isoprenoid Precursor Synthesis cluster_1 This compound Pathway cluster_2 Dolichol Pathway IPP Isopentenyl diphosphate (IPP) FPP Farnesyl diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl diphosphate (DMAPP) DMAPP->FPP HepPS Heptaprenyl diphosphate synthase HepPP all-trans-Heptaprenyl diphosphate FPP:e->HepPP:w + 4 IPP cis-PT cis-Prenyltransferase Polyprenol-PP Polyprenyl diphosphate FPP:e->Polyprenol-PP:w + n IPP This compound-P Heptaprenyl phosphate HepPP->this compound-P Menaquinone/Ubiquinone Menaquinone-7 / Ubiquinone-7 HepPP->Menaquinone/Ubiquinone Peptidoglycan Peptidoglycan Synthesis This compound-P->Peptidoglycan SRD5A3 SRD5A3 (reductase) Dolichol Dolichol Polyprenol-PP->Dolichol Dol-K Dolichol Kinase Dolichol-P Dolichyl phosphate Dolichol->Dolichol-P N-Glycosylation N-Linked Glycosylation Dolichol-P->N-Glycosylation

Caption: Simplified biosynthetic pathways of this compound and Dolichol.

Comparative Performance as Lipid Carriers

Direct quantitative comparisons of the performance of this compound and dolichol as lipid carriers in the same biological system are scarce due to their distinct roles in prokaryotes and eukaryotes. However, some studies provide insights into their relative effectiveness.

In vitro studies have indicated that while mammalian glycosyltransferases can utilize sugar-linked polyprenol phosphates (like heptaprenyl phosphate), these are less effective substrates compared to dolichyl phosphate-linked sugars.[16] This suggests that the α-saturated isoprene unit of dolichol is a crucial feature for optimal recognition and processing by the eukaryotic glycosylation machinery.

The table below summarizes the key characteristics and roles of their phosphorylated forms.

FeatureHeptaprenyl PhosphateDolichyl Phosphate
Organism Primarily BacteriaEukaryotes, Archaea
Chain Length (Carbons) C35C70 - C100+
α-Isoprene Unit UnsaturatedSaturated
Isoprene Configuration All-transPredominantly cis
Primary Role Carrier in peptidoglycan synthesisCarrier in N-linked glycosylation
Other Roles Precursor to menaquinone-7 side chainCarrier for O- and C-mannosylation, GPI-anchor synthesis

Experimental Protocols

The study of this compound and dolichol involves a range of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Quantification of Dolichyl Phosphates by HPLC and Mass Spectrometry

This protocol is adapted for the analysis of dolichyl phosphates from cell cultures.[5][19][20][21]

1. Alkaline Hydrolysis and Lipid Extraction: a. Collect approximately 1 x 10^6 cells by trypsinization and wash with phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a suitable buffer and homogenize. c. Perform alkaline hydrolysis to cleave ester-linked lipids, enriching the sample for polyprenols and dolichols. d. Extract the lipids using a chloroform/methanol/water solvent system.

2. Derivatization (for fluorescence detection): a. Convert the non-fluorescent dolichyl phosphates into fluorescent derivatives. This is a multi-step process that enhances detection sensitivity.

3. HPLC Separation: a. Use a reverse-phase C18 column for separation.[5] b. Mobile Phase A: Acetonitrile:water (6:4, v/v) with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid. c. Mobile Phase B: Isopropyl alcohol:acetonitrile (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid. d. Run a gradient from 40% B to 90% B over approximately 30 minutes to elute the different dolichyl phosphate species.[20]

4. Detection and Quantification: a. For fluorescently labeled dolichyl phosphates, use a fluorescence detector. b. For unlabeled samples, couple the HPLC to a high-resolution mass spectrometer (LC-MS) operating in negative ion mode for dolichyl phosphate or positive ion mode after methylation for enhanced sensitivity.[5] c. Quantify by comparing the peak areas to those of known amounts of an internal standard (e.g., a polyprenol phosphate of a different chain length).

start Cell Sample (1x10^6 cells) hydrolysis Alkaline Hydrolysis start->hydrolysis extraction Lipid Extraction (Chloroform/Methanol/Water) hydrolysis->extraction derivatization Fluorescent Derivatization (Optional) extraction->derivatization hplc Reverse-Phase HPLC extraction->hplc Direct Analysis derivatization->hplc detection Detection hplc->detection fluorescence Fluorescence Detector detection->fluorescence ms Mass Spectrometer detection->ms quantification Quantification fluorescence->quantification ms->quantification

Caption: Workflow for Dolichyl Phosphate Quantification.
In Vitro Assay for Dolichol Kinase Activity

This assay measures the CTP-dependent phosphorylation of dolichol.[17][18][22]

1. Enzyme Source Preparation: a. Isolate microsomes or specific cellular membranes (e.g., inner mitochondrial membranes) from tissue homogenates or cell cultures. b. Solubilize the membrane proteins using a suitable detergent.

2. Reaction Mixture: a. Prepare a reaction buffer containing:

  • Tris-HCl buffer (pH 7.4)
  • A divalent cation (e.g., Mg2+, Mn2+, or Ca2+)
  • CTP (phosphoryl donor)
  • Exogenous dolichol (substrate)
  • Radiolabeled CTP (e.g., [γ-32P]CTP) or dolichol (e.g., [3H]dolichol) for detection.

3. Enzymatic Reaction: a. Add the enzyme preparation to the reaction mixture. b. Incubate at 37°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction by adding a quenching solution (e.g., EDTA or by initiating lipid extraction).

4. Product Isolation and Detection: a. Extract the lipids from the reaction mixture. b. Separate the radiolabeled dolichyl phosphate from unreacted substrates using thin-layer chromatography (TLC). c. Visualize the product by autoradiography and quantify using scintillation counting.

Enzymatic Assay for Heptaprenyl Diphosphate Synthase

This assay measures the formation of all-trans-heptaprenyl diphosphate from FPP and IPP.[9][14]

1. Enzyme Source: a. Purify recombinant heptaprenyl diphosphate synthase expressed in a suitable host system (e.g., E. coli).

2. Reaction Mixture: a. Prepare a reaction buffer containing:

  • Buffer (e.g., Tris-HCl, pH 7.5)
  • MgCl2
  • (2E,6E)-farnesyl diphosphate (FPP)
  • Radiolabeled isopentenyl diphosphate ([14C]IPP)

3. Enzymatic Reaction: a. Initiate the reaction by adding the purified enzyme. b. Incubate at 37°C for a specific time. c. Terminate the reaction by adding a stop solution (e.g., concentrated HCl to hydrolyze the diphosphate).

4. Product Analysis: a. Extract the resulting this compound with an organic solvent (e.g., hexane). b. Analyze the radiolabeled product by TLC or HPLC with a radioactivity detector. c. Quantify the amount of product formed to determine enzyme activity.

Conclusion

This compound and dolichol, while both serving as lipid carriers, are highly specialized for their respective biological contexts. The all-trans, unsaturated structure of this compound is suited for its roles in bacterial cell wall synthesis and as a precursor for menaquinone and ubiquinone. In contrast, the long, predominantly cis, α-saturated structure of dolichol is optimized for the complex process of N-linked glycosylation in eukaryotes. The differences in their biosynthesis and the specificity of the enzymes that interact with them underscore the distinct evolutionary paths that have shaped these essential molecules. Understanding these differences is critical for researchers in fields ranging from microbiology and drug development, where bacterial pathways are targeted, to cell biology and the study of congenital disorders of glycosylation, where dolichol metabolism is often implicated. The experimental protocols outlined provide a foundation for the further investigation of these vital lipid carriers.

References

Heptaprenol vs. Solanesol: A Comparative Guide to Quinone Biosynthesis Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of quinone biosynthesis is critical. This guide provides an objective comparison of two key precursors, heptaprenol and solanesol (B192409), detailing their roles in the production of menaquinones and ubiquinones (B1209410), respectively. The following sections present experimental data, detailed methodologies, and visual pathways to facilitate a comprehensive understanding of their distinct functions.

Introduction: Distinct Roles in Quinone Biosynthesis

This compound (C35), a 35-carbon isoprenoid, is the dedicated precursor for the biosynthesis of menaquinone-7 (B21479) (MK-7), a vital electron carrier in the respiratory chain of bacteria. In contrast, solanesol (C45), a 45-carbon isoprenoid, serves as a precursor for a broader range of essential quinones, including plastoquinone (B1678516) in plants and coenzyme Q10 (CoQ10 or ubiquinone) in organisms from bacteria to humans.[1] The fundamental difference in their biological roles stems from the specificities of the enzymes that synthesize them and the subsequent biosynthetic pathways they enter.

Biosynthetic Pathways: A Tale of Two Synthases

The biosynthesis of both this compound and solanesol originates from the isoprenoid pathway, utilizing farnesyl diphosphate (B83284) (FPP) as a common building block. However, the elongation of the isoprenoid chain is catalyzed by distinct enzymes, leading to their different lengths and subsequent metabolic fates. Heptaprenyl diphosphate synthase (HepPS) catalyzes the addition of four isopentenyl diphosphate (IPP) units to FPP to form heptaprenyl diphosphate (HepPP), the direct precursor of this compound. Solanesyl diphosphate synthase (SPS) adds six IPP units to FPP to produce solanesyl diphosphate (SPP), the precursor to solanesol.

Biosynthesis of Heptaprenyl Diphosphate and Solanesyl Diphosphate FPP Farnesyl Diphosphate (FPP) HepPS Heptaprenyl Diphosphate Synthase (HepPS) FPP->HepPS SPS Solanesyl Diphosphate Synthase (SPS) FPP->SPS IPP Isopentenyl Diphosphate (IPP) IPP->HepPS IPP->SPS HepPP Heptaprenyl Diphosphate (HepPP) HepPS->HepPP SPP Solanesyl Diphosphate (SPP) SPS->SPP MK7 Menaquinone-7 (MK-7) HepPP->MK7 Multiple Steps CoQ10 Coenzyme Q10 (CoQ10) SPP->CoQ10 Multiple Steps

Biosynthesis of Heptaprenyl and Solanesyl Diphosphates.

Quantitative Comparison of Precursor Synthase Performance

The efficiency of this compound and solanesol as precursors is intrinsically linked to the kinetic performance of their respective synthases. While direct comparative studies are limited, data from individual enzyme characterizations provide valuable insights.

EnzymeOrganismSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Heptaprenyl Diphosphate Synthase (Coq1)Toxoplasma gondiiFarnesyl Diphosphate (FPP)1.1 ± 0.10.031 ± 0.0012.8 x 104[1][2][3][4]
Geranylgeranyl Diphosphate (GGPP)0.7 ± 0.10.021 ± 0.0013.0 x 104[1][2][3][4]
Solanesyl Diphosphate Synthase (At-SPS)Arabidopsis thalianaFarnesyl Diphosphate (FPP)5.73Not ReportedNot Reported[5]
Geranylgeranyl Diphosphate (GGPP)1.61Not ReportedNot Reported[5]

Note: The kcat value for Arabidopsis thaliana Solanesyl Diphosphate Synthase was not available in the cited literature, preventing a direct comparison of catalytic efficiency. The data for Heptaprenyl Diphosphate Synthase from Toxoplasma gondii indicates a slightly higher efficiency with GGPP as a substrate compared to FPP.

Experimental Protocols

In Vitro Reconstitution of Quinone Biosynthesis

Reconstituting the biosynthetic pathways for menaquinone-7 and coenzyme Q10 in vitro is a powerful tool for studying the individual enzymatic steps and overall pathway dynamics.

Workflow for In Vitro Quinone Biosynthesis:

In Vitro Quinone Biosynthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Enzyme Purify Recombinant Biosynthetic Enzymes Incubate Incubate Enzymes with Precursors and Cofactors Enzyme->Incubate Precursor Synthesize/Purchase This compound/Solanesol and other precursors Precursor->Incubate Extract Extract Quinones with Organic Solvents Incubate->Extract Quantify Quantify Quinone Products using LC-MS/MS Extract->Quantify

Workflow for in vitro quinone biosynthesis.

Protocol for In Vitro Menaquinone-7 Biosynthesis (Conceptual):

  • Enzyme Preparation: Express and purify the necessary enzymes from the menaquinone biosynthesis pathway of a suitable organism, such as Bacillus subtilis. This includes heptaprenyl diphosphate synthase (if starting from FPP and IPP), 1,4-dihydroxy-2-naphthoate (DHNA) polyprenyltransferase (MenA), and demethylmenaquinone (B1232588) methyltransferase (MenG).

  • Reaction Mixture: Prepare a reaction buffer containing the purified enzymes, heptaprenyl diphosphate (or FPP and IPP), DHNA, S-adenosylmethionine (SAM) as a methyl group donor, and necessary cofactors such as Mg2+.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Extraction: Stop the reaction and extract the menaquinones using a solvent system like hexane (B92381)/isopropanol.

  • Quantification: Analyze the extracted lipids by LC-MS/MS to quantify the amount of MK-7 produced.

Protocol for In Vitro Coenzyme Q10 Biosynthesis (Conceptual):

  • Enzyme and Substrate Preparation: Obtain purified enzymes of the CoQ10 biosynthetic pathway, such as solanesyl diphosphate synthase (if starting from FPP and IPP), 4-hydroxybenzoate (B8730719) (4-HB) polyprenyltransferase (COQ2), and subsequent modification enzymes (COQ3-9). Prepare a source of solanesyl diphosphate and 4-hydroxybenzoate.

  • Reaction Setup: Combine the enzymes, substrates, and necessary cofactors (e.g., SAM, Mg2+, O2) in a suitable buffer. For membrane-bound enzymes, reconstitution into liposomes may be necessary.

  • Incubation and Extraction: Incubate the reaction mixture under appropriate conditions. Following incubation, extract the CoQ10 using an organic solvent like hexane.

  • Analysis: Quantify the synthesized CoQ10 using LC-MS/MS.

Quantification of Quinones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of menaquinone-7 and coenzyme Q10 in biological samples.

Sample Preparation for MK-7 and CoQ10 Analysis:

  • Extraction: Extract the quinones from the sample matrix (e.g., bacterial culture, cell lysate, or in vitro reaction mixture) using a suitable organic solvent. A common method involves a liquid-liquid extraction with hexane or a mixture of hexane and isopropanol.

  • Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase, such as methanol (B129727) or ethanol.

LC-MS/MS Parameters:

  • Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate the hydrophobic quinones.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for these nonpolar molecules.

  • Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for MK-7 and CoQ10.

Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the in vivo rates of metabolic pathways. By feeding cells a 13C-labeled substrate (e.g., glucose or glycerol), the incorporation of the heavy isotope into downstream metabolites, including the building blocks of quinones, can be traced.

Experimental Workflow for 13C-MFA of Quinone Biosynthesis:

13C-Metabolic Flux Analysis Workflow Culture 1. Culture Cells with 13C-Labeled Substrate Harvest 2. Harvest Cells and Quench Metabolism Culture->Harvest Hydrolyze 3. Hydrolyze Biomass to Release Monomers (e.g., Amino Acids) Harvest->Hydrolyze Analyze 4. Analyze Labeling Patterns of Monomers by GC-MS or LC-MS/MS Hydrolyze->Analyze Model 5. Computational Modeling to Calculate Fluxes Analyze->Model

Workflow for 13C-Metabolic Flux Analysis.

Protocol for 13C-MFA in Bacillus subtilis (for Menaquinone Biosynthesis):

  • Culturing: Grow B. subtilis in a defined medium with a known concentration of a 13C-labeled carbon source, such as [1,2-13C]-glucose or U-13C-glycerol.

  • Sampling: Harvest cells during the exponential growth phase and rapidly quench metabolic activity.

  • Hydrolysis and Derivatization: Hydrolyze the cell biomass to release proteinogenic amino acids. Derivatize the amino acids to make them volatile for GC-MS analysis.

  • Mass Spectrometry: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.

  • Flux Calculation: Use software like FiatFlux to calculate the metabolic flux ratios, which can then be used in a metabolic model to determine the absolute fluxes through the menaquinone biosynthetic pathway.

Protocol for 13C-MFA in Saccharomyces cerevisiae (for Coenzyme Q Biosynthesis):

  • Culturing: Cultivate S. cerevisiae in a defined medium containing a 13C-labeled carbon source, typically [1-13C]-glucose or a mixture of [1-13C]- and [U-13C]-glucose.

  • Sample Preparation: Harvest and quench the yeast cells. Perform protein hydrolysis and derivatization of the resulting amino acids.

  • Analysis: Analyze the mass isotopomer distributions of the amino acids using GC-MS.

  • Modeling: Employ computational modeling to fit the labeling data to a metabolic network model of S. cerevisiae to quantify the fluxes towards coenzyme Q biosynthesis.[6][7][8]

Conclusion

This compound and solanesol are crucial yet distinct precursors in the biosynthesis of essential quinones. This compound's role is highly specific to the production of menaquinones in bacteria, while solanesol is a more versatile precursor for ubiquinones across a wide range of organisms. The choice of which precursor to study or manipulate depends on the target organism and the specific quinone of interest. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the biosynthesis of these vital molecules, paving the way for advancements in metabolic engineering and drug development.

References

A Comparative Guide to the Quantification of Heptaprenol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Heptaprenol with alternative analytical techniques. Supporting experimental data, methodologies, and performance characteristics are presented to aid researchers in selecting the most suitable approach for their specific needs.

This compound, a C35 isoprenoid alcohol, is a key intermediate in the biosynthesis of essential molecules such as menaquinone-7 (B21479) (a form of Vitamin K2).[1] Accurate and precise quantification of this compound is crucial for various research and development applications, including biosynthetic pathway analysis, pharmaceutical process monitoring, and quality control of nutritional supplements.

Comparative Analysis of Analytical Methods

While HPLC with Ultraviolet (UV) detection is a widely used technique for the quantification of chromophoric compounds like this compound, several alternative methods offer distinct advantages in terms of sensitivity, selectivity, and structural elucidation. This guide compares a typical validated HPLC-UV method with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The following table summarizes the key performance parameters for each technique. The data presented is a synthesis of reported values for the analysis of polyprenols and other similar long-chain isoprenoids, providing a representative comparison.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

ParameterHPLC-UVHPLC-MSGC-MSqNMR
Linearity (R²) > 0.99> 0.99> 0.99Not Applicable (Direct Quantification)
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%98 - 102%
Precision (% RSD) < 5%< 3%< 10%< 2%
Limit of Detection (LOD) ng levelpg levelpg-ng levelµg level
Limit of Quantification (LOQ) ng levelpg-fg levelpg-ng levelµg level
Specificity/Selectivity ModerateHighHighHigh
Sample Throughput HighMediumMediumLow
Instrumentation Cost LowHighMediumHigh
Need for Derivatization NoNoYesNo

Experimental Protocols

Detailed methodologies for a validated HPLC-UV method and the alternative analytical techniques are provided below.

Validated HPLC-UV Method for this compound Quantification

This method provides a robust and cost-effective approach for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Isopropanol (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in isopropanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate organic solvent (e.g., hexane (B92381) or ethyl acetate). Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4]

Alternative Method 1: HPLC-MS

This technique offers higher sensitivity and selectivity, making it ideal for complex matrices or low-concentration samples.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic and MS Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.

Alternative Method 2: GC-MS

GC-MS is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix.

  • Evaporate the solvent to dryness.

  • Derivatize the sample using a silylating agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl group to a more volatile trimethylsilyl (B98337) (TMS) ether.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient to separate the derivatized this compound.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Full scan or SIM mode.

Alternative Method 3: Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve, using a certified internal standard.[5][6]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

Data Acquisition and Processing:

  • Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the concentration of this compound based on the integral ratio, molar masses, and weights of the sample and internal standard.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the validation of the HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis A Selectivity Optimization (Column, Mobile Phase) B System Optimization (Flow Rate, Temperature) A->B C Specificity B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I J Quantification I->J

Figure 1. Workflow for HPLC Method Validation.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study. The HPLC-UV method presented offers a reliable and cost-effective solution for routine analysis. For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, HPLC-MS is the preferred method. GC-MS provides a viable alternative, although it necessitates a derivatization step. qNMR stands out as a primary quantification method, offering high precision and accuracy without the need for a specific this compound reference standard for every analysis, making it valuable for the certification of reference materials. Researchers should consider the trade-offs between performance, cost, and sample throughput when selecting the most appropriate technique.

References

Establishing a Certified Reference Material for Heptaprenol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the establishment of a certified reference material (CRM) for Heptaprenol. It includes detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection of the most appropriate techniques for the characterization and certification of this compound.

Introduction to this compound and the Need for a Certified Reference Material

This compound, a C35 isoprenoid alcohol, is a crucial intermediate in the biosynthesis of essential molecules such as menaquinone-7 (B21479) (Vitamin K2).[1] Its accurate quantification is vital in various research and development areas, including studies on bacterial metabolism and the development of novel antimicrobial agents. A Certified Reference Material (CRM) for this compound is essential to ensure the accuracy, reliability, and comparability of analytical results across different laboratories and studies. A CRM is a highly purified and well-characterized substance intended for use in calibrating instruments, validating analytical methods, and as a quality control standard.

Currently, this compound is commercially available primarily as a research chemical with a purity of around 95%.[1] Establishing a CRM with a certified purity value and associated uncertainty is a critical step for advancing research and ensuring the quality of pharmaceutical products related to the menaquinone-7 pathway.

Comparative Analysis of Analytical Methods for this compound

The selection of an appropriate analytical method is paramount for the accurate characterization of a this compound reference material. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. These values are indicative and should be confirmed during method validation.

ParameterHPLC-UVGC-MS (with derivatization)Alternative: Menaquinone-7 CRM
Linearity (Range) 2.5 - 50 µg/mL0.5 - 10 µg/mLVaries by supplier
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~0.3 - 0.8 µg/mL~0.01 - 0.15 ng/gNot directly applicable
Limit of Quantification (LOQ) ~0.9 - 2.4 µg/mL~0.02 - 0.75 ng/gNot directly applicable
Accuracy (% Recovery) 98 - 102%94 - 110%Not directly applicable
Precision (% RSD) < 2%< 15%Not directly applicable
Qualitative Method Comparison
FeatureHPLCGC-MSNMR
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioStructural elucidation based on nuclear spin
Suitability for this compound Excellent for purity determination and separation of isomers.Requires derivatization (silylation) due to low volatility. Good for identification and quantification.Essential for unambiguous structure confirmation and purity assessment.
Sample Preparation Simple dissolution in a suitable solvent.More complex, involving derivatization.Dissolution in a deuterated solvent.
Strengths Robust, versatile, non-destructive.High sensitivity and specificity.Provides detailed structural information.
Limitations Lower resolution for complex mixtures compared to GC.Not suitable for thermally labile compounds.Lower sensitivity compared to MS methods.

Experimental Protocols

Workflow for Establishing a this compound Certified Reference Material

The establishment of a secondary CRM involves sourcing a high-purity candidate material, comprehensive characterization, and continuous monitoring of its stability.

cluster_0 Phase 1: Material Sourcing & Initial Assessment cluster_1 Phase 2: Characterization & Purity Determination cluster_2 Phase 3: Certification & Stability Source High-Purity this compound (>95%) Source High-Purity this compound (>95%) Initial Purity Assessment (HPLC) Initial Purity Assessment (HPLC) Source High-Purity this compound (>95%)->Initial Purity Assessment (HPLC) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Initial Purity Assessment (HPLC)->Structural Elucidation (NMR, MS) Meets initial criteria Purity by HPLC (Area %) Purity by HPLC (Area %) Structural Elucidation (NMR, MS)->Purity by HPLC (Area %) Quantitative Purity (qNMR) Quantitative Purity (qNMR) Purity by HPLC (Area %)->Quantitative Purity (qNMR) Impurity Profiling (LC-MS) Impurity Profiling (LC-MS) Quantitative Purity (qNMR)->Impurity Profiling (LC-MS) Assign Certified Purity Value Assign Certified Purity Value Impurity Profiling (LC-MS)->Assign Certified Purity Value Stability Study (ICH Guidelines) Stability Study (ICH Guidelines) Assign Certified Purity Value->Stability Study (ICH Guidelines) CRM Release & Distribution CRM Release & Distribution Stability Study (ICH Guidelines)->CRM Release & Distribution

Workflow for Establishing a this compound CRM

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination

This protocol is suitable for determining the purity of a this compound reference material and for use in stability studies.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of methanol (B129727) and water can be effective. For example, starting from 90% methanol and increasing to 100% over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 - 45°C.[1]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound candidate material in a suitable solvent such as a mixture of chloroform (B151607) and methanol (2:1, v/v) and then dilute with the initial mobile phase.[3] Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the prepared this compound sample.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification

Due to the low volatility of this compound, a derivatization step is required prior to GC-MS analysis.

  • Instrumentation: GC-MS system.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation (Silylation):

    • Evaporate a known amount of the this compound sample to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • The resulting trimethylsilyl (B98337) (TMS) ether of this compound is ready for injection.

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 320°C and hold for 10 minutes.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Scan Range: m/z 50-700.[2]

    • Ion Source Temperature: 230°C.[2]

  • Data Analysis: The identity of this compound-TMS ether is confirmed by its retention time and mass spectrum. Quantification can be performed using an internal standard and a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is indispensable for the unambiguous structural elucidation of the this compound reference material.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in deuterated chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR: To confirm the proton environment and the all-trans configuration of the double bonds.

    • ¹³C NMR: To confirm the carbon skeleton.

    • 2D NMR (COSY, HSQC): To aid in the complete assignment of proton and carbon signals.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of all-E-Heptaprenol.

This compound in Biological Pathways

This compound, in its phosphorylated form (heptaprenyl diphosphate), is a key precursor in the biosynthesis of menaquinone-7 (MK-7). Understanding this pathway is crucial for researchers studying bacterial metabolism and developing drugs that target this process.

cluster_pathway Menaquinone-7 Biosynthesis Pathway FPP Farnesyl Diphosphate (FPP) HepPP Heptaprenyl Diphosphate FPP->HepPP + 4x IPP (Heptaprenyl Diphosphate Synthase) IPP Isopentenyl Diphosphate (IPP) IPP->HepPP Demethylmenaquinone Demethylmenaquinone HepPP->Demethylmenaquinone Heptaprenyltransferase Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate Isochorismate->2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate o-Succinylbenzoate o-Succinylbenzoate 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate->o-Succinylbenzoate 1,4-Dihydroxy-2-naphthoate 1,4-Dihydroxy-2-naphthoate o-Succinylbenzoate->1,4-Dihydroxy-2-naphthoate 1,4-Dihydroxy-2-naphthoate->Demethylmenaquinone Menaquinone-7 (MK-7) Menaquinone-7 (MK-7) Demethylmenaquinone->Menaquinone-7 (MK-7) Methyltransferase

Biosynthesis of Menaquinone-7 from this compound Precursors

Conclusion

The establishment of a certified reference material for this compound requires a multi-faceted analytical approach. HPLC is a robust and versatile technique for purity assessment and stability testing. GC-MS, following derivatization, offers high sensitivity for identification and quantification. NMR spectroscopy is essential for the definitive structural confirmation. For researchers working on the downstream applications of this compound, such as menaquinone-7 production, a certified reference material for MK-7 can serve as a valuable alternative standard. By employing the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can confidently select and validate the most suitable analytical methods for their specific needs, ultimately ensuring the quality and reliability of their results.

References

A Comparative Guide to Inter-Laboratory Measurement Protocols for Heptaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of prevalent analytical methodologies for the quantification of Heptaprenol, a C35 isoprenoid alcohol crucial in bacterial menaquinone-7 (B21479) (Vitamin K2) biosynthesis.[1] The accurate measurement of this compound is vital for research into microbial metabolism and the development of novel antibacterial agents targeting this pathway. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), presenting their performance characteristics to aid laboratories in selecting the most suitable method for their research and development needs.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the three primary analytical methods used for this compound quantification. The data represents a synthesis of reported values for polyprenol and similar compound analyses, highlighting the relative strengths of each technique.[2]

Parameter HPLC-UV GC-MS (with silylation) HPLC-MS
Specificity ModerateHighVery High
Sensitivity Moderate (µg/mL range)High (ng/mL range)Very High (pg/mL to ng/mL range)
Limit of Detection (LOD) HigherLowerLowest
Limit of Quantitation (LOQ) HigherLowerLowest
Linearity GoodExcellentExcellent
Precision (%CV) < 15%< 10%< 10%
Accuracy (% Recovery) 85-115%90-110%95-105%
Throughput HighModerateHigh
Matrix Effect Low to ModerateLow (post-derivatization)Can be significant; requires careful management

Experimental Protocols

Detailed methodologies for sample preparation and analysis for each technique are provided below. These protocols are designed to be robust and adaptable to specific laboratory instrumentation and sample matrices.

Sample Preparation: Extraction of this compound from Bacterial Cells

A common procedure for extracting lipids, including this compound, from bacterial cells involves the following steps:

  • Cell Lysis : Begin with a bacterial cell pellet. Resuspend the cells in a suitable buffer.

  • Solvent Extraction : Add chloroform (B151607) and methanol (B129727) (or a similar solvent mixture) to the cell suspension to induce phase separation.[3]

  • Phase Separation : Centrifuge the mixture to separate the layers. The lower chloroform phase will contain the lipids.

  • Collection and Evaporation : Carefully collect the lower chloroform phase. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the lipid extract.[3]

  • Saponification (Optional) : To analyze both free and ester-bound polyprenols, a saponification step can be included by refluxing the extract with an ethanolic potassium hydroxide (B78521) solution.[4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust technique for routine quantification.

  • Chromatographic System : A standard HPLC system with a UV detector.[3]

  • Column : A C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) is commonly used.[1][3]

  • Mobile Phase : A gradient of methanol and water, or acetonitrile (B52724) and water, is typically used. For long-chain polyprenols like this compound, a high percentage of the organic solvent is often required (e.g., a gradient from 90% to 100% methanol in water).[3]

  • Flow Rate : Typically 0.8 - 1.5 mL/min.[1]

  • Detection : UV detection is performed at a wavelength of approximately 210 nm.[3]

  • Injection Volume : 10-20 µL.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of long-chain alcohols like this compound by GC-MS can be challenging due to their low volatility. Therefore, a derivatization step is required.

  • Derivatization (Silylation) : The hydroxyl group of this compound is converted to a less polar silyl (B83357) ether by reacting the dried lipid extract with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at an elevated temperature (e.g., 70°C).

  • GC System : A standard GC system coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas : Helium at a constant flow rate.

  • Injection Mode : Splitless injection.

  • Temperature Program : An initial oven temperature of ~150°C, ramped up to ~300°C to ensure elution of the derivatized this compound.

  • MS Detection : The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique offers high sensitivity and specificity, making it ideal for detecting low concentrations of this compound in complex biological matrices.[2]

  • HPLC System : An HPLC or UHPLC system coupled to a mass spectrometer.[2]

  • Column : A C18 reverse-phase column is suitable.[2]

  • Mobile Phase : A mixture of methanol, acetonitrile, and water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate : Typically 0.5 - 1.0 mL/min.[2]

  • Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer.

  • Ionization : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Visualizations

This compound Biosynthesis Pathway

The diagram below illustrates the role of this compound as a key intermediate in the bacterial biosynthesis of Menaquinone-7 (Vitamin K2).[4]

Heptaprenol_Biosynthesis cluster_pathway Menaquinone-7 (Vitamin K2) Biosynthesis FPP Farnesyl Diphosphate (FPP) HepPS Heptaprenyl Diphosphate Synthase FPP->HepPS IPP Isopentenyl Diphosphate (IPP) IPP->HepPS + 4 units HPP Heptaprenyl Diphosphate HepPS->HPP This compound This compound HPP->this compound Hydrolysis MK7 Menaquinone-7 (MK-7) HPP->MK7 + Chorismate pathway intermediates

Caption: Bacterial biosynthesis pathway of Menaquinone-7 from FPP, highlighting this compound's precursor role.

General Experimental Workflow for this compound Quantification

The following workflow outlines the key stages involved in the measurement of this compound from sample collection to data analysis.

Experimental_Workflow cluster_analysis Analytical Methods start Start: Sample Collection (e.g., Bacterial Culture) extraction Lipid Extraction (e.g., Chloroform/Methanol) start->extraction derivatization Derivatization (Optional) (Required for GC-MS) extraction->derivatization analysis Instrumental Analysis extraction->analysis Direct for HPLC derivatization->analysis hplc_uv HPLC-UV gc_ms GC-MS hplc_ms HPLC-MS data Data Acquisition & Processing hplc_uv->data gc_ms->data hplc_ms->data quant Quantification (Calibration Curve) data->quant end End: Report Results quant->end

Caption: A generalized workflow for the quantification of this compound from biological samples.

References

Evaluating the Specificity of Antibodies Raised Against Heptaprenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the specificity of polyclonal or monoclonal antibodies developed against heptaprenol. As this compound is a small molecule hapten, this guide focuses on the methodologies required to characterize anti-hapten antibodies, offering a comparative overview of key experimental techniques.

Introduction to this compound and Anti-Heptaprenol Antibodies

This compound is a long-chain isoprenoid alcohol, specifically a polyprenol containing seven isoprene (B109036) units.[1] It serves as a crucial intermediate in the biosynthesis of essential molecules in various organisms, particularly bacteria.[1] Due to its role in vital biological pathways, there is an interest in developing specific antibodies against this compound for research and diagnostic applications.

Antibodies targeting small molecules like this compound are valuable tools. However, haptens are not immunogenic on their own and require conjugation to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response and generate antibodies.[2][3][4] The resulting antibodies must be rigorously evaluated for their specificity to ensure they bind to this compound with high affinity and minimal cross-reactivity to other structurally related molecules.

Experimental Workflows for Antibody Specificity Evaluation

The following diagram outlines the general workflow for producing and evaluating anti-heptaprenol antibodies.

Antibody Production and Evaluation Workflow cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Specificity Evaluation This compound This compound Conjugation This compound-Carrier Conjugate This compound->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunization Immunization Conjugation->Immunization Hybridoma Hybridoma Technology (for Monoclonal Abs) Immunization->Hybridoma Purification Antibody Purification Hybridoma->Purification ELISA Competitive ELISA Purification->ELISA SPR Surface Plasmon Resonance (SPR) Purification->SPR CrossReactivity Cross-Reactivity Testing ELISA->CrossReactivity

Fig. 1: General workflow for anti-heptaprenol antibody production and specificity evaluation.

Key Methodologies for Specificity Evaluation

The primary method for assessing the specificity of anti-heptaprenol antibodies is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). This format is ideal for small molecules.[5] Surface Plasmon Resonance (SPR) can provide more detailed kinetic data.

Competitive ELISA

Competitive ELISA is used to determine the binding specificity and affinity of the antibody for this compound. In this assay, free this compound in a sample competes with a this compound-conjugate (e.g., this compound-BSA) coated on the ELISA plate for binding to the anti-heptaprenol antibody. A lower signal indicates higher affinity of the antibody for the free this compound.

  • Plate Coating:

    • Dilute a this compound-protein conjugate (e.g., this compound-BSA) to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the free this compound standard and test samples.

    • In a separate plate or tubes, pre-incubate 50 µL of each this compound standard/sample with 50 µL of the anti-heptaprenol antibody (at a pre-determined optimal dilution) for 1-2 hours at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) at an optimal dilution in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

The following diagram illustrates the competitive ELISA workflow.

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection Coat Coat plate with This compound-BSA conjugate Wash1 Wash Coat->Wash1 Block Block with BSA or non-fat milk Wash1->Block Wash2 Wash Block->Wash2 Preincubation Pre-incubate Anti-Heptaprenol Ab with free this compound (sample) AddToPlate Add mixture to plate Preincubation->AddToPlate Incubate1 Incubate AddToPlate->Incubate1 Wash3 Wash Incubate1->Wash3 AddSecondary Add enzyme-conjugated secondary antibody Wash3->AddSecondary Incubate2 Incubate AddSecondary->Incubate2 Wash4 Wash Incubate2->Wash4 AddSubstrate Add substrate Wash4->AddSubstrate Read Read absorbance AddSubstrate->Read

Fig. 2: Step-by-step workflow for a competitive ELISA to detect this compound.
Cross-Reactivity Testing

To determine the specificity of the anti-heptaprenol antibody, its binding to structurally similar molecules must be assessed. This is typically done using the same competitive ELISA format, where potential cross-reactants are used as competitors instead of this compound.

Potential Cross-Reactants for this compound:

  • Polyprenols of different chain lengths: e.g., Hexaprenol (C30), Octaprenol (C40)

  • Dolichols: Saturated counterparts of polyprenols.

  • Other isoprenoid alcohols: e.g., Farnesol, Geranylgeraniol.

  • This compound precursors and metabolites.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.[6]

  • Chip Preparation:

    • Immobilize the anti-heptaprenol antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (and potential cross-reactants) in a suitable running buffer over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte bound to the antibody.

  • Data Analysis:

    • Generate sensorgrams that plot the response units (RU) versus time.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

The following diagram shows the logical relationship in SPR analysis.

SPR Analysis Logic Immobilize Immobilize Antibody on Sensor Chip Inject Inject this compound (Analyte) Immobilize->Inject Detect Detect Change in Refractive Index (RU) Inject->Detect Generate Generate Sensorgram (RU vs. Time) Detect->Generate Calculate Calculate ka, kd, KD Generate->Calculate

Fig. 3: Logical flow of an SPR experiment for antibody-antigen interaction analysis.

Data Presentation and Comparison

To facilitate a clear comparison of different antibody candidates or to characterize a single antibody thoroughly, quantitative data should be summarized in tables.

Table 1: Comparison of Anti-Heptaprenol Antibody Performance in Competitive ELISA
Antibody CandidateTiter (Dilution Factor)IC₅₀ for this compound (nM)% Cross-Reactivity with Hexaprenol% Cross-Reactivity with Octaprenol% Cross-Reactivity with Farnesol
Ab-Hpt-01 1:50,00025< 1%< 0.5%< 0.1%
Ab-Hpt-02 1:20,000805%2%< 0.1%
Control (Pre-immune Serum)< 1:100> 10,000N/AN/AN/A
Table 2: Kinetic Parameters from Surface Plasmon Resonance (SPR) Analysis
Antibody CandidateAnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Ab-Hpt-01 This compound1.5 x 10⁵3.0 x 10⁻⁴2.0 x 10⁻⁹
Ab-Hpt-01 HexaprenolNot DeterminableNot Determinable> 10⁻⁵
Ab-Hpt-02 This compound8.0 x 10⁴9.5 x 10⁻⁴1.2 x 10⁻⁸
Ab-Hpt-02 Hexaprenol2.1 x 10³5.0 x 10⁻³2.4 x 10⁻⁶

Conclusion

The evaluation of anti-heptaprenol antibody specificity is a critical step in their development for research and diagnostic purposes. A combination of competitive ELISA for screening and cross-reactivity profiling, along with SPR for detailed kinetic analysis, provides a robust framework for characterizing these antibodies. The data presented in a clear, comparative format, as demonstrated in the tables above, allows for the selection of the most specific and high-affinity antibody candidates for the desired application. Researchers should aim for antibodies with high titers, low IC₅₀ values for this compound, and minimal cross-reactivity with structurally related molecules.

References

Assessing the purity of synthetic Heptaprenol against a known standard.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Assessment of Synthetic Heptaprenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic all-E-Heptaprenol against known standards. Given its critical role as a precursor in the biosynthesis of vital molecules like Menaquinone-7 (Vitamin K2), ensuring the high purity of synthetic this compound is essential for reliable and reproducible research outcomes in pharmaceutical and biotechnological applications.[1][2] This document outlines the primary analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate methods for their needs.

Alternatives to all-E-Heptaprenol

In research and development, several other polyprenols may be used as alternatives or comparators to all-E-Heptaprenol. These include:

  • Solanesol (all-E-nonaprenol, C45): A longer-chain polyprenol that is a precursor for Coenzyme Q10 and Vitamin K2 synthesis.[3]

  • Farnesol (all-E-farnesol, C15): A shorter-chain sesquiterpenoid alcohol.[3]

  • Lipophilic Bisphosphonates: These compounds inhibit the enzyme responsible for synthesizing the precursor to all-E-Heptaprenol and can be considered therapeutic alternatives for targeting related pathways.[3]

Data Presentation: Quantitative Purity Analysis

The purity of this compound is predominantly assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[3][4] The following tables summarize the expected purity levels and key spectroscopic data for all-E-Heptaprenol.

Table 1: Reported Purity Levels of this compound and Related Compounds

CompoundAnalytical MethodReported Purity
all-E-HeptaprenolHPLC>95%
all-E-HeptaprenolHPLC>85%[3]
Polyprenols (from Abies sibirica)Column Chromatography95-98%[3]

Table 2: Spectroscopic Data for Structural Elucidation of all-E-Heptaprenol [4]

TechniqueFeatureChemical Shift / m/zAssignment
¹H-NMR Multipletδ 5.1–5.4 ppmOlefinic protons
Signalδ 4.1 ppm-CH₂OH protons
Signalsδ 1.6-2.2 ppmAllylic methylene (B1212753) and methyl protons
¹³C-NMR Rangeδ 124.3–131.8 ppmOlefinic carbons
Signalδ 59.5 ppm-CH₂OH carbon
Rangeδ 16-40 ppmAliphatic methyl and methylene carbons
Mass Spec. Molecular Ionm/z 494.8[M]⁺
FragmentationCharacterized by successive losses of isoprene (B109036) units (68 u)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for separating and quantifying polyprenols, including the geometric isomers of this compound.[1][3] Both normal-phase and reversed-phase HPLC can be utilized.

Protocol for Normal-Phase HPLC (NP-HPLC): This method is particularly effective for separating geometric (cis/trans) isomers.[1]

  • Instrumentation: A standard or preparative HPLC system with a UV detector.[1]

  • Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with n-Hexane : 2-Propanol (95:5, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: UV at 215 nm.[1]

  • Sample Preparation: Dissolve the crude this compound sample in n-hexane (approx. 1 mg/mL) and filter through a 0.45 µm PTFE syringe filter before injection.[1]

  • Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area.[3]

Protocol for Reversed-Phase HPLC (RP-HPLC): This method is suitable for purifying this compound from less hydrophobic impurities.[1]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of methanol (B129727) and water is often effective.[1][4]

    • Example Gradient: 0-5 min: 85% Methanol; 5-25 min: 85% to 100% Methanol; 25-35 min: 100% Methanol.[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: Approximately 210 nm.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).[3][5]

Protocol for ¹H-NMR and ¹³C-NMR Analysis:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[4][6]

  • Sample Preparation: Dissolve a precisely weighed amount (10-50 mg) of the synthetic this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) (approx. 0.6-0.7 mL).[4][6] For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) is added.[3][6]

  • Data Acquisition: Acquire standard proton-decoupled ¹³C and ¹H-NMR spectra.[4][6] A sufficient number of scans are required for ¹³C-NMR to achieve an adequate signal-to-noise ratio.[4]

  • Data Analysis:

    • Structural Confirmation: Verify the chemical shifts and coupling patterns against the known structure of all-E-Heptaprenol.[3]

    • Purity Determination: For qNMR, integrate the signals corresponding to the this compound protons and compare them to the integral of the internal standard to calculate the absolute purity.[3] Impurities will appear as additional, unassigned signals.[3]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound and to identify impurities.[3]

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Instrumentation: A mass spectrometer with an ESI source.

  • Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., isopropanol, chloroform) and filtered through a 0.22 µm filter.[3]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Molecular Weight Confirmation: Look for the molecular ion peak [M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺.[4][7] The expected m/z for [M+Na]⁺ is 517.4382.[7]

    • Impurity Identification: Analyze other peaks in the spectrum, which may correspond to impurities or fragmentation products. A characteristic fragmentation pattern for this compound is the successive loss of isoprene units (68 u).[4]

Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and the biological pathway involving this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Synthetic this compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (0.22-0.45 µm) dissolve->filter hplc HPLC Analysis (Purity & Isomer Separation) filter->hplc nmr NMR Spectroscopy (Structure & Purity) filter->nmr ms Mass Spectrometry (Molecular Weight & Impurities) filter->ms data_analysis Compare against Known Standard hplc->data_analysis nmr->data_analysis ms->data_analysis purity_report Purity Assessment Report data_analysis->purity_report

Caption: Workflow for the purity assessment of synthetic this compound.

signaling_pathway cluster_pathway Menaquinone-7 (Vitamin K2) Biosynthesis cluster_function Biological Function ipp Isopentenyl Diphosphate (IPP) fpp Farnesyl Diphosphate (FPP) ipp->fpp synthase Heptaprenyl Diphosphate Synthase ipp->synthase + 4 IPP dmapp Dimethylallyl Diphosphate (DMAPP) dmapp->fpp fpp->synthase hpp all-E-Heptaprenyl Diphosphate dmk7 Demethylmenaquinone-7 hpp->dmk7 naphtho Naphthoquinone Precursor naphtho->dmk7 mk7 Menaquinone-7 (Vitamin K2) dmk7->mk7 Methylation electron_transport Bacterial Electron Transport Chain mk7->electron_transport synthase->hpp

Caption: Biosynthetic pathway of Menaquinone-7 involving this compound.

References

Comparative Functional Analysis of Heptaprenol and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional activities of the naturally occurring polyprenol, Heptaprenol, and its synthetically derived analogs. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this area.

This compound, a C35 isoprenoid alcohol, plays a crucial role in bacterial metabolism, primarily as a precursor for essential molecules like menaquinone-7 (B21479) (Vitamin K2). Its unique structure and function have made it and its synthetic analogs targets for investigation in various therapeutic areas, including oncology and infectious diseases. This guide aims to collate and present the current understanding of their comparative functional activities.

I. Comparative Biological Activities

While comprehensive comparative data remains emergent, existing research points towards distinct functional profiles for this compound and its synthetic derivatives. Key areas of investigation include cytotoxic, antimicrobial, and enzyme inhibitory activities.

Table 1: Summary of Comparative Functional Assay Data for this compound and Analogs

Compound/AnalogAssay TypeTarget/Cell LineKey FindingsQuantitative Data (IC50/CC50/MIC)Reference(s)
This compound Cytotoxicity (MTT Assay)Human oral tumor cell lines (HSC-2, HSG)Selective cytotoxicity against tumor cells compared to normal human gingival fibroblasts (HGF).[1]Not explicitly stated in available literature.Ishihara et al., 2000[1]
Lipophilic Bisphosphonate (BPH-1218) Enzyme InhibitionToxoplasma gondii Heptaprenyl Diphosphate (B83284) Synthase (TgCoq1)Potent inhibition of TgCoq1, leading to parasite growth inhibition.[2][3]Low nM concentrationsSleda et al., 2022[3]
Fascaplysin Analogs Antimicrobial ActivityGram-positive bacteria (e.g., S. aureus, E. faecalis)Introduction of a phenyl group at C-9 significantly increased activity against several strains.MICs ranging from 0.0075 µg/mL to >8 µg/mL depending on the analog and bacterial strain.[Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs]
Synthetic Tricyclic Flavonoids Antimicrobial & Antifungal ActivityS. aureus, C. parapsilosisHigh activity against S. aureus and good antifungal properties.[4]Inhibition zones up to 23 mm (antibacterial) and 17 mm (antifungal).[4][Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids][4]

Note: This table is intended to be illustrative. Direct comparative studies of this compound and a series of its synthetic analogs with quantitative data are not yet widely available in the public domain.

II. Key Signaling Pathways and Experimental Workflows

Understanding the molecular pathways influenced by this compound and the experimental procedures to assess its function is critical for advancing research.

A. This compound Biosynthesis and its Role in Menaquinone-7 Production

This compound is synthesized via the isoprenoid biosynthesis pathway. The key enzyme, heptaprenyl diphosphate synthase (HepS), catalyzes the condensation of farnesyl diphosphate (FPP) with four molecules of isopentenyl diphosphate (IPP) to form heptaprenyl diphosphate.[5] This is a crucial step in the bacterial synthesis of menaquinone-7.

Heptaprenol_Biosynthesis FPP Farnesyl Diphosphate (FPP) HepS Heptaprenyl Diphosphate Synthase (HepS) FPP->HepS IPP Isopentenyl Diphosphate (IPP) IPP->HepS HPP Heptaprenyl Diphosphate HepS->HPP MK7_Synthase Menaquinone-7 Biosynthesis Enzymes HPP->MK7_Synthase Naphthoquinone Naphthoquinone Precursor Naphthoquinone->MK7_Synthase MK7 Menaquinone-7 (Vitamin K2) MK7_Synthase->MK7 MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with this compound/ analogs at various concentrations incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to solubilize formazan incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate CC50 values measure->analyze end End analyze->end

References

A critical comparison of different stationary phases for Heptaprenol HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Heptaprenol is critical. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. The choice of stationary phase within the HPLC column is paramount, as it directly governs the separation's selectivity, resolution, and efficiency. This guide provides a critical comparison of common stationary phases used for this compound analysis, supported by representative performance data and detailed experimental protocols.

Understanding the Separation: Stationary Phase Principles

This compound is a long-chain isoprenoid alcohol, making it a highly hydrophobic, non-polar molecule. The separation of such molecules via HPLC is typically achieved using Reversed-Phase (RP) chromatography. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. The non-polar analyte, this compound, interacts with the non-polar stationary phase, and its retention is modulated by the composition of the polar mobile phase. More hydrophobic stationary phases will retain this compound more strongly.

Common reversed-phase stationary phases include:

  • C18 (Octadecylsilane): The most widely used reversed-phase material, C18 columns feature long 18-carbon alkyl chains bonded to the silica (B1680970) support. This high carbon load results in strong hydrophobic retention, making it well-suited for non-polar analytes like this compound.[1]

  • C8 (Octylsilane): With shorter 8-carbon alkyl chains, C8 columns are less hydrophobic than their C18 counterparts.[1] This results in shorter retention times for non-polar compounds, which can be advantageous for faster analyses.[2]

  • Phenyl-Hexyl: This phase incorporates a phenyl ring linked to the silica via a hexyl chain. It provides an alternative selectivity compared to simple alkyl chains.[3] The phenyl group can engage in π-π interactions with analytes that have aromatic rings, though for a purely aliphatic molecule like this compound, its primary interaction is still hydrophobic.[4]

  • Chiral Phases: For separating geometric isomers (cis/trans) of this compound, chiral stationary phases are particularly effective. These phases create a stereospecific environment that allows for differential retention of isomers based on their three-dimensional structure.

Performance Comparison of Stationary Phases

The selection of a stationary phase involves a trade-off between retention, resolution, analysis time, and peak shape. The following table summarizes representative chromatographic performance data for this compound on various stationary phases, based on typical performance characteristics.

Table 1: Comparative Performance of Stationary Phases for this compound Analysis

Stationary PhaseRepresentative Retention Time (min)Resolution (Rs) between this compound and adjacent impurityPeak Asymmetry (As)Column Efficiency (Theoretical Plates, N)Primary Separation Mechanism
C18 18.52.21.115,000Strong Hydrophobic Interaction
C8 12.31.91.213,500Moderate Hydrophobic Interaction
Phenyl-Hexyl 14.82.01.214,000Hydrophobic & π-π Interaction
Chiral 25.2 (trans-isomer)1.8 (between cis/trans isomers)1.311,000Chiral Recognition / Steric Interaction

Note: The data presented are illustrative, based on typical column performance for hydrophobic analytes. Actual results will vary based on specific experimental conditions, column manufacturer, and sample matrix.

Experimental Workflow and Methodologies

A successful HPLC analysis relies on a well-defined workflow, from sample preparation to data interpretation. The following diagram illustrates a typical process for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Crude this compound Sample Dissolve Dissolve in Chloroform/Methanol Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject Sample Filter->Inject Prepared Sample Column Separation on Stationary Phase (e.g., C18, Phenyl-Hexyl) Inject->Column Detect UV Detection (210-215 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Raw Data Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify this compound Integrate->Quantify Compare Compare Performance (Resolution, Asymmetry, etc.) Quantify->Compare

Caption: General workflow for the HPLC analysis of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for Reversed-Phase and Normal-Phase (Chiral) HPLC analysis of this compound.

1. Reversed-Phase HPLC Protocol (General Purification)

This protocol is suitable for purifying this compound from more polar impurities using a C18 stationary phase.

  • Column: C18 (ODS), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Methanol

  • Gradient Program:

    • 0-5 min: 85% B

    • 5-25 min: Linear gradient from 85% to 100% B

    • 25-35 min: Hold at 100% B

    • 35.1-40 min: Return to 85% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (~25 °C).

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the crude this compound mixture in a small volume of chloroform/methanol (2:1, v/v) and then dilute with the initial mobile phase (15:85 Water:Methanol).

2. Normal-Phase HPLC Protocol (Isomer Separation)

This method is designed for the separation of all-E-Heptaprenol from its cis isomers using a chiral stationary phase.

  • Column: Chiral Stationary Phase (e.g., Chiralpak IC), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (95:5, v/v).

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (~25 °C).

  • Detection: UV at 215 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the crude this compound mixture directly in the mobile phase.

Critical Comparison and Recommendations

  • For General Purity Analysis and Quantification: The C18 stationary phase is the recommended starting point. Its strong hydrophobicity provides excellent retention and high resolution for separating the non-polar this compound from more polar impurities. Its high efficiency (theoretical plates) leads to sharp, well-defined peaks, facilitating accurate quantification.

  • For Faster Throughput: If analysis time is a critical factor and the sample matrix is relatively simple, a C8 stationary phase can be a viable alternative.[2] It will provide less retention, shortening the run time, but may offer slightly lower resolution compared to a C18 column.[5]

  • For Method Development and Alternative Selectivity: When co-elution with non-polar, structurally similar impurities is an issue on a C18 column, a Phenyl-Hexyl phase should be considered.[6] While this compound itself lacks aromaticity, the different steric and electronic nature of the phenyl-hexyl ligand compared to an alkyl chain can alter the retention behavior of impurities, potentially improving the overall separation.[3]

  • For Isomer Separation: When the goal is to separate cis/trans isomers of this compound, a chiral stationary phase is mandatory. Standard reversed-phases like C18 or C8 will not resolve these geometric isomers. Normal-phase chromatography with a chiral column is the established method for this specific challenge.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.